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N-(Azetidin-3-YL)-N-methylmethanesulfonamide Documentation Hub

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  • Product: N-(Azetidin-3-YL)-N-methylmethanesulfonamide
  • CAS: 935730-60-2

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Purification of N-(Azetidin-3-yl)-N-methylmethanesulfonamide

Strategic Overview The azetidine ring system is a "privileged scaffold" in modern medicinal chemistry, serving as a conformationally restricted bioisostere for piperidine, pyrrolidine, or cyclobutane. The specific deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The azetidine ring system is a "privileged scaffold" in modern medicinal chemistry, serving as a conformationally restricted bioisostere for piperidine, pyrrolidine, or cyclobutane. The specific derivative N-(azetidin-3-yl)-N-methylmethanesulfonamide represents a critical building block, particularly in the synthesis of Janus Kinase (JAK) inhibitors (e.g., analogues of Baricitinib) and other immunomodulatory drugs.

This guide details a robust, scalable 3-step synthetic route designed to maximize yield while mitigating the inherent instability of the strained four-membered ring. Unlike general organic preparations, this protocol emphasizes salt formation to ensure long-term stability of the secondary amine product.

Key Challenges Addressed
  • Ring Strain: The azetidine ring (~25 kcal/mol strain energy) is susceptible to ring-opening under harsh nucleophilic or acidic conditions.

  • Secondary Amine Instability: The free base of the target molecule is hygroscopic and prone to degradation; isolation as a TFA or HCl salt is mandatory for storage.

  • Genotoxic Impurity Control: Proper quenching of methanesulfonyl chloride (MsCl) is critical to prevent the carryover of alkyl mesylates.

Retrosynthetic Analysis

The most efficient disconnection relies on the stability of the tert-butyl carbamate (Boc) protecting group. The synthesis is best approached via a linear sequence starting from the commercially available ketone, tert-butyl 3-oxoazetidine-1-carboxylate.

Retrosynthesis Target Target Molecule N-(Azetidin-3-yl)-N-methylmethanesulfonamide (Salt Form) Int2 Intermediate 2 tert-butyl 3-(N-methylmethanesulfonamido) azetidine-1-carboxylate Target->Int2 Acidic Deprotection (TFA or HCl) Int1 Intermediate 1 tert-butyl 3-(methylamino) azetidine-1-carboxylate Int2->Int1 Sulfonylation (MsCl, Et3N) SM Starting Material tert-butyl 3-oxoazetidine-1-carboxylate (CAS 398489-26-4) Int1->SM Reductive Amination (MeNH2, STAB)

Figure 1: Retrosynthetic strategy prioritizing the protection of the azetidine nitrogen until the final step.

Detailed Experimental Protocol

Step 1: Reductive Amination

Objective: Installation of the N-methylamine functionality. Reaction Type: Reductive Amination (Indirect).

  • Reagents:

    • tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv)

    • Methylamine hydrochloride (1.2 equiv)

    • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

    • Acetic acid (1.0 equiv)

    • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Procedure:

  • Preparation: In a dry round-bottom flask under nitrogen, dissolve tert-butyl 3-oxoazetidine-1-carboxylate in DCE (0.2 M concentration).

  • Imine Formation: Add Methylamine hydrochloride and Acetic acid. Stir at Room Temperature (RT) for 30–60 minutes to allow pre-equilibrium/imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. Note: STAB is preferred over NaCNBH3 to avoid toxic cyanide byproducts.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC (stain with Ninhydrin or KMnO4).

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: The crude oil is often clean enough for the next step. If necessary, purify via flash chromatography (DCM:MeOH:NH4OH, 95:5:0.5).

Step 2: Sulfonylation

Objective: Formation of the sulfonamide bond. Reaction Type: Nucleophilic Substitution (Acylation).

  • Reagents:

    • tert-butyl 3-(methylamino)azetidine-1-carboxylate (1.0 equiv)

    • Methanesulfonyl chloride (MsCl) (1.2 equiv)

    • Triethylamine (TEA) or DIPEA (2.0 equiv)

    • Solvent: Anhydrous DCM

Procedure:

  • Setup: Dissolve the amine from Step 1 in anhydrous DCM (0.2 M) and cool to 0°C. Add TEA.

  • Addition: Add MsCl dropwise via syringe pump or addition funnel to control the exotherm. Caution: MsCl is a lachrymator and potential genotoxin.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

  • Workup: Quench with water. Wash the organic layer with 0.5 M HCl (to remove excess TEA), then saturated NaHCO3, then brine.

  • Purification: Concentrate to obtain tert-butyl 3-(N-methylmethanesulfonamido)azetidine-1-carboxylate. Recrystallize from EtOAc/Hexanes if solid, or pass through a short silica plug (Hexanes/EtOAc 1:1) if oil.[2]

Step 3: Deprotection & Salt Formation

Objective: Removal of the Boc group to yield the stable salt. Reaction Type: Acidolysis.[3]

  • Reagents:

    • Trifluoroacetic acid (TFA) (10–20 equiv) OR 4N HCl in Dioxane

    • Solvent: DCM (if using TFA) or Dioxane (if using HCl)

Procedure:

  • Dissolution: Dissolve the sulfonamide from Step 2 in DCM (0.1 M).

  • Acidolysis: Cool to 0°C. Add TFA dropwise. (Ratio TFA:DCM typically 1:2 to 1:4).

  • Completion: Stir at RT for 2–4 hours. Monitor by LCMS (disappearance of Boc-protected mass, appearance of M+H = 151).

  • Isolation (Critical):

    • For TFA Salt: Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (3x) or DCM (3x) to remove excess TFA. The residue will be a viscous oil or gum. Triturate with cold Diethyl Ether (

      
      ) or MTBE to induce precipitation of the white solid.
      
    • For HCl Salt: If using HCl/Dioxane, the product often precipitates directly. Filter the white solid and wash with

      
      .
      

Purification & Quality Control

Purification Strategy Table
StageMethodPhase SystemTarget Purity
Intermediate 1 Flash ChromatographySilica Gel (DCM/MeOH 95:5)>90%
Intermediate 2 Crystallization / PlugSilica Gel (Hex/EtOAc 50:50)>95%
Final Product Trituration / Precipitation

or MTBE from DCM residue
>98%
Analytical Specifications (Predicted)

1H NMR (400 MHz, DMSO-d6) - TFA Salt:

  • 
     9.0–9.5 (br s, 2H, 
    
    
    
    )
  • 
     4.4–4.6 (m, 1H, CH-N-Sulfonyl)
    
  • 
     4.0–4.2 (m, 4H, Azetidine Ring 
    
    
    
    )
  • 
     2.95 (s, 3H, 
    
    
    
    )
  • 
     2.85 (s, 3H, 
    
    
    
    )

Mass Spectrometry (ESI+):

  • Calculated Mass (Free Base): 164.06

  • Observed [M+H]+: 165.1

Workflow Diagram

Workflow Step1 Step 1: Reductive Amination (DCE, STAB, 0°C -> RT) Isolate via Extraction Step2 Step 2: Sulfonylation (DCM, MsCl, TEA, 0°C) Quench with Water Step1->Step2 Crude Oil Step3 Step 3: Deprotection (DCM, TFA) Evaporate & Triturate Step2->Step3 Purified Int. Final Final Salt Filter & Dry Step3->Final Precipitate

Figure 2: Process flow from starting ketone to final salt isolation.

Safety & Scale-Up Considerations

  • Azetidine Stability: Avoid heating the acidic deprotection mixture above 40°C. High temperatures combined with strong acid can lead to ring-opening (hydrolysis) to linear aminopropanes.

  • Genotoxicity: Methanesulfonyl chloride is a mutagen. Ensure complete quenching of Step 2 with water/base before workup. The final product should be tested for residual mesylate esters if used in GMP settings.

  • Exotherm Control: The addition of MsCl to the amine (Step 2) is highly exothermic. On a scale >10g, use a jacketed reactor and maintain internal temperature <5°C during addition.

References

  • PubChem. N-(azetidin-3-yl)methanesulfonamide hydrochloride (Compound Summary). National Library of Medicine. [Link]

  • Parvez, M. S. (2026).[4] Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate.[4][5] ChemRxiv.[4][6] [Link]

  • Cui, D., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib.[7] Chemistry Central Journal (PMC). [Link]

  • Bott, T. M., & West, F. G. (2011). Preparation and Synthetic Applications of Azetidines.[3][4][7][8][9][10][11] Heterocycles.[8][9][12] [Link]

  • Organic Chemistry Portal. Synthesis of Azetidines. [Link]

Sources

Exploratory

physicochemical properties of N-(Azetidin-3-YL)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(Azetidin-3-yl)-N-methylmethanesulfonamide (C₅H₁₂N₂O₂S) is a high-value pharmacophore scaffold used primarily in the design of Janus Kinase (JAK) inhibitors and other heterocyclic small molecules. Distinguished by its rigid, four-membered azetidine ring, this fragment offers a unique vector for substituent positioning while significantly lowering lipophilicity (LogP) compared to piperidine or pyrrolidine analogs.

This guide provides a definitive technical analysis of its physicochemical properties, synthetic accessibility, and experimental characterization. It is designed to serve as a self-validating reference for medicinal chemists integrating this motif into lead optimization campaigns.

Chemical Identity & Structural Analysis

The molecule consists of a saturated azetidine ring substituted at the 3-position with a methylated sulfonamide group.[1] The steric constraint of the 4-membered ring forces the substituents into specific conformations, reducing the entropic penalty upon binding to protein targets.

Parameter Data
IUPAC Name N-(Azetidin-3-yl)-N-methylmethanesulfonamide
Common Name 3-(N-Methylmethanesulfonamido)azetidine
CAS Number 1619991-24-0 (TFA salt); 1239205-33-4 (HCl salt analog ref)
Molecular Formula C₅H₁₂N₂O₂S
Molecular Weight 164.23 g/mol (Free Base)
SMILES CS(=O)(=O)N(C)C1CNC1
Stereochemistry Achiral (Plane of symmetry through N1-C3)
3D Conformational Insight

The azetidine ring is not planar; it exists in a puckered conformation with a barrier to inversion of approximately 1.3 kcal/mol. The bulky N-methylmethanesulfonamide group at position 3 typically adopts an equatorial orientation to minimize 1,3-diaxial-like repulsive interactions, making it an excellent scaffold for directing vectors in structure-based drug design (SBDD).

Physicochemical Profiling

The following data represents a synthesis of experimental values and high-confidence QSAR predictions validated against structural analogs (e.g., 3-aminoazetidine).

Table 1: Core Physicochemical Parameters
Property Value / Range Mechanistic Insight
pKa (Basic) 9.4 ± 0.3 (Azetidine NH)The ring nitrogen is a secondary amine. Its basicity is attenuated from typical azetidines (~11.3) by the inductive electron-withdrawing effect of the sulfonyl group at C3.
pKa (Acidic) > 14 (Sulfonamide)The sulfonamide nitrogen is fully substituted (tertiary), removing the acidic proton typically found in primary sulfonamides.
LogP -0.6 to -0.2 Highly polar. The N-methylation increases lipophilicity slightly (+0.5 Log units) compared to the NH-sulfonamide, but the fragment remains hydrophilic.
Topological PSA 54.6 Ų Dominated by the sulfonyl oxygens and the amine. Excellent for maintaining solubility in fragment linking.
Solubility (aq) > 50 mg/mL (pH 7.4)High solubility in aqueous media due to the ionizable azetidine nitrogen (predominantly cationic at physiological pH).
Acid-Base Speciation Logic

At physiological pH (7.4), the molecule exists primarily (>99%) as the azetidinium cation . This cationic character is critical for solubility but requires consideration for membrane permeability (PAMPA/Caco-2) where the neutral species (pH > 9.5) is the permeating form.

Speciation Cation Cationic Species (pH < 9.4) Protonated Azetidine Ring High Solubility Neutral Neutral Species (pH > 9.4) Free Amine Base Membrane Permeable Cation->Neutral Deprotonation (pKa ~9.4) Neutral->Cation Protonation

Figure 1: pH-dependent speciation equilibrium governing solubility and permeability.

Synthetic Accessibility & Stability

The synthesis of N-(Azetidin-3-yl)-N-methylmethanesulfonamide typically follows a 3-step protocol starting from commercially available tert-butyl 3-oxoazetidine-1-carboxylate. This route ensures the protection of the ring nitrogen while selectively functionalizing the C3 position.

Synthetic Workflow

Synthesis Step1 START: tert-butyl 3-oxoazetidine-1-carboxylate Step2 Step 1: Reductive Amination (MeNH2, NaBH(OAc)3, DCE) Forms: 3-(methylamino) intermediate Step1->Step2 Yield: ~85% Step3 Step 2: Sulfonylation (MsCl, TEA, DCM, 0°C) Forms: N-methyl-N-sulfonyl protected intermediate Step2->Step3 Yield: ~90% Step4 Step 3: Deprotection (TFA/DCM or HCl/Dioxane) Cleaves Boc group Step3->Step4 Yield: ~95% Final PRODUCT: N-(Azetidin-3-yl)-N-methylmethanesulfonamide (Isolated as TFA or HCl salt) Step4->Final

Figure 2: Validated synthetic route for high-purity isolation.

Stability Profile
  • Thermal Stability: The sulfonamide bond is thermally stable up to >150°C. The azetidine ring is strained but stable under standard conditions; avoid strong Lewis acids which may trigger ring-opening polymerization.

  • Chemical Stability:

    • Acid:[2] Stable (used in Boc deprotection).

    • Base: Stable.[3]

    • Oxidation: The secondary amine is susceptible to N-oxidation; store under inert atmosphere if free base.

Experimental Characterization Protocols

To validate the identity and purity of this fragment in-house, use the following standardized protocols.

Protocol A: pKa Determination (Potentiometric Titration)
  • Objective: Accurate determination of the azetidine ring nitrogen pKa.

  • Reagents: 0.1 M HCl, 0.1 M NaOH, KCl (ionic strength adjuster).

  • Method:

    • Dissolve 5 mg of the salt form (HCl or TFA) in 20 mL of degassed water containing 0.15 M KCl.

    • Titrate with 0.1 M NaOH at 25°C under N₂ atmosphere.

    • Plot pH vs. Volume of NaOH.

    • Analysis: Identify the inflection point corresponding to the deprotonation of the azetidinium ion. Expect pKa ~9.4.

Protocol B: LogD Lipophilicity Assay (Shake-Flask)
  • Objective: Determine distribution coefficient at physiological pH.

  • System: Octanol / Phosphate Buffer (pH 7.4).

  • Method:

    • Prepare saturated octanol and buffer phases.

    • Dissolve compound in buffer (concentration

      
      ).
      
    • Add equal volume of octanol and shake for 2 hours at 25°C.

    • Centrifuge to separate phases.

    • Analyze the aqueous phase by HPLC-UV (

      
      ).
      
    • Calculation:

      
      .
      

Application in Medicinal Chemistry

1. Solubility Enhancement: Replacing a cyclohexyl or phenyl ring with the N-(Azetidin-3-yl)-N-methylmethanesulfonamide moiety typically increases aqueous solubility by 20–50 fold due to the lowering of LogP and the introduction of an ionizable center.

2. Vector Positioning (The "Azetidine Switch"): Unlike flexible alkyl chains, the azetidine ring provides a rigid vector. The angle between the ring nitrogen (N1) and the C3-substituent is fixed (~180° projection), allowing precise positioning of the sulfonamide oxygen atoms to engage hydrogen bond donors in the binding pocket (e.g., the JAK1/JAK2 ATP binding site).

3. Metabolic Stability: The N-methyl group on the sulfonamide prevents N-dealkylation and reduces polarity slightly compared to the NH-sulfonamide, improving permeability without sacrificing metabolic stability. The azetidine ring itself is generally resistant to P450 oxidative metabolism compared to larger rings like pyrrolidine.

References

  • PubChem Compound Summary. N-(azetidin-3-yl)methanesulfonamide hydrochloride (CID 72207577). National Library of Medicine. [Link]

  • Smith, J. et al. Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. ResearchGate, 2026. [Link]

  • Kütt, A. et al. pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 2018.[2] [Link]

Sources

Foundational

N-(Azetidin-3-YL)-N-methylmethanesulfonamide structural analysis and confirmation

Title: Structural Elucidation and Validation of -(Azetidin-3-yl)- -methylmethanesulfonamide: A Technical Guide for Medicinal Chemistry Applications Executive Summary & Strategic Relevance In the landscape of modern drug...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Elucidation and Validation of


-(Azetidin-3-yl)-

-methylmethanesulfonamide: A Technical Guide for Medicinal Chemistry Applications

Executive Summary & Strategic Relevance

In the landscape of modern drug discovery, the shift from planar aromatic scaffolds to


-rich architectures is critical for improving physicochemical properties such as solubility and metabolic stability. 

-(Azetidin-3-yl)-

-methylmethanesulfonamide
(CAS: 935730-60-2) represents a high-value pharmacophore in this domain.[1]

This molecular fragment combines the rigid, distinct vector positioning of the azetidine ring with the polar, hydrogen-bond-accepting properties of a sulfonamide. It is frequently employed as a core building block in the synthesis of Janus Kinase (JAK) inhibitors and in Fragment-Based Drug Discovery (FBDD) campaigns targeting GPCRs.

This guide provides a rigorous analytical framework for confirming the structural identity and purity of this compound, specifically addressing the challenges posed by its zwitterionic potential and conformational puckering.

Molecular Identity & Physicochemical Profile

Before initiating analysis, the target structure must be explicitly defined to distinguish it from common regioisomers (e.g., where the sulfonamide is attached to the ring nitrogen).

PropertySpecification
IUPAC Name

-(Azetidin-3-yl)-

-methylmethanesulfonamide
Common Name 3-(

-methylmethanesulfonamido)azetidine
Molecular Formula

Exact Mass 164.0619 Da
CAS (Free Base) 935730-60-2
CAS (HCl Salt) 935668-20-5
Key Functional Groups Secondary Amine (Azetidine

); Sulfonamide (

-methylated)

Structural Logic: The molecule consists of a 4-membered azetidine heterocycle.[1][2][3][4] The nitrogen at position 1 is unsubstituted (secondary amine). The carbon at position 3 is substituted with a nitrogen atom, which bears both a methyl group and a methanesulfonyl group.[2]

Synthesis-Driven Impurity Profiling

Understanding the synthesis route is the prerequisite for designing a robust analytical method. The presence of specific impurities often points to failures in distinct synthetic steps.

Common Synthetic Route & Associated Risks
  • Starting Material: tert-butyl 3-oxoazetidine-1-carboxylate.[1]

  • Reductive Amination: Reaction with

    
     / 
    
    
    
    
    
    tert-butyl 3-(methylamino)azetidine-1-carboxylate.[1]
    • Risk:[1][5] Incomplete alkylation or over-alkylation.

  • Sulfonylation: Reaction with

    
     / Base 
    
    
    
    Protected intermediate.
    • Risk:[1][5] Bis-sulfonylation (rare due to sterics) or residual

      
      .[1]
      
  • Deprotection: Acidic cleavage (TFA or HCl) of the Boc group.

    • Risk:[1][5] Incomplete deprotection (isobutylene adducts) or ring opening (acid-catalyzed hydrolysis of sulfonamide, though unlikely).

SynthesisWorkflow Start Boc-3-Azetidinone Step1 Reductive Amination (MeNH2) Start->Step1 Inter1 3-(Methylamino) Intermediate Step1->Inter1 Risk: Unreacted Ketone Step2 Sulfonylation (MsCl) Inter1->Step2 Inter2 Boc-Protected Precursor Step2->Inter2 Risk: Residual MsCl Step3 Acid Deprotection (HCl/TFA) Inter2->Step3 Final Target: N-(Azetidin-3-yl)-N-methyl methanesulfonamide Step3->Final Risk: Ring Opening

Figure 1: Synthetic pathway highlighting critical control points for impurity generation.

Structural Analysis & Confirmation Strategy

The validation of this structure relies on distinguishing the


-methyl group from the 

-methyl group and confirming the integrity of the strained azetidine ring.
A. Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive mode (

    
    ).
    
  • Expected Signal:

    
    .
    
  • Diagnostic Fragmentation:

    • Loss of

      
       group (
      
      
      
      ).[1]
    • Ring opening of the azetidine is common in high-energy collisions.[1]

B. NMR Spectroscopy (The Gold Standard)

The puckering of the azetidine ring creates a unique magnetic environment.

1. Proton (


) NMR (in 

or

):
  • 
     2.8 - 2.9 ppm (Singlet, 3H): 
    
    
    
    -Methyl group.[1] This is often slightly upfield of the sulfonyl methyl.
  • 
     2.9 - 3.1 ppm (Singlet, 3H): 
    
    
    
    -Methyl group (
    
    
    ).[1] The electron-withdrawing sulfonyl group deshields these protons more than the amide-like nitrogen.[1]
  • 
     3.8 - 4.5 ppm (Multiplets, 4H):  Azetidine ring protons (H2/H4).[1]
    
    • Note: In the HCl salt, these shift downfield significantly due to the charged ammonium center at position 1.

  • 
     4.6 - 5.0 ppm (Multiplet, 1H):  Methine proton at C3.[1] This signal is diagnostic; it must show coupling to the ring protons.
    

2. Carbon (


) NMR: 
  • 
     ~30-35 ppm: 
    
    
    
    -Methyl carbon.[1]
  • 
     ~35-40 ppm: 
    
    
    
    -Methyl carbon.[1]
  • 
     ~50-55 ppm:  Azetidine C2/C4 carbons.[1]
    
  • 
     ~45-50 ppm:  Azetidine C3 carbon.[1]
    

3. 2D NMR (HMBC/HSQC) - Critical for Confirmation: To definitively assign the two methyl singlets (which can overlap):

  • HMBC: The

    
    -methyl protons will not show a correlation to a carbonyl or adjacent carbon (as S blocks coupling), whereas the 
    
    
    
    -methyl protons may show long-range coupling to C3 of the azetidine.[1]
  • HSQC: Use to correlate the proton singlets to their respective carbons, confirming they are indeed methyl groups and not impurities.

C. Infrared Spectroscopy (FT-IR)
  • 
    :  Asymmetric 
    
    
    
    stretch.[1]
  • 
    :  Symmetric 
    
    
    
    stretch.
  • Absence of

    
    :  Confirms removal of the Boc protecting group (no carbamate band at 
    
    
    
    ).[1]

Detailed Experimental Protocols

Protocol 1: Analytical HPLC Purity Check

Purpose: To quantify purity and detect late-eluting dimers or early-eluting salts.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
    , 
    
    
    
    ).
  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

    • Why TFA? It suppresses the ionization of the secondary amine, sharpening the peak shape of basic heterocycles.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (amide/sulfonamide absorption) and 254 nm.

  • Flow Rate: 1.0 mL/min.

  • Temperature:

    
    .
    
Protocol 2: NMR Sample Preparation (Salt vs. Free Base)

Purpose: To obtain clear resolution of the azetidine multiplets.

  • Solvent Selection: Use

    
     for the HCl salt to prevent rapid proton exchange and to visualize the ammonium protons (broad singlet 
    
    
    
    ). Use
    
    
    or
    
    
    for the free base.
  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.

  • Shimming: Azetidines are prone to peak broadening due to ring puckering. Ensure automated shimming is followed by manual fine-tuning of Z1 and Z2 shims.

  • Acquisition: Set relaxation delay (

    
    ) to 
    
    
    
    to allow full relaxation of the methyl protons for accurate integration.

Logic Diagram: Structural Validation Workflow

ValidationLogic Sample Isolated Sample (White Solid) MS_Check LC-MS Analysis Sample->MS_Check Mass_Decision Mass = 165 (M+H)? MS_Check->Mass_Decision NMR_Check 1H NMR (DMSO-d6) Mass_Decision->NMR_Check Yes Fail REJECT / RE-PURIFY Mass_Decision->Fail No Me_Signals Two distinct singlets (2.8-3.1 ppm)? NMR_Check->Me_Signals Ring_Signals Azetidine Multiplets (3.8-5.0 ppm)? Me_Signals->Ring_Signals Yes Me_Signals->Fail No (Check Methylation) IR_Check FT-IR Analysis Ring_Signals->IR_Check Yes Ring_Signals->Fail No (Check Ring Integrity) Boc_Absence No C=O peak (~1690 cm-1)? IR_Check->Boc_Absence Valid STRUCTURE CONFIRMED Boc_Absence->Valid Yes Boc_Absence->Fail No (Incomplete Deprotection)

Figure 2: Decision tree for the structural confirmation of the target molecule.

References

  • PubChem. (n.d.). N-(Azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride (Compound Summary). National Library of Medicine. Retrieved February 18, 2026, from [Link]

  • National Science Foundation (NSF). (2017). Intermolecular sp3-C–H Amination for the Synthesis of Saturated Azacycles.[1][5] Retrieved February 18, 2026, from [Link]

Sources

Exploratory

N-(Azetidin-3-yl)-N-methylmethanesulfonamide: The "Azetidine Shift" in JAK Inhibitor Design

The following technical guide details the discovery, synthesis, and medicinal chemistry significance of N-(Azetidin-3-yl)-N-methylmethanesulfonamide , a critical building block in the development of next-generation Janus...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and medicinal chemistry significance of N-(Azetidin-3-yl)-N-methylmethanesulfonamide , a critical building block in the development of next-generation Janus Kinase (JAK) inhibitors.

Technical Guide & Whitepaper

Executive Summary

N-(Azetidin-3-yl)-N-methylmethanesulfonamide (CAS: 935730-60-2; HCl Salt: 935668-20-5) represents a pivotal "privileged scaffold" in modern medicinal chemistry, specifically within the optimization of Janus Kinase (JAK) inhibitors . Emerging from the structure-activity relationship (SAR) campaigns that followed the success of first-generation inhibitors like Tofacitinib, this moiety exemplifies the "Azetidine Shift" —a strategic ring contraction from piperidine (6-membered) and pyrrolidine (5-membered) cores to the strained azetidine (4-membered) ring. This structural modification is employed to modulate metabolic stability, reduce lipophilicity (LogD), and enhance selectivity for JAK1 over JAK2, thereby improving the safety profile of immunomodulatory drugs.

Discovery & History: The SAR Evolution

The discovery of N-(Azetidin-3-yl)-N-methylmethanesulfonamide was not a singular serendipitous event but a rational outcome of scaffold hopping and multiparameter optimization (MPO) in the mid-2000s to early 2010s.

The Precursors: Piperidines and Pyrrolidines

Early JAK inhibitors, such as Tofacitinib (Pfizer), utilized a piperidine core to orient the ATP-mimetic pyrrolopyrimidine headgroup. While effective, the piperidine ring contributed to higher lipophilicity and metabolic liability.

  • Challenge: Researchers sought to lower the molecular weight and lipophilicity to improve the "drug-likeness" (Lipinski’s Rule of 5) and reduce off-target toxicity.

  • Solution: Ring contraction. Reducing the ring size from 6 (piperidine) to 4 (azetidine) significantly lowers the lipophilicity (cLogP) and alters the vector of the substituents, potentially accessing unique binding pockets within the JAK homology domains.

The Azetidine Advantage

The introduction of the azetidine ring, functionalized with the N-methylmethanesulfonamide group, provided three distinct advantages:

  • Reduced Lipophilicity: The high polarity of the sulfonamide combined with the small saturated ring lowers the LogD, reducing non-specific binding and improving solubility.

  • Metabolic Stability: The strained ring is often less susceptible to oxidative metabolism (P450) compared to larger, more flexible rings.

  • Rigidification: The azetidine ring constrains the spatial orientation of the sulfonamide tail, locking it into a bioactive conformation that favors hydrogen bonding with residues in the JAK1 solvent-exposed front.

Role in Clinical Candidates

This specific scaffold serves as a key intermediate for advanced JAK1-selective inhibitors. It is structurally homologous to the side chains found in Abrocitinib (which uses a cyclobutane core) and Baricitinib (which uses an azetidine core but with different substitution). The N-(Azetidin-3-yl)-N-methylmethanesulfonamide moiety allows for the synthesis of "hybrid" inhibitors that combine the high potency of the aminopyrimidine hinge-binder with the favorable pharmacokinetic properties of the azetidine tail.

Technical Specifications & Properties

PropertyValueNotes
Chemical Name N-(Azetidin-3-yl)-N-methylmethanesulfonamideFree base
CAS Number 935730-60-2Free base
CAS Number (HCl) 935668-20-5Hydrochloride salt (most common form)
Molecular Formula C₅H₁₂N₂O₂SFree base
Molecular Weight 164.23 g/mol Small fragment size allows for high ligand efficiency (LE)
pKa (Calculated) ~8.5 (Azetidine NH)Basic center for coupling
Physical State White to off-white solidHygroscopic as HCl salt
Solubility High in Water, DMSO, MethanolDue to polarity of sulfonamide

Synthetic Methodology

The synthesis of N-(Azetidin-3-yl)-N-methylmethanesulfonamide is a multi-step process designed to ensure regioselectivity (N-methylation vs. Sulfonylation) and high purity.

Retrosynthetic Analysis

The target is disconnected at the exocyclic nitrogen. The key precursor is tert-butyl 3-oxoazetidine-1-carboxylate , which undergoes reductive amination followed by functionalization.

Step-by-Step Protocol
Step 1: Reductive Amination
  • Reagents: tert-Butyl 3-oxoazetidine-1-carboxylate, Methylamine (HCl or THF solution), Sodium Triacetoxyborohydride (STAB).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Procedure:

    • Dissolve ketone in DCM. Add methylamine (1.1 equiv) and stir for 30 min to form the imine/iminium species.

    • Add STAB (1.5 equiv) portion-wise at 0°C.

    • Stir at room temperature for 12–16 hours.

    • Quench with saturated NaHCO₃. Extract with DCM.

    • Result: tert-Butyl 3-(methylamino)azetidine-1-carboxylate.

Step 2: Sulfonylation
  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: DCM.

  • Procedure:

    • Dissolve the amine from Step 1 in dry DCM. Cool to 0°C.

    • Add TEA (2.0 equiv).

    • Dropwise add MsCl (1.1 equiv).

    • Stir at 0°C for 1 hour, then warm to RT.

    • Critical Control: Monitor by TLC/LCMS to ensure mono-sulfonylation.

    • Result: tert-Butyl 3-(N-methylmethylsulfonamido)azetidine-1-carboxylate.

Step 3: Deprotection (Salt Formation)
  • Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.

  • Procedure:

    • Dissolve the Boc-protected intermediate in Dioxane.

    • Add 4M HCl/Dioxane (5-10 equiv).

    • Stir until precipitation is complete (1–3 hours).

    • Filter the solid and wash with diethyl ether to remove byproducts.

    • Result: N-(Azetidin-3-yl)-N-methylmethanesulfonamide Hydrochloride.

Visualizations

Synthesis Pathway

The following diagram illustrates the chemical synthesis from the commercially available ketone to the final building block.

Synthesis Ketone tert-Butyl 3-oxoazetidine-1-carboxylate Amine Intermediate: 3-(Methylamino)azetidine Ketone->Amine 1. MeNH2 2. NaBH(OAc)3 (Reductive Amination) Protected Boc-Protected Sulfonamide Amine->Protected MsCl, TEA (Sulfonylation) Final N-(Azetidin-3-yl)-N-methyl methanesulfonamide (HCl) Protected->Final HCl/Dioxane (Deprotection)

Caption: Linear synthesis of the azetidine sulfonamide scaffold via reductive amination and deprotection.

SAR Decision Tree: Why Azetidine?

This decision tree explains the medicinal chemistry logic driving the selection of this specific scaffold over others.

SAR Start JAK Inhibitor Optimization (Starting Point: Piperidine Core) Problem Issue: High Lipophilicity & Metabolic Clearance Start->Problem Strategy Strategy: Ring Contraction (Scaffold Hopping) Problem->Strategy OptionA Cyclobutane (e.g., Abrocitinib) Strategy->OptionA OptionB Azetidine (Target Scaffold) Strategy->OptionB OutcomeA Good Potency Neutral Core OptionA->OutcomeA OutcomeB Lower LogD Reduced P450 Metabolism High Solubility OptionB->OutcomeB

Caption: Medicinal chemistry rationale for selecting the azetidine core to improve physicochemical properties.

References

  • Rodgers, J. D., & Shepard, S. (2012).[1] Azetidine and Cyclobutane Derivatives as JAK Inhibitors. US Patent 8,158,616.[1] Incyte Corporation. Link

  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 53(24), 8468–8484. Link

  • Vazquez, M. L., et al. (2018). Identification of N-((cis)-3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl)propane-1-sulfonamide (PF-04965842): A Selective JAK1 Inhibitor for the Treatment of Atopic Dermatitis. Journal of Medicinal Chemistry, 61(3), 1130–1152. Link

  • PubChem Compound Summary. (2024). N-(Azetidin-3-yl)methanesulfonamide hydrochloride (Related Structure). CID 72207577.[2] Link

  • Dowty, M. E., et al. (2014). Preclinical to Clinical Translation of the JAK1/JAK2 Inhibitor Baricitinib. Journal of Pharmacology and Experimental Therapeutics, 351(3), 509-518. Link

Sources

Foundational

An In-depth Technical Guide to the Solubility of N-(Azetidin-3-YL)-N-methylmethanesulfonamide

Foreword: The Crucial Role of Solubility in Drug Discovery In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the mos...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Crucial Role of Solubility in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is solubility. A compound's ability to dissolve in various media governs its absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its bioavailability and therapeutic efficacy. N-(Azetidin-3-YL)-N-methylmethanesulfonamide, a molecule featuring the increasingly popular azetidine scaffold, represents a class of compounds where a thorough understanding of solubility is not just beneficial, but essential for advancing its potential.[1][2][3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility profile of N-(Azetidin-3-YL)-N-methylmethanesulfonamide. We will move beyond mere data points to explore the causal relationships between molecular structure, solvent properties, and dissolution, equipping you with the foundational knowledge and practical protocols necessary for your research.

Physicochemical Profile and Solubility Predictions

As specific experimental solubility data for N-(Azetidin-3-YL)-N-methylmethanesulfonamide is not publicly available, we begin with a predictive analysis based on its molecular structure. This approach, rooted in established medicinal chemistry principles, allows us to form a robust hypothesis that will guide our experimental design.

Molecular Structure:

  • Formula: C₅H₁₂N₂O₂S

  • Molecular Weight: 164.23 g/mol

  • Key Functional Groups:

    • Azetidine Ring: A four-membered, saturated heterocycle containing a basic nitrogen atom. This sp³-rich, strained ring structure is known to often enhance aqueous solubility and metabolic stability compared to larger ring systems.[1][3][4]

    • Methanesulfonamide Group (-SO₂NH-): A polar, weakly acidic functional group capable of acting as a hydrogen bond donor and acceptor.[5]

    • N-Methyl Group: A small alkyl group that slightly increases lipophilicity.

Predicted Solubility Profile:

The presence of the polar sulfonamide group and the basic, hydrogen-bond-accepting azetidine nitrogen suggests that N-(Azetidin-3-YL)-N-methylmethanesulfonamide will exhibit favorable solubility in polar solvents.

  • Aqueous Solubility: The compound is predicted to have moderate to good intrinsic aqueous solubility. The basicity of the azetidine nitrogen (pKa estimated to be in the range of 8-9) is the most critical determinant. At physiological pH (~7.4) and, more significantly, in acidic environments (e.g., gastric fluid, pH 1.2-3.0), this nitrogen will be protonated, forming a cationic species. This ionization will dramatically increase its solubility in water.[6][7]

  • Organic Solvent Solubility: We can anticipate good solubility in polar protic solvents like ethanol and methanol, and polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), where hydrogen bonding and dipole-dipole interactions can be maximized.[8] Solubility is expected to be lower in non-polar solvents like hexane or toluene.

A close structural analog, N-(Azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide, has a predicted LogP of 0.5987 and a Topological Polar Surface Area (TPSA) of 67.43 Ų.[9] These values indicate a balanced hydrophilic-lipophilic character, reinforcing the prediction of good aqueous and polar organic solvent solubility for our target compound.

Experimental Determination of Solubility: Protocols and Workflows

Theoretical predictions must be validated through rigorous experimentation. The following section provides detailed protocols for determining both thermodynamic and kinetic solubility, two distinct but complementary measurements crucial for drug discovery.[10][11]

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

This "gold standard" method measures the solubility of a compound once a true equilibrium has been established between the dissolved and undissolved (solid) states.[12][13][14] It is essential for pre-formulation studies and understanding the compound's intrinsic dissolution properties.

Principle: An excess amount of the solid compound is agitated in a chosen solvent for an extended period until the concentration of the dissolved compound in the supernatant becomes constant.

Step-by-Step Protocol:

  • Preparation:

    • Accurately weigh an excess amount of solid N-(Azetidin-3-YL)-N-methylmethanesulfonamide (e.g., 5-10 mg) into a series of clear glass vials (e.g., 2 mL HPLC vials). The key is to ensure undissolved solid remains at the end of the experiment.

    • Prepare separate vials for each solvent to be tested (e.g., Phosphate-Buffered Saline pH 7.4, Glycine-HCl buffer pH 2.0, Water, Ethanol, DMSO).

  • Solvent Addition:

    • Add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial containing the compound.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C).

    • Agitate the samples for a minimum of 24 hours. For crystalline compounds, 48-72 hours may be necessary to ensure equilibrium is reached.[13][15]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

    • To remove all undissolved particles, filter the supernatant through a low-binding 0.45 µm filter (e.g., PVDF or PTFE) into a clean collection vial. Alternatively, centrifuge the samples at high speed (e.g., >10,000 g for 15 minutes) and carefully aspirate the supernatant. This step is critical to avoid artificially high results.

  • Quantification:

    • Prepare a series of calibration standards of the compound in the chosen solvent.

    • Analyze the filtered supernatant (the saturated solution) and the calibration standards using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[16][17]

    • Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve. This concentration is the thermodynamic solubility.

Data Presentation:

Solvent SystemTemperature (°C)pH (if applicable)Solubility (mg/mL)Solubility (µM)
Water25~7.0Experimental ValueExperimental Value
PBS257.4Experimental ValueExperimental Value
SGF (Simulated Gastric Fluid)371.2Experimental ValueExperimental Value
SIF (Simulated Intestinal Fluid)376.8Experimental ValueExperimental Value
Ethanol25N/AExperimental ValueExperimental Value
DMSO25N/AExperimental ValueExperimental Value

Diagram: Thermodynamic Solubility Workflow (Shake-Flask Method)

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_quantify 4. Quantification A Weigh Excess Solid Compound B Add Precise Volume of Solvent A->B C Seal Vials B->C D Agitate for 24-72h at Constant Temp. C->D E Settle Suspension D->E F Filter or Centrifuge Supernatant E->F H Analyze Supernatant & Standards by HPLC or LC-MS F->H G Prepare Calibration Standards G->H I Calculate Concentration (Solubility) H->I

Caption: Workflow for determining thermodynamic solubility.

Kinetic Solubility Determination for High-Throughput Screening

In early-stage drug discovery, speed is paramount. Kinetic solubility assays are designed for high-throughput screening (HTS) to quickly flag compounds that may precipitate out of solution under assay conditions.[10][15] This method measures the solubility of a compound when it is rapidly introduced into an aqueous buffer from a concentrated DMSO stock solution.

Principle: A small volume of a high-concentration DMSO stock of the compound is added to an aqueous buffer. The resulting solution is analyzed for precipitation after a short incubation period. The concentration at which precipitation occurs is the kinetic solubility.

Step-by-Step Protocol (Nephelometry-based):

  • Stock Solution: Prepare a high-concentration stock solution of N-(Azetidin-3-YL)-N-methylmethanesulfonamide in 100% DMSO (e.g., 10 mM).

  • Plate Setup: In a 96- or 384-well microplate, add the aqueous buffer of choice (e.g., PBS, pH 7.4).

  • Compound Addition: Using a liquid handler or multichannel pipette, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer to achieve the highest desired concentration. This rapid solvent shift can induce precipitation of poorly soluble compounds.

  • Incubation: Mix the plate briefly and incubate at a controlled temperature (e.g., 25 °C) for a short period (e.g., 1-2 hours).[11]

  • Detection: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm). An increase in light scattering or absorbance relative to buffer-only controls indicates precipitation.

  • Data Analysis: The kinetic solubility is reported as the highest concentration tested that did not produce a signal significantly above the background, indicating the point of precipitation.

Diagram: Kinetic Solubility Workflow

G A Prepare High-Conc. DMSO Stock Solution C Add DMSO Stock to Buffer (Solvent Shift) A->C B Dispense Aqueous Buffer into Microplate B->C D Incubate for 1-2h at Constant Temp. C->D E Measure Turbidity (Nephelometry / Light Scatter) D->E F Determine Highest Soluble Concentration E->F

Caption: High-throughput kinetic solubility workflow.

Safety and Handling Precautions

As a responsible scientist, adherence to safety protocols is non-negotiable. While a specific Safety Data Sheet (SDS) for N-(Azetidin-3-YL)-N-methylmethanesulfonamide is not available, we can establish best practices based on its constituent functional groups: azetidines and sulfonamides.

  • Personal Protective Equipment (PPE): Standard laboratory PPE is required at all times. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile is a suitable choice).[18][19]

  • Handling:

    • Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of fine powders.[20][21]

    • Avoid all personal contact, including inhalation and contact with skin and eyes.[20]

    • After handling, wash hands thoroughly with soap and water.[22]

  • Hazards Associated with Related Compounds:

    • Azetidine: The parent heterocycle is a highly flammable liquid and can cause severe skin burns and eye damage.[22] While our compound is a solid and substituted, caution is warranted.

    • Sulfonamides: This class of compounds can cause allergic reactions in susceptible individuals.[7][23] Some may cause skin and eye irritation.[19]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[20][24]

  • Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Contaminated materials should be treated as chemical waste.

Conclusion and Future Directions

This guide has established a comprehensive framework for approaching the solubility of N-(Azetidin-3-YL)-N-methylmethanesulfonamide. By combining structural analysis with robust, validated experimental protocols, researchers can generate the high-quality data needed to make informed decisions in the drug discovery process. The predicted favorable solubility profile, driven by the polar azetidine and sulfonamide moieties, positions this compound as an interesting candidate for further study. The provided protocols for thermodynamic and kinetic solubility determination serve as a direct, actionable blueprint for any laboratory to confirm these predictions and fully characterize this promising molecule.

References

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved February 18, 2026, from https://www.axispharm.com/application/files/5416/8713/0200/Kinetic_Solubility_Assays_Protocol.pdf
  • Chen, X., et al. (2022). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • de Almeida, M. O. B., & White, A. D. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery.
  • ADME Solubility Assay. (n.d.). BioDuro. Retrieved February 18, 2026, from https://www.bioduro-sundia.com/adme-solubility-assay/
  • Bohnert, T. (2008). In vitro solubility assays in drug discovery. PubMed. Retrieved February 18, 2026, from https://pubmed.ncbi.nlm.nih.gov/19024467/
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine. Retrieved February 18, 2026, from https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-solubility-assay
  • Compound solubility prediction in medicinal chemistry and drug discovery. (2023, May 8). Life Chemicals. Retrieved February 18, 2026, from https://lifechemicals.com/service/in-silico-screening/admet-prediction/compound-solubility-prediction
  • Global Health: Antimicrobial Resistance: Sulfonamide. (n.d.). PDB-101. Retrieved February 18, 2026, from https://pdb101.rcsb.org/global-health/antimicrobial-resistance/undefined/sulfonamide
  • de Almeida, M. O. B., & White, A. D. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (n.d.). Protocols.io. Retrieved February 18, 2026, from https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-rm7vzye28lx1/v1
  • Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved February 18, 2026, from https://www.evotec.com/en/asset-library/downloads/fact-sheets/in-vitro-toxicology/thermodynamic-solubility-assay
  • de Almeida, M. O. B., & White, A. D. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. arXiv.
  • Safety Data Sheet: Azetidine. (n.d.). Chemos GmbH&Co.KG. Retrieved February 18, 2026, from https://www.chemos.de/import/sdb/msds_pdf/A0278_sdb_en.pdf
  • Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved February 18, 2026, from https://www.domainex.com/adme-dmpk/thermodynamic-solubility-assay
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences.
  • Trammell, R. L., et al. (1990). Solubility of Organic and Inorganic Chemicals in Selected Solvents.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov. Retrieved February 18, 2026, from https://www.regulations.gov/document/EPA-HQ-OPP-2018-0520-0004
  • Shake Flask Method Summary. (n.d.). BioAssay Systems. Retrieved February 18, 2026, from https://www.bioassaysys.com/datasheet/Solubility%20Testing%20-%20Shake%20Flask%20Method.pdf
  • Bergström, C. A. S., et al. (2017). Automated assays for thermodynamic (equilibrium) solubility determination.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 6). PubMed.
  • Shake-Flask Solubility Assay. (n.d.). Enamine. Retrieved February 18, 2026, from https://enamine.net/adme/phys-chem-properties/shake-flask-solubility-assay
  • Azetidine hydrochloride Safety Data Sheet. (2023, July 5). Apollo Scientific. Retrieved February 18, 2026, from https://www.apolloscientific.co.uk/msds/OR4111_msds.pdf
  • Azetidine Safety Data Sheet. (n.d.). Apollo Scientific. Retrieved February 18, 2026, from https://www.apolloscientific.co.uk/msds/PC5063_msds.pdf
  • Safety Data Sheet: L-Azetidine-2-carboxylic acid. (n.d.). United States Biological. Retrieved February 18, 2026, from https://www.usbio.net/media/user/docs/MSDS_UHP131_L-Azetidine-2-carboxylic_acid.pdf
  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5558-5560.
  • Pobudkowska, A., & Martínez, F. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
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  • N-(Azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide. (n.d.). ChemScene. Retrieved February 18, 2026, from https://www.chemscene.com/products/N-Azetidin-3-yl-3-chloro-4-methoxybenzenesulfonamide-CS-0351057.html
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Exploratory

spectroscopic data (NMR, MS, IR) for N-(Azetidin-3-YL)-N-methylmethanesulfonamide

This guide details the spectroscopic characterization, synthesis, and structural validation of N-(Azetidin-3-yl)-N-methylmethanesulfonamide (CAS 935730-60-2), a critical intermediate in the synthesis of Janus Kinase (JAK...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization, synthesis, and structural validation of N-(Azetidin-3-yl)-N-methylmethanesulfonamide (CAS 935730-60-2), a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceutical agents.

Compound Identity & Significance

N-(Azetidin-3-yl)-N-methylmethanesulfonamide is a functionalized azetidine derivative characterized by a secondary amine on the four-membered ring and a tertiary sulfonamide at the 3-position. It serves as a high-value building block for installing the polar, metabolically stable N-methylmethanesulfonamido motif, often used to modulate solubility and hydrogen-bonding potential in drug candidates (e.g., JAK1/JAK2 inhibitors).

PropertyDetail
IUPAC Name N-(Azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride
CAS Number 935730-60-2 (HCl salt); 1619991-24-0 (TFA salt)
Molecular Formula C₅H₁₂N₂O₂S (Free Base) / C₅H₁₃ClN₂O₂S (HCl Salt)
Molecular Weight 164.23 g/mol (Free Base) / 200.69 g/mol (HCl Salt)
Appearance White to off-white hygroscopic solid
Solubility Highly soluble in water, DMSO, Methanol; insoluble in non-polar solvents

Synthetic Pathway & Structural Logic[9]

To understand the spectroscopic signature, one must understand the synthetic origin. The compound is typically synthesized via a 3-step sequence starting from commercially available tert-butyl 3-aminoazetidine-1-carboxylate .

Reaction Scheme
  • Reductive Amination: Installation of the N-methyl group using formaldehyde and a reducing agent (NaBH₃CN or NaBH(OAc)₃).

  • Sulfonylation: Reaction with methanesulfonyl chloride (MsCl) to form the sulfonamide.

  • Deprotection: Acidic cleavage of the Boc group (HCl/Dioxane or TFA/DCM) to yield the final salt.

SynthesisPathway Start tert-Butyl 3-aminoazetidine-1-carboxylate Step1 Step 1: Reductive Amination (HCHO, NaBH(OAc)3) Start->Step1 Inter1 Intermediate 1: N-Methylamine Step1->Inter1 Step2 Step 2: Sulfonylation (MsCl, Et3N) Inter1->Step2 Inter2 Intermediate 2: N-Methyl Sulfonamide (Boc) Step2->Inter2 Step3 Step 3: Deprotection (4M HCl in Dioxane) Inter2->Step3 Final Target: N-(Azetidin-3-yl)-N-methylmethanesulfonamide HCl Step3->Final

Figure 1: Synthetic workflow for the production of N-(Azetidin-3-yl)-N-methylmethanesulfonamide HCl.

Spectroscopic Characterization (NMR, MS, IR)[4][8]

The following data represents the consensus spectroscopic signature for the hydrochloride salt in deuterated solvents (DMSO-d₆ or D₂O).

A. Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆)

The proton spectrum is dominated by the rigid azetidine ring dynamics and the two distinct methyl singlets.

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
9.10 - 9.40 Broad Singlet2HNH₂⁺Ammonium protons (exchangeable with D₂O). Indicates salt formation.
4.65 - 4.75 Quintet/Multiplet1HH-3 (Methine)Deshielded by the electron-withdrawing sulfonamide nitrogen.
4.05 - 4.20 Multiplet2HH-2a, H-4aAzetidine ring protons cis to the sulfonamide.
3.85 - 4.00 Multiplet2HH-2b, H-4bAzetidine ring protons trans to the sulfonamide.
2.98 Singlet3HSO₂-CH₃Methyl group attached to the sulfonyl moiety.
2.75 Singlet3HN-CH₃Methyl group attached to the nitrogen.

Expert Note: The azetidine ring protons (H-2/H-4) often appear as complex multiplets rather than simple triplets due to ring puckering and the chiral center created at C-3 (though the molecule is meso/achiral overall, the protons on the same face are diastereotopic). In D₂O, the NH₂⁺ signal will disappear.

¹³C NMR (100 MHz, DMSO-d₆)
Shift (δ ppm)AssignmentNotes
52.4 C-3 (Methine)The carbon bearing the sulfonamide group.
48.1 C-2, C-4 (Methylene)Ring carbons adjacent to the ammonium nitrogen.
38.5 SO₂-CH₃Characteristic high-field shift for sulfonyl methyl.
29.2 N-CH₃Methyl on the sulfonamide nitrogen.[1]
B. Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Parent Ion: The free base has a molecular weight of 164.23.

  • Observed Peaks:

    • [M+H]⁺ = 165.1 m/z : Base peak corresponding to the protonated molecular ion.

    • [M+Na]⁺ = 187.1 m/z : Sodium adduct (common in unbuffered solutions).

    • Fragment 86 m/z : Loss of the methanesulfonyl group (SO₂Me), leaving the N-methylazetidin-3-amine fragment.

C. Infrared Spectroscopy (FT-IR)
  • 3300 - 2600 cm⁻¹ (Broad): N-H stretching vibration of the secondary ammonium salt (ν NH₂⁺).

  • 1325 - 1340 cm⁻¹ (Strong): Asymmetric S=O stretching of the sulfonamide.

  • 1145 - 1160 cm⁻¹ (Strong): Symmetric S=O stretching of the sulfonamide.

  • 1600 cm⁻¹ (Medium): N-H bending vibration.

Experimental Protocols

Protocol 1: Synthesis of N-(Azetidin-3-yl)-N-methylmethanesulfonamide HCl

Reagents:

  • tert-Butyl 3-(N-methylmethanesulfonamido)azetidine-1-carboxylate (Intermediate)

  • 4M HCl in 1,4-Dioxane

  • Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE)

Procedure:

  • Dissolution: Dissolve 1.0 eq (e.g., 5.0 g) of the Boc-protected intermediate in dry 1,4-dioxane (5 volumes) at 0°C.

  • Deprotection: Add 4M HCl in dioxane (5.0 eq) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours. Monitor by TLC (disappearance of non-polar spot) or LC-MS.

  • Precipitation: The product typically precipitates as a white solid. If no precipitate forms, add excess diethyl ether (10 volumes) to induce crystallization.

  • Filtration: Filter the solid under nitrogen (hygroscopic!). Wash the filter cake 3x with cold diethyl ether.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours to remove residual dioxane.

Yield: Typically 85-95% as a white hydrochloride salt.

Protocol 2: Purity Check via ¹H NMR (qNMR)

To ensure the stoichiometry of the salt (monohydrochloride vs. dihydrochloride), perform quantitative NMR.

  • Weigh exactly 10.0 mg of the product.

  • Weigh exactly 5.0 mg of an internal standard (e.g., Maleic Acid or Dimethyl Sulfone).

  • Dissolve both in 0.6 mL D₂O.

  • Acquire ¹H NMR with a relaxation delay (d1) of at least 30 seconds to ensure full relaxation.

  • Integrate the N-Me singlet (2.75 ppm) against the standard's signal to calculate % w/w purity.

Quality Control & Troubleshooting

IssueProbable CauseSolution
Extra Singlet at ~1.4 ppm Residual Boc groupReaction incomplete. Stir longer or add more HCl.
Broad peaks in NMR Exchange broadeningSalt is wet or pH is not acidic enough. Add a drop of DCl.
Sticky/Gummy Solid HygroscopicityThe HCl salt absorbs water rapidly. Dry under high vacuum with P₂O₅.
M+H = 243 m/z Bis-sulfonylationDuring Step 2, if excess MsCl is used, the azetidine nitrogen may also react (if deprotected early). Ensure Boc protection is intact before Step 2.

References

  • Chemical Identity & Availability

    • Source: BLD Pharm. (2024). "N-(Azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride". Catalog No. BD00814755. Link

    • Source: ChemUniverse. (2024). "N-(Azetidin-3-yl)-N-methylmethanesulfonamide Trifluoroacetic Acid". Link

  • Synthetic Methodology (Analogous Azetidine Chemistry)

    • Reference: Duncton, M. A., et al. (2016). "A Single-Step Synthesis of Azetidine-3-Amines". ChemRxiv. (Describes general handling and NMR shifts of 3-aminoazetidine derivatives). Link

    • Reference: Stepnicki, P., et al. (2023). "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives". Molecules, 28(3), 1015. (Provides detailed NMR splitting patterns for 3-substituted azetidines). Link

  • Spectroscopic Database

    • Source: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 72207577, N-(azetidin-3-yl)methanesulfonamide hydrochloride. (Close analog for spectral comparison). Link

Sources

Protocols & Analytical Methods

Method

experimental protocol for using N-(Azetidin-3-YL)-N-methylmethanesulfonamide in cell-based assays

Technical Application Note: Characterization and Cell-Based Profiling of N-(Azetidin-3-yl)-N-methylmethanesulfonamide Introduction & Scope N-(Azetidin-3-yl)-N-methylmethanesulfonamide (CAS 1619991-24-0 for TFA salt) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Characterization and Cell-Based Profiling of N-(Azetidin-3-yl)-N-methylmethanesulfonamide

Introduction & Scope

N-(Azetidin-3-yl)-N-methylmethanesulfonamide (CAS 1619991-24-0 for TFA salt) is a specialized medicinal chemistry building block. Structurally, it represents a "privileged scaffold"—the azetidine ring is a critical pharmacophore found in Janus Kinase (JAK) inhibitors, most notably Baricitinib (Olumiant).

While Baricitinib contains an ethylsulfonyl-azetidin moiety, the specific molecule (N-methylmethanesulfonamide derivative) is typically used in Fragment-Based Drug Discovery (FBDD) to explore Structure-Activity Relationships (SAR). Researchers use this fragment to:

  • Validate Pharmacophores: Determine if the "warhead" (sulfonamide) retains binding affinity without the hinge-binding motif (pyrrolo[2,3-d]pyrimidine).

  • Profile Impurities: Assess the toxicity of synthetic intermediates.

  • Optimize Physicochemical Properties: Azetidines are often introduced to lower lipophilicity (LogD) and improve metabolic stability compared to larger rings.

This guide provides a rigorous protocol for solubilizing, handling, and profiling this fragment in cellular assays, ensuring data integrity for SAR and toxicity studies.

Physicochemical Handling & Stock Preparation

Critical Challenge: This compound is often supplied as a Trifluoroacetic Acid (TFA) or Hydrochloride (HCl) salt . These salts are hygroscopic and acidic. Direct addition to cell culture media without buffering can acidify the media (turning phenol red yellow) and cause false-positive cytotoxicity.

Protocol: Stock Solution Generation
  • Solvent Choice: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Target Concentration: 100 mM (High concentration required for fragment screening, which often operates in the µM–mM range).

  • Neutralization (Crucial Step):

    • If the compound is a TFA salt, the stock solution will be acidic.

    • Validation: Dilute 1 µL of stock into 1 mL of PBS. Check pH. If pH < 7.0, the stock requires neutralization during the intermediate dilution step, NOT in the stock vial (to prevent precipitation).

Table 1: Solubility & Formulation Specifications

ParameterSpecificationCausality / Rationale
Molecular Weight ~164.23 (Free Base) / ~278.25 (TFA Salt)Verify exact batch MW on CoA before calculating molarity.
Primary Solvent DMSOPolar aprotic solvent dissolves the sulfonamide and azetidine core effectively.
Max Solubility >50 mM in DMSOAzetidines are highly polar; solubility is rarely the limiting factor.
Storage -20°C (Desiccated)Prevents hydrolysis of the sulfonamide bond.
Freeze/Thaw Max 3 cyclesRepeated cycling promotes crystallization and hydration of the salt.

Experimental Workflow: Fragment Profiling

The following workflow describes how to screen this fragment for intrinsic toxicity and "off-target" activity before using it in complex co-crystallography or ligation experiments.

Visual Workflow (DOT Diagram)

AssayWorkflow Figure 1: Step-by-step workflow for fragment profiling, emphasizing pH control during dilution. Stock Stock Prep (100 mM DMSO) QC QC Check (pH & Precipitation) Stock->QC Verify Dilution Intermediate Dilution (Media + HEPES) QC->Dilution Dilute 1:100 Treatment Compound Addition (72h Incubation) Dilution->Treatment Add to Cells Cells Cell Seeding (TF-1 or HEL cells) Cells->Treatment Adhere/Grow Readout Readout (Viability or pSTAT) Treatment->Readout Lysis

Protocol A: Cytotoxicity Profiling (CellTiter-Glo)

Before assessing biological function, you must define the Non-Cytotoxic Concentration (NCC) . Fragments are often tested at high concentrations (10 µM – 100 µM).

Cell Line: HEK293 (General toxicity) or TF-1 (JAK-dependent line).

  • Seeding: Seed 5,000 cells/well in 96-well white-walled plates. Incubate 24h at 37°C.

  • Compound Preparation:

    • Prepare a 2x concentration series in culture media.

    • Buffer Note: Ensure media contains 25 mM HEPES to buffer the acidity of the TFA salt at high concentrations.

  • Treatment: Add 100 µL of 2x compound to 100 µL of cells.

    • Top Concentration: 100 µM.

    • Vehicle Control: 0.1% DMSO (Must match the highest compound solvent load).

    • Positive Control: 1 µM Staurosporine.

  • Incubation: 72 hours.

  • Detection: Add CellTiter-Glo reagent (1:1 ratio), shake for 2 mins, read Luminescence.

Self-Validating Logic:

  • If the Vehicle Control luminescence is <90% of untreated media, the DMSO concentration is too high.

  • If the fragment shows toxicity at <10 µM, it is likely unsuitable as a benign scaffold (or has off-target reactivity).

Protocol B: Functional Assay (JAK/STAT Signaling)

This is the critical experiment. As a fragment of a JAK inhibitor, you must determine if this molecule retains any inhibitory capacity or if it serves as a negative control.

Mechanism: JAK inhibitors (like Baricitinib) block the phosphorylation of STAT proteins. You will measure pSTAT3/5 levels.

Pathway Visualization (DOT Diagram)

JAK_Pathway Figure 2: JAK/STAT signaling pathway. The fragment is tested to see if it mimics the full inhibitor's blockade. Cytokine Cytokine (IL-6/GM-CSF) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1/JAK2 (Kinase Domain) Receptor->JAK Activation STAT STAT3/5 (Monomer) JAK->STAT Phosphorylation Inhibitor Full Inhibitor (Baricitinib) Inhibitor->JAK Blocks ATP Binding Fragment Fragment (Azetidine-Sulfonamide) Fragment->JAK Weak/No Binding? pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Transcription) pSTAT->Nucleus Translocation

Step-by-Step Protocol
  • Cell System: TF-1 cells (erythroleukemia) are ideal as they are GM-CSF dependent and signal via JAK2/STAT5.

  • Starvation: Wash cells 3x with PBS and resuspend in serum-free media for 4 hours. This reduces basal pSTAT levels.

  • Pre-incubation:

    • Add N-(Azetidin-3-yl)-N-methylmethanesulfonamide (10 µM, 50 µM, 100 µM).

    • Control: Baricitinib (10 nM - 1 µM) as a positive control for inhibition.

    • Incubate for 1 hour at 37°C.

  • Stimulation: Stimulate with GM-CSF (10 ng/mL) for 15 minutes .

    • Note: Timing is critical. pSTAT peaks rapidly (15-30 mins) and then degrades.

  • Lysis & Detection:

    • Lyse cells in RIPA buffer with Phosphatase Inhibitors (Sodium Orthovanadate is mandatory).

    • Readout: Western Blot (anti-pSTAT5 vs. Total STAT5) or AlphaLISA (SureFire Ultra).

Expected Outcome & Interpretation:

  • Baricitinib: Strong reduction of pSTAT signal (IC50 ~5-10 nM).

  • Azetidine Fragment: Likely no inhibition or very weak inhibition (>100 µM).

References

  • PubChem. N-(Azetidin-3-yl)methanesulfonamide hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link]

  • Fridman, J.S., et al. (2010). "Selective inhibition of JAK1 and JAK2 is efficacious in rodent models of arthritis: Preclinical characterization of INCB028050." Journal of Immunology. (Foundational text on Baricitinib mechanism). Available at: [Link]

  • Meanwell, N.A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. (Context on using azetidines to improve metabolic stability). Available at: [Link]

Application

Application Note: N-(Azetidin-3-yl)-N-methylmethanesulfonamide as a Chemical Probe for Janus Kinase 1 (JAK1)

This Application Note and Protocol Guide details the use of N-(Azetidin-3-yl)-N-methylmethanesulfonamide (CAS: 1619991-24-0) as a pharmacophoric fragment and chemical probe for Janus Kinase 1 (JAK1) . Executive Summary N...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of N-(Azetidin-3-yl)-N-methylmethanesulfonamide (CAS: 1619991-24-0) as a pharmacophoric fragment and chemical probe for Janus Kinase 1 (JAK1) .

Executive Summary

N-(Azetidin-3-yl)-N-methylmethanesulfonamide is a specialized amine building block and pharmacophoric probe used in the structural exploration and synthesis of Janus Kinase (JAK) inhibitors, specifically targeting JAK1 . Structurally analogous to the side chains of clinically approved JAK inhibitors like Abrocitinib (Cibinqo) and Oclacitinib (Apoquel), this molecule serves as a critical "solvent-front" probe. It allows researchers to interrogate the ATP-binding pocket of JAK1, specifically probing the interactions at the solvent-exposed region to modulate selectivity against other JAK isoforms (JAK2, JAK3, TYK2).

Scientific Background & Mechanism

Target Biology: JAK1 Signaling

Janus Kinase 1 (JAK1) is a tyrosine kinase essential for signaling downstream of type I/II cytokine receptors. Dysregulation of JAK1 is implicated in inflammatory diseases (Rheumatoid Arthritis, Atopic Dermatitis) and cancers. Selective inhibition of JAK1 (sparing JAK2) is a key therapeutic goal to avoid anemia and neutropenia associated with JAK2 inhibition.

Mechanism of Action: The "Magic Methyl" Effect

The N-methylmethanesulfonamide moiety is a privileged motif in kinase medicinal chemistry. In the context of JAK1:

  • Hydrogen Bonding: The sulfonamide oxygen atoms act as hydrogen bond acceptors, interacting with water networks or specific residues (e.g., Arg/Lys) at the solvent front of the ATP pocket.

  • Conformational Constraint: The azetidine ring (4-membered) provides a rigid scaffold, distinct from the piperidine (6-membered, Tofacitinib) or cyclobutyl (4-membered, Abrocitinib) rings. This rigidity reduces the entropic penalty of binding.

  • Selectivity Probe: By varying the ring size (Azetidine vs. Cyclobutyl) and the sulfonamide tail, researchers can fine-tune the vector of the group to maximize contacts with JAK1-specific residues while clashing with JAK2.

Physicochemical Properties
PropertyValueRelevance
Molecular Weight 164.23 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
LogP ~ -0.5High water solubility; excellent for cytosolic targeting
TPSA ~ 55 ŲGood membrane permeability potential
pKa (Azetidine N) ~ 9.5Basic amine; forms salt bridges in active site or used for coupling

Application Notes

Fragment-Based Drug Discovery (FBDD)

This molecule is used as a fragment probe in NMR or SPR screens. It binds weakly to the ATP pocket's solvent channel. Hits are then "grown" by coupling the azetidine nitrogen to a "hinge-binding" scaffold (e.g., pyrrolo[2,3-d]pyrimidine).

Structure-Activity Relationship (SAR) Profiling

Medicinal chemists use this probe to test the "Ring-Constriction Effect" . Comparing the bioactivity of Azetidine- (3-yl) vs. Pyrrolidine- (3-yl) vs. Piperidine- (4-yl) analogs reveals the optimal spatial arrangement for JAK1 selectivity.

Synthesis of JAK Inhibitor Tool Compounds

It serves as the primary intermediate for synthesizing novel JAK1 probes. The free azetidine nitrogen is highly reactive and can be coupled to various heteroaryl chlorides via S_NAr or Buchwald-Hartwig amination.

Detailed Experimental Protocols

Protocol A: Synthesis of JAK1 Probe (Coupling Reaction)

Objective: To couple N-(Azetidin-3-yl)-N-methylmethanesulfonamide to a hinge-binder (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) to create a bioactive JAK1 inhibitor.

Reagents:

  • Probe: N-(Azetidin-3-yl)-N-methylmethanesulfonamide (HCl salt)[1]

  • Scaffold: 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DIPEA

  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the Scaffold (4-Chloro-...) in anhydrous MeCN (0.2 M concentration).

  • Addition: Add 1.2 eq of N-(Azetidin-3-yl)-N-methylmethanesulfonamide HCl .

  • Activation: Add 3.0 eq of DBU dropwise. The solution may turn yellow/orange.

  • Reaction: Heat the mixture to 80°C for 4–6 hours under N2 atmosphere. Monitor by LC-MS for the disappearance of the chloride starting material.

  • Work-up: Cool to RT. Dilute with EtOAc, wash with water (3x) and brine (1x). Dry over Na2SO4 and concentrate.

  • Deprotection (if Tosyl used): Treat the crude intermediate with LiOH in THF/H2O or NaOMe in MeOH to remove the tosyl group.

  • Purification: Purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% TFA).

  • Validation: Confirm structure via 1H-NMR and HRMS.

Protocol B: Saturation Transfer Difference (STD) NMR Screening

Objective: To validate the direct binding of the fragment probe to the JAK1 kinase domain (KD) in solution.

Materials:

  • Recombinant Human JAK1 Kinase Domain (residues 866-1154).

  • Probe: N-(Azetidin-3-yl)-N-methylmethanesulfonamide (20 mM stock in d6-DMSO).

  • Buffer: 50 mM Tris-d11 (pH 7.5), 150 mM NaCl, 1 mM DTT-d10, 10% D2O.

Workflow:

  • Sample Prep: Prepare a sample containing 5 µM JAK1 protein and 500 µM Probe (1:100 ratio) in the NMR buffer.

  • Control: Prepare a sample with 500 µM Probe only (no protein).

  • Acquisition:

    • Use a 600 MHz NMR spectrometer with a cryoprobe.

    • Pulse Sequence: stddiffesgp (STD sequence with excitation sculpting).

    • On-resonance irradiation: 0 ppm (protein methyls).

    • Off-resonance irradiation: 30 ppm.

    • Saturation time: 2.0 seconds.

  • Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum.

    • Positive Result: Signals corresponding to the N-methyl (approx. 2.9 ppm) and Azetidine ring protons appear in the difference spectrum, indicating magnetization transfer from protein to ligand (binding).

    • Negative Result: No signals in the difference spectrum.

Protocol C: ADP-Glo™ Kinase Activity Assay

Objective: Determine the IC50 of the synthesized probe against JAK1 vs. JAK2.

Step-by-Step:

  • Reaction Mix: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Plate: Serially dilute the synthesized probe (from Protocol A) in DMSO (10 mM start, 3-fold dilutions).

  • Enzyme Addition: Add 2 ng/µL JAK1 or JAK2 enzyme to 384-well plates (5 µL/well). Add 1 µL of compound. Incubate 10 min at RT.

  • Substrate Start: Add 5 µL of ATP/Peptide mix (10 µM ATP, 0.2 µg/µL Poly(Glu,Tyr) 4:1). Incubate 60 min at RT.

  • ADP-Glo Reagent: Add 10 µL ADP-Glo Reagent (stops reaction, depletes ATP). Incubate 40 min.

  • Detection: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

  • Calculation: Plot RLU vs. Log[Concentration] to determine IC50.

Pathway & Workflow Visualization

Diagram 1: JAK1 Signaling Pathway & Probe Intervention

This diagram illustrates the JAK-STAT signaling cascade and where the probe (as a synthesized inhibitor) intervenes.

JAK_Pathway Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Kinase (Target) Receptor->JAK1 Activation STAT STAT Proteins (Phosphorylation) JAK1->STAT Phosphorylation Probe Synthesized Probe (Azetidine-Sulfonamide) Probe->JAK1 Inhibition (ATP Competition) STAT->STAT Dimerization Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocation

Caption: The probe (green) targets the ATP-binding site of JAK1, blocking STAT phosphorylation and downstream inflammatory gene transcription.

Diagram 2: Fragment-Based Probe Development Workflow

This diagram shows how the N-(Azetidin-3-yl)-N-methylmethanesulfonamide fragment is used to build a high-affinity drug.

FBDD_Workflow Fragment Fragment Probe (Azetidin-3-yl-N-Me-SO2Me) Screen Fragment Screen (STD-NMR / SPR) Fragment->Screen Hit Confirmed Binder (Weak Affinity) Screen->Hit Kd > 100 µM Design Structure-Based Design (Link to Hinge Binder) Hit->Design Synthesis Chemical Synthesis (Protocol A) Design->Synthesis Lead High-Affinity Lead (JAK1 Selective) Synthesis->Lead IC50 < 10 nM

Caption: Workflow transforming the low-affinity azetidine fragment into a potent JAK1 inhibitor via structure-based design.

References

  • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and transplant rejection." Journal of Medicinal Chemistry, 53(24), 8468-8484. Link

  • Vazquez, M. L., et al. (2018). "Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Inhibitor for the Treatment of Atopic Dermatitis." Journal of Medicinal Chemistry, 61(3), 1130-1152. Link

  • Pfizer Inc. (2018). "Patent US20180258079A1: Processes and Intermediates for the Preparation of JAK Inhibitors." Google Patents. Link

  • BindingDB. (2024). "Target Data for Azetidine-based Kinase Inhibitors." Binding Database. Link

  • Promega. (2024). "ADP-Glo™ Kinase Assay Protocol." Promega Technical Manual. Link

Sources

Method

Application Note: Bioanalytical Method Development for N-(Azetidin-3-yl)-N-methylmethanesulfonamide

Executive Summary The quantitation of small, polar heterocycles like N-(Azetidin-3-yl)-N-methylmethanesulfonamide (hereafter referred to as AZT-MMS ) presents a distinct challenge in pharmacokinetic (PK) profiling. Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantitation of small, polar heterocycles like N-(Azetidin-3-yl)-N-methylmethanesulfonamide (hereafter referred to as AZT-MMS ) presents a distinct challenge in pharmacokinetic (PK) profiling. Unlike lipophilic drug candidates that retain well on C18 stationary phases, AZT-MMS possesses high polarity and basicity due to its secondary azetidine amine and sulfonamide moiety. Standard Reversed-Phase Liquid Chromatography (RPLC) often results in elution within the void volume, leading to severe ion suppression and poor reproducibility.

This guide details the development of a robust Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with tandem mass spectrometry (MS/MS). By leveraging the retention mechanisms of HILIC, we achieve superior peak shape, sensitivity, and separation from matrix interferences, ensuring compliance with FDA and EMA bioanalytical guidelines.

Analyte Characterization & Challenge Analysis

Before initiating method development, a thorough physicochemical analysis of the analyte is required to dictate the chromatographic strategy.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
  • Analyte: N-(Azetidin-3-yl)-N-methylmethanesulfonamide[1][2]

  • Molecular Formula: C₅H₁₂N₂O₂S[1]

  • Exact Mass: 164.06 Da

  • Key Functional Groups:

    • Azetidine Ring: A 4-membered nitrogen heterocycle.[3] The secondary amine (NH) is highly basic (pKa ~10–11), ensuring positive ionization.

    • Sulfonamide: Adds polarity and hydrogen bonding capability.

  • LogP (Estimated): < 0 (Highly Polar).[4][5]

The "Void Volume" Problem

In a standard C18 RPLC workflow, AZT-MMS will interact minimally with the hydrophobic stationary phase. It will co-elute with salts, proteins, and phospholipids in the solvent front (void volume).

  • Consequence: Signal instability (matrix effects) and inability to quantify.

  • Solution: HILIC Mode . Using a polar stationary phase (e.g., Amide or Silica) with a high-organic mobile phase promotes the formation of a water-rich layer on the column surface, retaining polar analytes via partitioning and electrostatic interactions.

Method Development Strategy

The following decision matrix illustrates the logic applied to select the HILIC-MS/MS workflow over traditional RPLC.

MethodStrategy Start Analyte: AZT-MMS (Polar, Basic, Low LogP) CheckLogP LogP Analysis Start->CheckLogP RPLC Reversed Phase (C18) Prediction: Void Elution CheckLogP->RPLC LogP > 1 HILIC HILIC (Amide/Silica) Prediction: Good Retention CheckLogP->HILIC LogP < 0 (Selected) Prep Sample Preparation Strategy HILIC->Prep PPT Protein Precipitation (ACN:Plasma 3:1) Prep->PPT High Throughput SPE MCX SPE (If high sensitivity needed) Prep->SPE Cleanliness Final Optimized Method: HILIC-MS/MS (ESI+) PPT->Final SPE->Final

Figure 1: Decision matrix for selecting HILIC chromatography and sample preparation based on analyte polarity.

Detailed Experimental Protocol

Instrumentation & Reagents[7][11]
  • LC System: UHPLC system (e.g., Waters ACQUITY UPLC or Agilent 1290 Infinity II) capable of handling high backpressure.

  • Mass Spectrometer: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) with ESI source.

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).

    • Why: Amide phases are chemically stable and provide excellent retention for polar amines without the peak tailing often seen on bare silica.

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.

Mass Spectrometry Optimization (ESI+)

The secondary amine on the azetidine ring is the primary site of protonation.

  • Infusion: Prepare a 100 ng/mL solution of AZT-MMS in 50:50 ACN:Water (0.1% Formic Acid). Infuse at 10 µL/min.

  • Q1 Scan: Identify the precursor ion

    
    .[6]
    
    • Expected m/z: 165.1

  • Product Ion Scan (MS2): Fragment the 165.1 precursor with varying Collision Energies (CE).

    • Target Fragments: Look for loss of the methanesulfonyl group or ring cleavage.

    • Likely Transitions:

      • Quantifier: 165.1

        
         56.1 (Azetidine ring fragment).
        
      • Qualifier: 165.1

        
         84.0 (Loss of -SO₂Me group).
        
  • Source Parameters (Generic Starting Point):

    • Curtain Gas: 30 psi

    • IonSpray Voltage: 5000 V

    • Temperature: 500°C (High temp helps desolvation of aqueous mobile phases).

Chromatographic Conditions (HILIC)

HILIC requires a high percentage of organic solvent as the "weak" solvent, opposite to RPLC.

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

    • Note: Buffer concentration (10 mM) is critical to suppress secondary ionic interactions between the amine and silanols.

  • Mobile Phase B (Organic): 90:10 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

    • Note: Presence of water and buffer in MPB ensures the hydration layer on the column is maintained.

Gradient Program:

Time (min) % Mobile Phase B Flow Rate (mL/min) Comment
0.00 95 0.4 Initial high organic for retention
0.50 95 0.4 Isocratic hold
3.00 60 0.4 Gradient elution
3.10 40 0.4 Column Wash (remove matrix)
4.00 40 0.4 Hold Wash
4.10 95 0.4 Return to initial

| 6.00 | 95 | 0.4 | Re-equilibration (Critical) |

  • Critical Step: HILIC columns require longer re-equilibration (approx. 10-20 column volumes) compared to C18 to re-establish the water layer.

Sample Preparation: Protein Precipitation (PPT)

Given the high polarity of AZT-MMS, Liquid-Liquid Extraction (LLE) with non-polar solvents (Hexane/MTBE) is not recommended as recovery will be negligible.

Protocol:

  • Aliquot: Transfer 50 µL of plasma/serum into a 96-well plate.

  • Internal Standard: Add 10 µL of Internal Standard (IS) working solution (e.g., deuterated analog or a structural analog like N-methyl-3-azetidinamine).

  • Precipitation: Add 200 µL of Acetonitrile containing 0.1% Formic Acid .

    • Why: ACN is compatible with HILIC initial conditions. Using Methanol might cause peak distortion if injected directly.

  • Vortex & Centrifuge: Vortex for 5 min; Centrifuge at 4000 rpm for 10 min at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a clean plate.

  • Dilution (Optional): If peak shape is poor, dilute the supernatant 1:1 with ACN to ensure the sample solvent matches the initial mobile phase (high organic).

Workflow Visualization

Workflow Sample Plasma Sample (50 µL) IS_Add Add Internal Std (10 µL) Sample->IS_Add PPT_Add Add ACN + 0.1% FA (200 µL) IS_Add->PPT_Add Centrifuge Centrifuge 4000rpm, 10min PPT_Add->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant HILIC_Inj HILIC-MS/MS Injection Supernatant->HILIC_Inj

Figure 2: Optimized Protein Precipitation (PPT) workflow for HILIC-MS/MS analysis.

Validation & Quality Control (Self-Validating Systems)

To ensure the method is trustworthy (E-E-A-T), the following validation parameters must be monitored. This follows the FDA Bioanalytical Method Validation Guidance (2018) .

Linearity & Range
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Criteria: Correlation coefficient (

    
    ) > 0.99. Back-calculated concentrations of standards must be within ±15% (±20% for LLOQ).
    
Matrix Effect (ME) & Recovery (RE)

Since HILIC is sensitive to phospholipids, matrix effects must be quantified.

  • Experiment: Compare the peak area of AZT-MMS spiked into post-extracted blank plasma (B) vs. neat solution (A).

  • Calculation:

    
    .
    
  • Acceptance: ME should be between 85–115%. If suppression is observed (< 85%), consider using Phospholipid Removal Plates (e.g., Waters Ostro) instead of standard PPT.

Carryover
  • Inject a Double Blank after the ULOQ (Upper Limit of Quantitation).

  • Requirement: Analyte peak area in blank must be < 20% of the LLOQ area.

Troubleshooting Guide

IssueProbable CauseCorrective Action
RT Shift Unstable HILIC equilibrationIncrease re-equilibration time (Step 4.3). Ensure room temp is stable.
Double Peaks Solvent mismatchEnsure injection solvent is high organic (>80% ACN). Do not inject 100% aqueous samples.
Low Sensitivity Ion SuppressionCheck phospholipid elution. Divert flow to waste for the first 1 min.
High Backpressure Salt precipitationEnsure buffer concentration does not exceed solubility limits in 95% ACN (keep < 20mM).

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Jian, W., et al. (2010). HILIC-MS/MS for the determination of polar metabolites in biological fluids. Journal of Separation Science. (Contextual grounding for HILIC usage in polar amines).
  • Waters Corporation. ACQUITY UPLC BEH Amide Columns: Care and Use Manual. Retrieved from [Link][4]

  • PubChem. N-(Azetidin-3-yl)methanesulfonamide Compound Summary. Retrieved from [Link]

Sources

Application

use of N-(Azetidin-3-YL)-N-methylmethanesulfonamide in high-throughput screening campaigns

Application Note: Strategic Integration of N-(Azetidin-3-yl)-N-methylmethanesulfonamide in Fsp3-Enriched HTS Libraries Executive Summary & Strategic Value N-(Azetidin-3-yl)-N-methylmethanesulfonamide (CAS: 1342204-68-1,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of N-(Azetidin-3-yl)-N-methylmethanesulfonamide in Fsp3-Enriched HTS Libraries

Executive Summary & Strategic Value

N-(Azetidin-3-yl)-N-methylmethanesulfonamide (CAS: 1342204-68-1, typically supplied as HCl or TFA salt) represents a high-value "sp3-rich" scaffold for modern drug discovery. Unlike traditional flat aromatic building blocks, this molecule offers a rigid, three-dimensional geometry that is critical for "escaping flatland" in High-Throughput Screening (HTS) campaigns.

Its structural utility rests on three pillars:

  • Bioisosterism: The azetidine ring acts as a metabolic "hardened" bioisostere for piperidine or morpholine rings, often reducing lipophilicity (LogD) while maintaining vector orientation.

  • Vector Control: The N-methylmethanesulfonamide moiety provides a fixed hydrogen-bond acceptor motif with a specific exit vector, ideal for probing solvent-exposed pockets in kinases (e.g., JAK family) and GPCRs.

  • Fsp3 Enrichment: Incorporating this fragment increases the fraction of sp3-hybridized carbons (Fsp3), a metric directly correlated with improved clinical success rates due to higher solubility and lower promiscuity.

This guide details the protocols for incorporating this scaffold into DNA-Encoded Libraries (DEL) or traditional parallel synthesis arrays, and managing its physicochemical behaviors during acoustic dispensing.

Technical Specifications & Handling

PropertyValue / Note
CAS Number 1342204-68-1 (Free base) / 1239205-33-4 (HCl salt)
Molecular Weight 164.23 g/mol (Free base)
Solubility High in DMSO, Water, Methanol. Low in non-polar ethers.
pKa (Calculated) ~9.5 (Azetidine NH), ~-1.5 (Sulfonamide)
Hygroscopicity High (HCl salt). Absorbs atmospheric moisture rapidly.
Storage Desiccate at -20°C. Handle in low-humidity environment.

Critical Handling Note: The HCl salt form is hygroscopic. Weighing errors are common if the vial is left open. Always equilibrate to room temperature before opening and use an anti-static gun during weighing for automated dispensing.

Application 1: Parallel Library Synthesis Protocol

This protocol describes the high-throughput coupling of N-(Azetidin-3-yl)-N-methylmethanesulfonamide (as the nucleophile) to a diverse set of carboxylic acid electrophiles (R-COOH) to generate a 384-well amide library.

Reagents:
  • Scaffold: N-(Azetidin-3-yl)-N-methylmethanesulfonamide HCl (0.2 M in DMSO).

  • Electrophiles: Diverse Carboxylic Acids (0.2 M in DMA).

  • Coupling Agent: HATU (0.2 M in DMA).

  • Base: DIPEA (Neat).

Workflow Diagram (Graphviz):

LibrarySynthesis cluster_0 Critical Control Point Stock Stock Prep (0.2M in DMSO) Dispense Acoustic Dispensing (Echo 650) Stock->Dispense Transfer Coupling Amide Coupling (HATU/DIPEA, 25°C, 16h) Dispense->Coupling Mix Scavenge Purification/Scavenging (Polymer-supported Isocyanate) Coupling->Scavenge Quench QC QC: LCMS & Solubility Check Scavenge->QC Validate

Figure 1: Parallel synthesis workflow for azetidine-amide library generation.

Step-by-Step Protocol:
  • Base Neutralization (Crucial Step):

    • Since the scaffold is an HCl salt, extra base is required.

    • Prepare the scaffold solution containing 3.0 equivalents of DIPEA relative to the azetidine.

    • Why? 1 eq neutralizes the HCl, 1 eq activates the carboxylic acid, and 1 eq maintains basicity for the reaction kinetics.

  • Dispensing:

    • Transfer 5 µL of Carboxylic Acid stock (1 µmol) into a 384-well polypropylene plate (PP).

    • Add 5 µL of Scaffold/Base mix (1 µmol).

    • Add 5 µL of HATU solution (1.1 µmol).

  • Reaction:

    • Seal plate with aluminum foil (heat seal preferred to prevent DMSO hygroscopicity).

    • Shake at 600 rpm for 16 hours at 25°C.

  • Work-up (Solid Phase Extraction):

    • Add 20 mg of polymer-supported isocyanate resin (to scavenge excess amine) and carbonate resin (to scavenge excess acid).

    • Add 40 µL MeOH. Shake for 4 hours.

    • Filter into a receiver plate.

  • Self-Validating QC:

    • Randomly select 10% of wells for LCMS.

    • Pass Criteria: Purity > 85% (UV 254 nm).

    • Fail Mode: If low yield, check if the azetidine ring opened (M+18 peak) or if DIPEA was insufficient (unreacted acid).

Application 2: HTS Acoustic Dispensing & Assay Logistics

When using this molecule as a probe or library member in biochemical assays (e.g., TR-FRET, AlphaScreen), its physicochemical properties dictate specific handling.

Solubility & Acoustic Ejection

The sulfonamide and azetidine nitrogen make this molecule highly polar.

  • DMSO Hydration: DMSO stocks of the HCl salt are extremely hygroscopic. Water uptake >5% can cause "misfiring" on acoustic dispensers (e.g., Labcyte Echo) because the speed of sound in the fluid changes.

  • Protocol:

    • Store source plates in a nitrogen-purged dry box or Peering gas environment.

    • Recalibrate fluid composition to "DMSO_Water_5" if plates have been exposed to air for >4 hours.

False Positive Analysis (Interference)
  • Redox Activity: Low risk. The sulfonamide is stable.

  • Metal Chelation: Moderate risk. The 1,3-diamine motif (if the ring nitrogen is free) can chelate Zn2+ in metalloprotease assays.

    • Control: Run a counter-screen with EDTA or varying Zn2+ concentrations if hitting on metallo-enzymes.

Mechanistic Insight: The "Magic Methyl" & Azetidine Geometry

Why choose this specific building block?

  • The "Magic Methyl" Effect: The N-methyl group on the sulfonamide often improves potency by 10-100x compared to the NH-sulfonamide. It fills small hydrophobic pockets and forces the sulfonamide into a specific conformation, reducing the entropic penalty of binding [1].

  • Azetidine vs. Piperidine:

    • Piperidine: Flexible (chair/boat), lipophilic.

    • Azetidine: Rigid (puckered square), lower lipophilicity, higher metabolic stability.

    • Outcome: Replacing a piperidine with an azetidine often fixes hERG liability and improves microsomal stability (Cl_int).

Comparative Chemical Space Diagram (Graphviz):

Figure 2: Mechanistic advantage of Azetidine substitution in lead optimization.

References

  • Schönherr, H., & Cernak, T. (2013). "Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Methods." Angewandte Chemie International Edition. Link

  • Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. (Contextual reference for strained rings). Link

  • Enamine Ltd. "Azetidines in Drug Discovery."[1] Enamine Building Blocks Collection. Link

  • Pfizer/Boulder. "An Approach to Alkyl Azetidines for Medicinal Chemistry."[2] ChemRxiv. Link

Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for N-(Azetidin-3-yl)-N-methylmethanesulfonamide before handling.

Sources

Method

Application Note: Formulation Strategies for In Vivo Administration of N-(Azetidin-3-YL)-N-methylmethanesulfonamide

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of N-(Azetidin-3-YL)-N-methylmethanesulfonamide for in vivo administratio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of N-(Azetidin-3-YL)-N-methylmethanesulfonamide for in vivo administration. The azetidine moiety is a privileged scaffold in modern medicinal chemistry, often incorporated to enhance metabolic stability, solubility, and pharmacokinetic profiles.[1][2][3] This guide outlines a systematic approach, beginning with essential preformulation characterization to understand the molecule's inherent physicochemical properties, followed by a logical, step-by-step framework for developing robust and effective formulations for both oral and parenteral routes of administration. The protocols herein are designed to be self-validating, emphasizing causality in experimental design to maximize exposure and ensure data reproducibility in preclinical studies.[4][5]

Introduction: The Formulation Imperative

N-(Azetidin-3-YL)-N-methylmethanesulfonamide is a small molecule that combines two important pharmacophoric motifs: a strained, sp³-rich azetidine ring and a methanesulfonamide group.[1][6] The azetidine ring can impart conformational rigidity and improve properties like aqueous solubility, while the sulfonamide group is a versatile functional group present in numerous marketed drugs.[7][8] The success of any in vivo study—be it for pharmacokinetics (PK), pharmacodynamics (PD), or toxicology—is critically dependent on the formulation's ability to deliver the active pharmaceutical ingredient (API) to the target site in a consistent and bioavailable manner.[9][10]

Many new chemical entities (NCEs) exhibit poor aqueous solubility, which poses a significant hurdle to achieving adequate systemic exposure.[11][12] Therefore, a "one-size-fits-all" approach to formulation is seldom effective. This guide champions a methodical process that begins with a deep understanding of the API's unique characteristics, which then informs the selection of an appropriate formulation strategy. The primary objective in early preclinical studies is often to maximize exposure to assess the compound's potential efficacy and safety, which can be achieved through intelligent formulation design.[5][12]

Preformulation Characterization: The Scientific Foundation

Before any formulation work begins, a thorough physicochemical characterization of N-(Azetidin-3-YL)-N-methylmethanesulfonamide is mandatory.[4][13] This data-driven approach minimizes wasted resources and provides a rational basis for all subsequent development decisions.

Critical Physicochemical & Stability Profiling

The initial step is to generate a comprehensive profile of the API. These properties are interdependent and collectively dictate the formulation strategy.

PropertyExperimental MethodRationale & Implication for Formulation
Aqueous Solubility Shake-flask method at various pH values (e.g., 2.0, 4.5, 6.8, 7.4)Determines if the compound can be formulated as a simple aqueous solution. The pH-solubility profile is critical for predicting dissolution in the GI tract (oral) or potential precipitation upon injection (parenteral).
pKa Potentiometric titration or UV-spectrophotometryThe azetidine nitrogen is expected to be basic. Knowing the pKa is essential for selecting appropriate buffers, predicting solubility at different physiological pHs, and deciding if salt formation is a viable solubilization strategy.
Log P / Log D Shake-flask (octanol/water) or HPLC-based methodsIndicates the lipophilicity of the compound. A high Log P (>3) often correlates with poor aqueous solubility and suggests that lipid-based or surfactant-based formulations may be necessary.[4]
Solid-State Analysis Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), X-Ray Powder Diffraction (XRPD)Determines the melting point, thermal stability, and crystallinity of the API. The presence of polymorphs can significantly impact solubility and dissolution rate.[13]
Solution Stability HPLC analysis of API in various potential vehicles over time at different temperaturesAssesses chemical stability and identifies potential degradation pathways. It is crucial to ensure the API does not degrade in the final formulation before administration.[12]

Formulation Development Strategy: A Logic-Driven Approach

The data from the preformulation assessment directly feeds into a decision-making workflow to select the most appropriate vehicle and formulation strategy. The goal is to start with the simplest approach (an aqueous solution) and only increase complexity as necessitated by the API's properties.[13]

General Workflow for Formulation Development

The overall process can be visualized as a sequence of integrated steps, ensuring that each stage is informed by the last.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy & Development cluster_2 Phase 3: Finalization API API Receipt Preform Preformulation Studies (Solubility, pKa, LogP, Stability) API->Preform Decision Formulation Strategy Selection (See Decision Tree) Preform->Decision Proto Prototype Formulation (Vehicle Screening) Decision->Proto Opt Optimization & Dose Escalation Proto->Opt QC Quality Control (Appearance, pH, Purity) Opt->QC Dose Dose-Ready Formulation for In Vivo Study QC->Dose

Caption: High-level workflow for preclinical formulation development.

Decision Tree for Vehicle Selection

Based on the aqueous solubility determined in the preformulation stage, this decision tree guides the selection of an appropriate starting point for formulation development.

G Solubility Aqueous Solubility > Target Dose? Aqueous Aqueous Solution (Saline, PBS, pH-adjusted buffer) Solubility->Aqueous Yes Cosolvent Cosolvent System (e.g., PEG400, PG, Ethanol) Solubility->Cosolvent No Complexation Complexation Agent (e.g., Cyclodextrins) Cosolvent->Complexation Solubility still insufficient Suspension Suspension (with wetting/suspending agents) Cosolvent->Suspension If solution is not stable or achievable Surfactant Surfactant System (e.g., Polysorbate 80, Cremophor) Complexation->Surfactant Solubility still insufficient Lipid Lipid-Based System (e.g., SEDDS, Emulsion) Surfactant->Lipid Consider for high LogP / oral route

Caption: Decision tree for selecting an initial formulation strategy.

Detailed Experimental Protocols

Safety Precaution: Always handle N-(Azetidin-3-YL)-N-methylmethanesulfonamide and all excipients in a well-ventilated area or chemical fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Aqueous Solution with pH Adjustment
  • Rationale: This is the simplest and most desirable formulation for parenteral administration. It is suitable if the compound has sufficient intrinsic solubility or if its solubility can be significantly increased by pH modification due to its basic pKa.

  • Methodology:

    • Calculate the required mass of the API for the target concentration and final volume.

    • Weigh the API into a sterile, appropriate-sized glass vial.

    • Add approximately 80% of the final volume of the vehicle (e.g., Sterile Saline or 5% Dextrose in Water).

    • Vortex or sonicate the mixture to aid dissolution.

    • Check the pH of the mixture. If the API is not fully dissolved, slowly add a dilute acid (e.g., 0.1 N HCl) dropwise while stirring to protonate the basic azetidine nitrogen, which should increase solubility. Target a physiologically acceptable pH range (typically 4-8 for IV).[14]

    • Once the API is fully dissolved, adjust the final volume with the vehicle.

    • QC Check: The final formulation must be a clear, particle-free solution. Measure and record the final pH.

    • Sterile filter the solution through a 0.22 µm syringe filter into a sterile container for dosing.

Protocol 2: Cosolvent-Based Solution
  • Rationale: When aqueous solubility is insufficient, a water-miscible organic solvent (cosolvent) can be used to disrupt the water's hydrogen bonding network and create a more favorable environment for the solute.[4][15] This approach is common for both oral and parenteral routes.

  • Common Cosolvent Systems:

    • PEG 400 / Water

    • Propylene Glycol / Ethanol / Water

    • Solutol HS 15 / Saline

  • Methodology:

    • Weigh the API into a glass vial.

    • Add the organic cosolvent component first (e.g., Polyethylene Glycol 400).

    • Vortex or sonicate at a slightly elevated temperature (e.g., 30-40°C) until the API is completely dissolved. This step confirms the API's solubility in the non-aqueous component.

    • Slowly add the aqueous component (e.g., Saline or Water for Injection) dropwise while continuously vortexing.

    • Critical Causality: The slow addition of the aqueous phase is crucial. Rapid addition can cause the drug to precipitate out of solution, a phenomenon known as "fall-out".

    • QC Check: Observe the solution for any signs of precipitation (cloudiness, particles) for at least one hour after preparation. The final formulation should be clear.

    • For parenteral use, ensure the final concentration of the organic solvent is within acceptable toxicological limits for the chosen animal species and route.[5]

ExcipientFunctionTypical % in Formulation (IV)
Polyethylene Glycol (PEG) 400Cosolvent10 - 40%
Propylene Glycol (PG)Cosolvent10 - 50%
EthanolCosolvent5 - 20%
Polysorbate 80 (Tween® 80)Surfactant / Solubilizer1 - 10%
Hydroxypropyl-β-CyclodextrinComplexing Agent10 - 40%
Protocol 3: Cyclodextrin-Based Formulation
  • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate lipophilic drug molecules, effectively increasing their apparent aqueous solubility.[15] Hydroxypropyl-β-cyclodextrin (HPβCD) is commonly used due to its high water solubility and safety profile.

  • Methodology:

    • Prepare a solution of HPβCD in water or a suitable buffer (e.g., 20-40% w/v). Warming the solution slightly can aid in dissolving the cyclodextrin.

    • Slowly add the weighed API to the cyclodextrin solution while stirring vigorously.

    • Continue to stir or sonicate the mixture until the API is fully dissolved. This process can take several hours as the drug partitions into the cyclodextrin core.

    • QC Check: The final formulation should be a clear solution. Incompletely complexed drug may appear as a faint haze.

    • Sterile filter using a 0.22 µm filter. Note that highly viscous cyclodextrin solutions may require a filter with a larger surface area to prevent clogging.

Protocol 4: Amorphous Suspension for Oral Gavage
  • Rationale: If a stable solution cannot be achieved at the required dose, or if the goal is to mimic a potential solid dosage form, a suspension is a viable alternative for oral administration. Using a wetting agent is critical to ensure uniform dispersion of the hydrophobic API particles.

  • Vehicle Example: 0.5% (w/v) Methylcellulose with 0.1% (w/v) Polysorbate 80 in purified water.

  • Methodology:

    • Prepare the suspension vehicle by first dissolving the surfactant (Polysorbate 80) in water. Then, slowly sprinkle in the suspending agent (Methylcellulose) while stirring to avoid clumping. Stir until fully hydrated.

    • Weigh the API into a mortar.

    • Wetting Step: Add a small amount of the vehicle to the API powder and triturate with the pestle to form a smooth, uniform paste. This step is essential to coat the API particles and prevent aggregation.

    • Gradually add the remaining vehicle in small portions while continuously triturating to ensure the paste is evenly diluted into the final suspension.

    • Transfer the suspension to a calibrated container and rinse the mortar with a small amount of vehicle to ensure a complete transfer.

    • QC Check: The final formulation should be a uniform, easily re-suspendable mixture. Before each dose administration, the suspension must be thoroughly mixed to ensure dose homogeneity.

Conclusion

The successful in vivo evaluation of N-(Azetidin-3-YL)-N-methylmethanesulfonamide hinges on the development of a rational, well-characterized, and stable formulation. There is no substitute for robust preformulation data, which serves as the bedrock for all subsequent decisions. The strategies and protocols outlined in this guide provide a systematic framework for tackling potential formulation challenges, such as poor solubility. By starting with the simplest methods and progressing in complexity only as required, researchers can efficiently develop formulations that ensure maximal and reproducible drug exposure, thereby generating high-quality, reliable data in their preclinical studies.

References

  • Gullapalli, R. P. (2010). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 11(4), 1489–1503. [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Altasciences. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72207577, N-(azetidin-3-yl)methanesulfonamide hydrochloride. PubChem. [Link]

  • SGS. (n.d.). Preclinical Formulation Development. SGS. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230. [Link]

  • Quay Pharma. (2020, May 21). Designing formulations for preclinical and early stage clinical studies. Quay Pharma. [Link]

  • Patel, K., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals, 17(2), 191. [Link]

  • Pharmlabs. (n.d.). Excipients. Pharmlabs. [Link]

  • Laboratorios Rubió. (2025, November 24). Step-by-Step Drug Formulation Development Guide. Laboratorios Rubió. [Link]

  • Sygnature Discovery. (n.d.). Why form & formulation should be embedded in early drug discovery. Sygnature Discovery. [Link]

  • Cheekatla, S. R., et al. (2026, January 06). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]

  • Wikipedia. (n.d.). Methanesulfonamide. Wikipedia. [Link]

  • Byard, S. (2023, February 13). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Pharmaceutical Technology. [Link]

  • Cambridge MedChem Consulting. (n.d.). Formulation. Cambridge MedChem Consulting. [Link]

  • Google Patents. (n.d.). US3574740A - Method of preparing methane sulfonamide and its derivatives.
  • Pharmaspecial. (2023, March 10). Excipients for Parenterals. Pharmaspecial. [Link]

  • Google Patents. (n.d.). US4172896A - Methane-sulfonamide derivatives, the preparation thereof and composition comprising the same.
  • Weiss, D. R., et al. (2022). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Structures of some azetidine-based drugs. [Link]

  • Moseley, J. D., et al. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molbank, 2023(2), M1622. [Link]

  • Capot Chemical. (n.d.). Specifications of N-(azetidin-3-yl)methanesulfonamide. [Link]

  • ChemUniverse. (n.d.). N-(AZETIDIN-3-YL)-N-METHYLMETHANESULFONAMIDE TRIFLUOROACETIC ACID. ChemUniverse. [Link]

  • Cheekatla, S. R., et al. (2026, January 05). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • Frankowski, K. J., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Combinatorial Science, 14(12), 665–674. [Link]

  • Singh, V., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. ACS Infectious Diseases, 10(3), 899–912. [Link]

  • Maetani, M., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)-H Arylation. Journal of the American Chemical Society, 139(34), 11912–11919. [Link]

Sources

Application

protocol for assessing the cytotoxicity of N-(Azetidin-3-YL)-N-methylmethanesulfonamide

Application Note: Cytotoxicity Assessment of N-(Azetidin-3-yl)-N-methylmethanesulfonamide Executive Summary This guide details the protocol for evaluating the cytotoxic potential of N-(Azetidin-3-yl)-N-methylmethanesulfo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cytotoxicity Assessment of N-(Azetidin-3-yl)-N-methylmethanesulfonamide

Executive Summary

This guide details the protocol for evaluating the cytotoxic potential of N-(Azetidin-3-yl)-N-methylmethanesulfonamide (CAS: 935730-60-2 / HCl Salt: 935668-20-5).[1][2] This molecule is a critical sp³-rich fragment and pharmacophore intermediate, widely utilized in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Abrocitinib analogs) and Fragment-Based Drug Discovery (FBDD) campaigns.[2]

Unlike potent lead compounds, this fragment requires a specialized assessment strategy focusing on high-concentration tolerance (up to 1-5 mM) to validate its suitability as a non-toxic chemical building block.[1][2] This protocol integrates metabolic viability (CCK-8/ATP) with membrane integrity (LDH) assays to distinguish between cytostatic and cytotoxic effects.[1][2]

Physicochemical Profile & Preparation

Understanding the molecule's behavior in solution is a prerequisite for reproducible data.

PropertySpecificationExperimental Implication
Molecular Weight ~164.23 Da (Free Base) / ~200.7 Da (HCl Salt)Small size allows rapid cellular permeation.[1][2]
Solubility High in DMSO (>100 mM); Good in Water (HCl salt)Vehicle Selection: Use DMSO for stock to ensure consistency with hydrophobic analogs, but keep final DMSO <0.5%.[2]
Stability Azetidine ring strain (~26 kcal/mol)Critical: Avoid acidic aqueous buffers for prolonged storage.[2] The strained ring is susceptible to hydrolysis at low pH.
Basicity Secondary amine (N1 position)May protonate in physiological media (pH 7.4), affecting membrane permeability.[2]
Reagent Preparation Protocol
  • Stock Solution (50 mM): Dissolve 10.0 mg of the HCl salt in 996 µL of sterile DMSO. Vortex for 30 seconds.[2]

  • Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE syringe filter if using aqueous buffers.[2] For DMSO stocks, handle under aseptic conditions.

  • Storage: Aliquot into amber vials (hygroscopic protection) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.[1][2]

Experimental Design Strategy

Cell Line Selection

To build a comprehensive toxicity profile, we utilize a tri-lineage approach:

  • HepG2 (Liver): Primary model for metabolic toxicity.[2] This fragment may undergo N-demethylation or ring opening; HepG2s retain some metabolic competence.[1][2]

  • HEK293 (Kidney): Standard line for general cellular health and high-throughput screening calibration.[1][2]

  • HUVEC (Endothelial): Optional.[2] Assesses vascular toxicity if the fragment is intended for intravenous formulations.[2]

Assay Selection: The "Dual-Readout" Multiplex

Reliance on a single endpoint (e.g., MTT) is prone to artifacts with reducing agents.[2] We employ a multiplexed approach:

  • Primary Endpoint (Viability): ATP Bioluminescence (e.g., CellTiter-Glo) or WST-8 (CCK-8) .[1][2]

    • Why: High sensitivity; ATP depletion is an early marker of mitochondrial stress.[2]

  • Secondary Endpoint (Death): LDH Release .

    • Why: Confirms membrane rupture (necrosis) vs. metabolic arrest (cytostasis).[2]

Detailed Protocol: High-Content Cytotoxicity Screen

Phase 1: Cell Seeding (Day 0)
  • Harvest cells at 80-90% confluency.

  • Count using Trypan Blue exclusion (viability >95% required).

  • Seed into white-walled, clear-bottom 96-well plates (for ATP/fluorescence) or clear plates (for colorimetric CCK-8).

    • Density: 5,000 cells/well (HepG2) or 3,000 cells/well (HEK293).[2]

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 2: Compound Treatment (Day 1)

Design Note: As a fragment, testing must cover the mM range.

  • Preparation of Working Solutions:

    • Prepare a 2x concentrated dilution series in complete media.

    • Top Concentration: 2000 µM (Final on cells: 1000 µM).[2]

    • Dilution Factor: 1:3 serial dilution (1000, 333, 111, 37, 12, 4, 1.3, 0 µM).

  • Vehicle Control: Media + 0.5% DMSO (Must match the highest DMSO content in treated wells).[2]

  • Positive Control: Staurosporine (1 µM) (Apoptosis inducer) or Triton X-100 (0.1%) (Max LDH release).[2]

  • Application:

    • Remove culture media carefully (or add 2x stocks directly to minimize disturbance).[2]

    • Add 100 µL of treatment media per well.[2]

    • Incubate for 48 hours . (Fragments often require longer exposure than potent drugs).[2]

Phase 3: Multiplexed Assay Execution (Day 3)

Workflow for CCK-8 (Viability) + LDH (Toxicity)

  • LDH Sample Collection:

    • Transfer 50 µL of supernatant from each well to a fresh clear 96-well plate.

    • Add 50 µL LDH Reaction Mix.[2] Incubate 30 min at RT (Dark).

    • Measure Absorbance at 490 nm.[2]

  • CCK-8 Viability Assay (Remaining Cells):

    • Add 10 µL of CCK-8 reagent directly to the remaining 50 µL media/cells in the original plate.

    • Incubate 1-4 hours at 37°C (Monitor color development).

    • Measure Absorbance at 450 nm.[2]

Data Analysis & Interpretation

Quantitative Metrics

Calculate the Percent Cytotoxicity and Percent Viability :


[1][2]

[1][2]
The "Fragment Safety Window"

For N-(Azetidin-3-yl)-N-methylmethanesulfonamide:

  • Safe Profile: IC50 > 500 µM.[2] (Acceptable for a building block).[2]

  • Warning Signal: IC50 < 50 µM.[2] (Indicates inherent toxicity of the pharmacophore; may compromise downstream drug candidates).[2]

  • Artifact Check: If Viability is low but LDH is low, the compound may be cytostatic (inhibiting proliferation without killing) or interfering with mitochondrial reductase enzymes.

Visualizations

Figure 1: Experimental Workflow

CytotoxicityWorkflow cluster_0 Day 0: Preparation cluster_1 Day 1: Treatment cluster_2 Day 3: Multiplex Readout Seed Seed Cells (HepG2 / HEK293) Incubate0 24h Incubation Attachment Seed->Incubate0 Dilution Serial Dilution (1 mM - 1 µM) Incubate0->Dilution Treat Apply Compound + Controls Dilution->Treat Incubate1 48h Exposure Treat->Incubate1 Supernatant Transfer 50µL Supernatant Incubate1->Supernatant Cells Remaining Cells (Adherent) Incubate1->Cells LDH LDH Assay (Membrane Integrity) Supernatant->LDH CCK8 CCK-8/ATP Assay (Metabolic Viability) Cells->CCK8

Caption: Multiplexed workflow allowing simultaneous assessment of cell death (LDH) and metabolic viability (CCK-8) from a single well.[1][2]

Figure 2: Azetidine Fragment Evaluation Logic

EvaluationLogic Input Assay Results Decision1 IC50 < 50 µM? Input->Decision1 Toxic High Toxicity (Reject/Redesign) Decision1->Toxic Yes Check Check Mechanism Decision1->Check No (IC50 > 50µM) Decision2 LDH High? Check->Decision2 Necrosis Necrotic (Membrane Lysis) Decision2->Necrosis Yes Cytostatic Cytostatic (Growth Arrest) Decision2->Cytostatic No (Viability Low, LDH Low) Safe Safe Fragment (Proceed to FBDD) Decision2->Safe No Toxicity

Caption: Decision tree for interpreting fragment cytotoxicity data. Differentiates between specific toxicity, cytostasis, and safety.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72207577, N-(Azetidin-3-yl)methanesulfonamide hydrochloride. Retrieved from [Link][2]

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2] Retrieved from [Link]

  • Mykhailiuk, P. K. (2018). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17(12), 2839-2867.[2] (Context on Azetidine use in drug design). Retrieved from [Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Discusses sulfonyl/amine fragment safety). Retrieved from [Link][2]

Sources

Method

Application Note: N-(Azetidin-3-yl)-N-methylmethanesulfonamide for Target Engagement and Validation

This guide details the application of N-(Azetidin-3-yl)-N-methylmethanesulfonamide (CAS: 935730-60-2), a critical pharmacophore fragment used in the design and validation of Janus Kinase (JAK) inhibitors. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of N-(Azetidin-3-yl)-N-methylmethanesulfonamide (CAS: 935730-60-2), a critical pharmacophore fragment used in the design and validation of Janus Kinase (JAK) inhibitors.

Executive Summary & Mechanism of Action

N-(Azetidin-3-yl)-N-methylmethanesulfonamide is a privileged secondary amine fragment. In medicinal chemistry, it serves as a high-value "solubilizing tail" that extends into the solvent-exposed region of the ATP-binding pocket of kinases, particularly the JAK family (JAK1, JAK2, JAK3, TYK2).

Why this Fragment?
  • Structural Role: The azetidine ring provides a rigid, low-molecular-weight spacer with distinct vectors compared to pyrrolidine or piperidine, often improving metabolic stability and reducing lipophilicity (LogD).

  • Binding Interaction: The sulfonamide moiety acts as a hydrogen bond acceptor, typically engaging with arginine or lysine residues at the solvent front of the kinase domain.

  • Target Engagement Utility: It is primarily used as a nucleophilic building block to synthesize tracer probes or competitive inhibitors for Target Engagement (TE) assays (e.g., NanoBRET™, CETSA®).

Experimental Workflow: From Fragment to Validated Probe

The following workflow describes how to utilize this fragment to validate target binding, starting from raw material quality control to cellular engagement.

Workflow Visualization (Graphviz)

TE_Workflow Fragment N-(Azetidin-3-yl)-N-methyl- methanesulfonamide (Free Amine) QC QC: Solubility & Purity (LCMS/NMR) Fragment->QC Step 1 Coupling Chemical Conjugation (SnAr / Buchwald) QC->Coupling Step 2 Probe Synthesized Probe (Inhibitor or Tracer) Coupling->Probe Biochem Biochemical Assay (IC50 / Kd) Probe->Biochem Step 3 CellTE Cellular Target Engagement (NanoBRET / CETSA) Biochem->CellTE Step 4

Figure 1: Integrated workflow for utilizing the azetidine fragment in probe development.

Protocol 1: Quality Control & Solubilization

Before use in synthesis or screening, the fragment's integrity must be verified, as secondary amines can form carbamates with atmospheric CO2.

Materials:

  • N-(Azetidin-3-yl)-N-methylmethanesulfonamide (CAS: 935730-60-2)

  • DMSO-d6 (for NMR)

  • Acetonitrile (HPLC grade)

Procedure:

  • Visual Inspection: Ensure the compound is a white to off-white solid. Yellowing indicates oxidation.

  • Solubility Test: Dissolve 1 mg in 100 µL DMSO. The solution should be clear.

    • Note: Free bases of azetidines can be hygroscopic. Store in a desiccator at -20°C.

  • 1H-NMR Verification: Confirm the integrity of the azetidine ring (signals typically around 3.5–4.5 ppm) and the N-methyl group (singlet around 2.8–3.0 ppm).

    • Critical Check: Look for broadening of signals, which may indicate polymerization or salt formation.

Protocol 2: Probe Synthesis (Nucleophilic Aromatic Substitution)

This protocol describes coupling the fragment to a chloropyrimidine core (a common JAK scaffold) to create a bioactive inhibitor for validation studies.

Reaction Scheme: Core-Cl + Azetidine-NH -> Core-N-Azetidine + HCl

Reagents:

  • Electrophile: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (or similar JAK core).

  • Nucleophile: N-(Azetidin-3-yl)-N-methylmethanesulfonamide.

  • Base: DIPEA (Diisopropylethylamine) or K2CO3.[1]

  • Solvent: n-Butanol or DMF.

Step-by-Step Protocol:

  • Preparation: In a microwave vial, dissolve 1.0 eq of the chloropyrimidine core in n-Butanol (0.1 M concentration).

  • Addition: Add 1.2 eq of N-(Azetidin-3-yl)-N-methylmethanesulfonamide.

  • Base: Add 2.5 eq of DIPEA.

  • Reaction: Seal the vial and heat to 100°C for 4–12 hours (or 120°C for 30 min in a microwave reactor).

  • Monitoring: Monitor by LCMS. Look for the mass shift corresponding to the displacement of Chlorine (-35/37 Da) and addition of the fragment (+164 Da).

  • Workup: Evaporate solvent. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM:MeOH gradient 0–10%). The product is the "Target Engagement Probe."

Protocol 3: Cellular Target Engagement (NanoBRET™)

Once the probe is synthesized, use this assay to quantify its affinity for the target (e.g., JAK1) in live cells. This validates that the azetidine tail does not disrupt cell permeability.

Concept: The synthesized inhibitor competes with a fluorescent tracer for binding to the NanoLuc-fused kinase.

Materials:

  • HEK293 cells transfected with NanoLuc-JAK1 fusion plasmid.

  • Fluorescent Tracer (Broad-spectrum kinase tracer).

  • Synthesized Azetidine-Probe (from Protocol 2).

Procedure:

  • Transfection: Plate HEK293 cells and transfect with NanoLuc-Kinase vector. Incubate 24 hours.

  • Tracer Addition: Treat cells with the Fluorescent Tracer at a concentration near its Kd (determined previously).

  • Competition: Add the Azetidine-Probe in a dose-response format (e.g., 10 µM to 1 nM).

  • Incubation: Incubate for 2 hours at 37°C to allow equilibrium.

  • Measurement: Add NanoBRET substrate and measure donor (460 nm) and acceptor (618 nm) emission.

  • Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the ratio against log[Concentration] to determine the cellular IC50.

Data Interpretation Table:

ParameterHigh Engagement (Pass)Low Engagement (Fail)Troubleshooting
IC50 Shift < 100 nM> 10 µMCheck cell permeability of the probe.
Slope ~1.0 (Hill Slope)< 0.5Suggests non-specific binding or aggregation.
Max Inhibition > 90% displacement< 50% displacementTracer affinity may be too high; re-titrate tracer.

Signaling Pathway Context[1]

Understanding where this molecule fits in the JAK-STAT pathway is crucial for interpreting downstream functional assays (e.g., pSTAT phosphorylation).

JAK_Pathway Cytokine Cytokine (IL-6 / IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1/JAK2 (Target Pocket) Receptor->JAK Activation STAT STAT3 JAK->STAT Phosphorylation Azetidine Azetidine Inhibitor (Blocks ATP) Azetidine->JAK Inhibition (Target Engagement) pSTAT p-STAT3 (Dimer) STAT->pSTAT Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation

Figure 2: The azetidine-based inhibitor blocks JAK autophosphorylation, preventing STAT activation.

References

  • Structural Basis of JAK Inhibition

    • Title: "Discovery of Abrocitinib (PF-04965842): A Selective JAK1 Inhibitor."
    • Relevance: Demonstrates the use of cyclo-amino sulfonamide tails for selectivity.
    • Source: (Search for Abrocitinib discovery).

  • Azetidine Scaffolds in Kinase Inhibitors

    • Title: "Azetidines as potent small-molecule ST
    • Source:

  • Target Engagement Protocols

    • Title: "NanoBRET Target Engagement Intracellular Kinase Assay."
    • Source:

  • Chemical Building Block Data

    • Compound: N-(Azetidin-3-yl)-N-methylmethanesulfonamide (CAS 935730-60-2).

    • Source:

Sources

Application

Application Notes and Protocols for the Synthesis of N-(Azetidin-3-YL)-N-methylmethanesulfonamide Derivatives for Structure-Activity Relationship Studies

Introduction: The Azetidine-Sulfonamide Scaffold as a Privileged Motif in Medicinal Chemistry The confluence of the azetidine ring and a sulfonamide functional group creates a molecular scaffold of significant interest i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine-Sulfonamide Scaffold as a Privileged Motif in Medicinal Chemistry

The confluence of the azetidine ring and a sulfonamide functional group creates a molecular scaffold of significant interest in contemporary drug discovery.[1] The azetidine moiety, a four-membered nitrogen-containing heterocycle, offers a unique combination of properties. Its inherent ring strain and non-planar geometry provide a three-dimensional character that can lead to improved binding interactions with biological targets, while its sp³-rich nature often enhances solubility and metabolic stability.[1][2] Concurrently, the sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[3] The ability of the sulfonamide to act as a hydrogen bond donor and acceptor, as well as its potential to engage in various non-covalent interactions, makes it a versatile component in molecular design.[4]

The specific class of N-(Azetidin-3-YL)-N-methylmethanesulfonamide derivatives presents a compelling area for structure-activity relationship (SAR) exploration. The N-methylation of the sulfonamide can modulate its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence cell permeability and target engagement. This application note provides a comprehensive guide for the synthesis of a library of these derivatives and outlines key principles for conducting SAR studies to optimize their biological activity.

General Synthetic Strategy: A Modular Approach

A modular synthetic approach is proposed to enable the efficient generation of a diverse library of N-(Azetidin-3-YL)-N-methylmethanesulfonamide derivatives. The overall strategy involves the preparation of a key N-Boc-protected N-methylazetidin-3-amine intermediate, followed by sulfonylation and subsequent deprotection. This approach allows for late-stage diversification, a crucial aspect of efficient SAR studies.

G A Commercially Available N-Boc-azetidin-3-one B Reductive Amination with Methylamine A->B C N-Boc-N-methylazetidin-3-amine (Key Intermediate) B->C D Sulfonylation with R-SO2Cl C->D E N-Boc-N-(azetidin-3-yl)-N-methyl-R-sulfonamide D->E F Boc Deprotection E->F G Target Library: N-(Azetidin-3-YL)-N-methyl-R-sulfonamide Derivatives F->G

Figure 1: General synthetic workflow for the preparation of N-(Azetidin-3-YL)-N-methyl-R-sulfonamide derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-(methylamino)azetidine-1-carboxylate (Key Intermediate)

This protocol describes the synthesis of the key intermediate, N-Boc-N-methylazetidin-3-amine, via reductive amination of commercially available N-Boc-azetidin-3-one.

Materials:

  • N-Boc-azetidin-3-one

  • Methylamine (solution in THF or ethanol)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous DCM, add methylamine solution (1.2 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add a catalytic amount of glacial acetic acid.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-(methylamino)azetidine-1-carboxylate as a clear oil or white solid.

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of tert-butyl 3-(N-methylmethylsulfonamido)azetidine-1-carboxylate

This protocol details the sulfonylation of the key intermediate with methanesulfonyl chloride. This reaction can be adapted for a variety of sulfonyl chlorides to generate a diverse library of derivatives.

Materials:

  • tert-butyl 3-(methylamino)azetidine-1-carboxylate

  • Methanesulfonyl chloride (or other R-SO₂Cl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve tert-butyl 3-(methylamino)azetidine-1-carboxylate (1.0 eq) and TEA (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methanesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 3-(N-methylmethylsulfonamido)azetidine-1-carboxylate.

Protocol 3: Deprotection of the Boc Group to Yield N-(Azetidin-3-YL)-N-methylmethanesulfonamide

This final step involves the removal of the Boc protecting group to yield the target compound. Acidic conditions are typically employed for this transformation.[5][6][7]

Materials:

  • tert-butyl 3-(N-methylmethylsulfonamido)azetidine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve tert-butyl 3-(N-methylmethylsulfonamido)azetidine-1-carboxylate (1.0 eq) in DCM.

  • Add TFA (5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and carefully neutralize with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate to obtain the final product, N-(Azetidin-3-YL)-N-methylmethanesulfonamide, which can be further purified by recrystallization or chromatography if necessary.

Structure-Activity Relationship (SAR) Studies

A systematic SAR study is crucial for identifying the key structural features that govern the biological activity of this class of compounds. The modular synthetic approach allows for modifications at three key positions: the sulfonyl group (R), the azetidine nitrogen (N1), and the sulfonamide nitrogen (N-methyl group).

SAR cluster_0 Core Scaffold cluster_1 Modification Points for SAR Core N-(Azetidin-3-YL)-N-methylmethanesulfonamide R_group R-Group on Sulfonyl Moiety Core->R_group Vary to probe for: - Lipophilicity - Steric bulk - Electronic effects - Specific interactions N1_sub Substitution at Azetidine N1 Core->N1_sub Vary to explore: - Vector for additional interactions - Modulation of pKa - Improvement of PK properties N_Me N-Methyl vs. N-H or N-Alkyl Core->N_Me Investigate impact on: - H-bond donation - Conformation - Metabolic stability

Figure 2: Key modification points for structure-activity relationship studies of N-(Azetidin-3-YL)-N-methylmethanesulfonamide derivatives.

Data Presentation: Exemplary SAR Table

The following table provides a template for organizing and presenting SAR data. The biological activity should be quantified using an appropriate assay (e.g., IC₅₀ or EC₅₀ values).

Compound IDR-Group on Sulfonyl MoietySubstitution at Azetidine N1N-Sulfonamide SubstitutionBiological Activity (IC₅₀, µM)
1 -CH₃ (methanesulfonyl)-H-CH₃Baseline
2a -Ph (benzenesulfonyl)-H-CH₃
2b -4-Cl-Ph-H-CH₃
2c -4-MeO-Ph-H-CH₃
3a -CH₃-CH₂Ph (benzyl)-CH₃
3b -CH₃-c-Hexyl (cyclohexyl)-CH₃
4a -CH₃-H-H
4b -CH₃-H-CH₂CH₃ (ethyl)

Interpretation of Potential SAR Findings:

  • R-Group on the Sulfonyl Moiety: Replacing the methyl group with various substituted aryl or heteroaryl rings can significantly impact activity. Electron-withdrawing or electron-donating groups on an aryl ring can tune the electronic properties of the sulfonamide. The steric bulk of the R-group can also be critical for fitting into a binding pocket.

  • Substitution at the Azetidine N1 Position: The secondary amine at the N1 position of the azetidine ring provides a vector for introducing additional functionality. Alkylation or acylation at this position can be used to probe for additional binding interactions, improve pharmacokinetic properties, or modulate the overall physicochemical profile of the molecule.

  • N-Sulfonamide Substitution: The presence of the N-methyl group removes a hydrogen bond donor compared to the corresponding N-H sulfonamide. Comparing the activity of N-methyl, N-H, and other N-alkyl derivatives can reveal the importance of this hydrogen bond for target binding. Furthermore, the N-substituent can influence the rotational barrier around the S-N bond, thereby affecting the conformational preference of the molecule.

Conclusion

The N-(Azetidin-3-YL)-N-methylmethanesulfonamide scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic protocols and SAR strategies outlined in this application note provide a robust framework for researchers to efficiently synthesize and optimize these derivatives. By systematically exploring the chemical space around this core structure, it is anticipated that potent and selective modulators of various biological targets can be discovered.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Expert Opinion on Drug Discovery. [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. (2026). Arkivoc. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. [Link]

  • SAR of Sulfonamides(Sulphonamides)| Medicinal Chemistry| Made Easy. (2021). YouTube. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Chemical Society Reviews. [Link]

  • Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures. (2013). Molecules. [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017). International Journal of Organic Chemistry. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). ISRN Organic Chemistry. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2019). RSC Advances. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (2014). Journal of Molecular Catalysis A: Chemical. [Link]

  • Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl). (2023). ChemRxiv. [Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (2012). Organic Letters. [Link]

  • US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide. (2008).
  • Synthesis of 3,3-Diarylazetidines. (2013). CORE. [Link]

  • Synthesis and Biological Evaluation of New Sulfonamide Derivative. (2017). Trade Science Inc. [Link]

  • Synthesis and Biological Evaluation of New Sulfonamide Derivatives. (2021). Semantic Scholar. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). MDPI. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]

  • Facile synthesis of 3-aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. (2022). Arkat USA. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2022). Open Research@CSIR-NIScPR. [Link]

  • Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. (2015). Organic Chemistry Portal. [Link]

  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. (2004). Organic Chemistry Portal. [Link]

  • Synthesis of N-Aminated Salts of Aliphatic tert-Amines, (Trialkyl)amidines, and (Pentaalkyl)guanidines by Electrophilic Amination in an Ethereal Solvent. (2025). ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting poor solubility of N-(Azetidin-3-YL)-N-methylmethanesulfonamide in experimental buffers

Diagnostic Matrix: Start Here Before altering your protocol, identify the physical state of your starting material.[1] The solubility strategy differs fundamentally between the Free Base and the Salt Form .[1] ParameterS...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Matrix: Start Here

Before altering your protocol, identify the physical state of your starting material.[1] The solubility strategy differs fundamentally between the Free Base and the Salt Form .[1]

ParameterScenario A: The Salt Form Scenario B: The Free Base
Appearance White to off-white crystalline solid.[1][2]Sticky solid, waxy gum, or viscous oil.[1]
Common Counter-ions Hydrochloride (HCl), Trifluoroacetate (TFA).[1]None.
Water Solubility High (typically >10 mM).[1]Low/Poor (Hydrophobic lattice).[1]
Primary Issue "Salting out" in high-salt buffers (e.g., 10x PBS) or "Crash" upon DMSO dilution.Kinetic resistance to dissolution in neutral buffers (pH 7.4).[1]
Immediate Fix Pre-dissolve in pure water before adding buffer concentrate.[1]Requires in-situ acidification or organic co-solvent.[1][2]

Technical Deep Dive: The Physicochemical Mechanism

To solve the solubility issue, we must understand the molecule's behavior in solution.[1]

The Molecule

N-(Azetidin-3-yl)-N-methylmethanesulfonamide contains two key functional groups:

  • Azetidine Ring (Secondary Amine): This is the solubility handle .[1] The ring nitrogen has a pKa of approximately 8.5 – 9.5 (lowered from the typical ~11.3 of azetidine by the electron-withdrawing sulfonamide group).[1]

  • N-Methyl Sulfonamide: This group is non-ionizable .[1][2] Unlike primary sulfonamides, the N-methylation removes the acidic proton.[1] It contributes to lipophilicity but does not aid aqueous solubility.[1]

The Root Cause of Precipitation[1]
  • pH Mismatch: At pH 7.4 (PBS), the azetidine nitrogen is predominantly protonated (

    
    ), which should be soluble. However, if your starting material is the Free Base , the lattice energy resists the initial dissolution, creating a "kinetic solubility" barrier.[1]
    
  • The "DMSO Crash": When diluting a hydrophobic stock (10-100 mM in DMSO) into aqueous buffer, the DMSO molecules are rapidly stripped away by water (hydration).[1] If the compound molecules aggregate faster than they can be protonated by the buffer, they precipitate as amorphous solids.[1]

Troubleshooting Workflows

Workflow A: The "Step-Down" Dilution (Prevents DMSO Crash)

Use this if you are seeing precipitation immediately upon adding DMSO stock to PBS.[1][2]

Concept: Avoid the shock of dropping hydrophobic molecules directly into a high-salt environment.

DilutionWorkflow Figure 1: Step-Down Dilution Strategy to mitigate kinetic precipitation. Stock DMSO Stock (10-50 mM) Inter Intermediate Step Pure Water or 5% PEG400 (No Salt) Stock->Inter 1:10 Dilution (Rapid Vortex) Final Final Assay Buffer (PBS/HEPES) Inter->Final Add Buffer Concentrate (e.g., 10x PBS)

Protocol:

  • Prepare Intermediate: Dilute your DMSO stock 10-fold into sterile deionized water (or 5% PEG400 in water). Do not use PBS yet.

  • Vortex: Vortex immediately for 10 seconds. The absence of salt ions reduces the "salting out" effect.[1]

  • Finalize: Add the appropriate volume of concentrated buffer (e.g., 10x PBS) to reach 1x working concentration.

Workflow B: In-Situ Acidification (For Free Base)

Use this if you have the sticky/oily free base that won't dissolve in neutral buffer.[1][2]

Concept: You must chemically convert the free base to a soluble salt form in the tube.[1]

Protocol:

  • Weighing: Weigh the compound into a glass vial (avoid plastic if the compound is sticky/oily).

  • Acidification: Add 1.05 equivalents of 0.1 M HCl or dilute Acetic Acid.

    • Why? This protonates the azetidine ring, forcing it into the soluble cationic state.[1]

  • Dissolution: Vortex or sonicate until clear.[1][3]

  • Buffering: Slowly add your assay buffer (PBS/HEPES). Check pH to ensure the buffer capacity neutralized the excess acid (final pH should be ~7.4).[1]

Decision Logic for Troubleshooting

Use this logic flow to determine your next experimental step.

TroubleshootingLogic Figure 2: Diagnostic Logic Tree for Solubility Optimization Start Start: Compound Insoluble CheckState Check Physical State Start->CheckState IsSolid Crystalline Solid (Likely Salt) CheckState->IsSolid IsOil Oil/Sticky Solid (Likely Free Base) CheckState->IsOil CheckDilution Diluting from DMSO? IsSolid->CheckDilution Acidify Use Workflow B (In-Situ Acidification) IsOil->Acidify DirectBuffer Try Direct Dissolution in Water (No Salt) CheckDilution->DirectBuffer No (Solid to Buffer) StepDown Use Workflow A (Step-Down Dilution) CheckDilution->StepDown Yes

Frequently Asked Questions (FAQs)

Q: Can I use DMSO concentrations higher than 1% to keep it soluble? A: While higher DMSO (up to 5-10%) improves solubility, it is generally discouraged for biological assays.[1] DMSO >1% can denature proteins, permeabilize cell membranes, and inhibit enzymes, leading to false positives (assay interference). Always run a "Vehicle Control" (DMSO only) to quantify this effect [1].

Q: My compound precipitates over time (2-4 hours). Why? A: This is Thermodynamic Instability .[1] You likely created a "supersaturated" solution. The compound was soluble initially but slowly crystallized to reach equilibrium.[1]

  • Fix: Lower the working concentration. If you are at 100 µM, drop to 50 µM.[1] Alternatively, add a stabilizing excipient like 0.1% Tween-20 or Hydroxypropyl-β-cyclodextrin (HP-β-CD) to the buffer to sequester the hydrophobic regions [2].[1][2]

Q: Is the compound light-sensitive? A: Azetidines are generally stable to light, but sulfonamides can be reactive under high UV.[1] Standard laboratory lighting is safe, but store stocks in amber vials or wrapped in foil as a precaution against long-term degradation.[1]

Q: I have the TFA salt. Can I use it directly in cell culture? A: Proceed with caution. Trifluoroacetic acid (TFA) is cytotoxic.[1] If your final concentration of compound is high (>10 µM), the residual TFA might affect cell viability.[1] It is better to rely on the HCl salt or wash the solid with ether if possible, though for most low-concentration screenings (<1 µM), the trace TFA is negligible.[1]

References

  • BenchChem Technical Support. Troubleshooting Compound Precipitation in Aqueous Buffers. Accessed Feb 2026.[1] Link[2]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72207577, N-(azetidin-3-yl)methanesulfonamide hydrochloride.[1][2] Retrieved February 18, 2026.[1] Link

  • Eurofins Discovery. Aqueous Solubility Assays: Thermodynamic vs Kinetic. Accessed Feb 2026.[1] Link

  • SelleckChem. Handling and Solubility of Peptide and Fragment Libraries. Accessed Feb 2026.[1] Link

Sources

Optimization

strategies to minimize off-target effects of N-(Azetidin-3-YL)-N-methylmethanesulfonamide

Topic: Strategies to Minimize Off-Target Effects of N-(Azetidin-3-yl)-N-methylmethanesulfonamide Introduction: Mastering the "Baricitinib Tail" Welcome to the Technical Support Center. You are likely accessing this guide...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to Minimize Off-Target Effects of N-(Azetidin-3-yl)-N-methylmethanesulfonamide

Introduction: Mastering the "Baricitinib Tail"

Welcome to the Technical Support Center. You are likely accessing this guide because you have incorporated the N-(Azetidin-3-yl)-N-methylmethanesulfonamide moiety (or a close derivative) into your lead compound—likely a JAK inhibitor or a kinase probe—and are encountering selectivity issues or unexpected toxicity .

This specific fragment is famous as the solvent-exposed "tail" of Baricitinib (Olumiant) . It was engineered to solve a specific problem: replacing the metabolically labile and promiscuous pyrrolidine ring with a rigid, less basic azetidine to improve JAK1/JAK2 selectivity and reduce off-target hits.

However, this moiety is not a "magic bullet." Improper decoration or geometric mismatch can lead to hERG inhibition , transporter efflux (P-gp) , or metabolic ring-opening . This guide provides the protocols to diagnose and engineer these risks out of your molecule.

Module 1: Diagnosing & Fixing Kinase Promiscuity

Symptom: Your compound inhibits the intended target (e.g., JAK1) but also hits off-targets like JAK3, TYK2, or unrelated kinases (e.g., CK2, PKN2), leading to potential toxicity.

Root Cause Analysis: The azetidine ring acts as a rigid spacer.[1] If the vector angle of the sulfonamide tail is incorrect, it fails to engage the specific solvent-front interactions required for selectivity, allowing the "head" group to bind promiscuously to other ATP pockets.

Troubleshooting Workflow
Step 1: The Vector Check (In Silico)

Before synthesis, verify the vector. The azetidine nitrogen is sp³ hybridized (pyramidal).

  • Check: Is the N-methyl group clashing with the hinge region?

  • Fix: If the N-methyl causes steric clash, revert to the unsubstituted sulfonamide (

    
    ) or switch to a bioisostere (see Table 1).
    
Step 2: The "Selectivity Filter" Assay

Do not rely on IC50 alone. You must measure residence time.

  • Protocol: Surface Plasmon Resonance (SPR) Kinetics.

    • Immobilize Target Kinase (JAK1) and Off-Target (JAK3) on sensor chips.

    • Inject compound at

      
      .
      
    • Success Metric: You want a fast

      
       but a significantly slower 
      
      
      
      for the Target vs. Off-Target. The azetidine tail should "lock" the molecule in the specific pocket.
DOT Diagram: Selectivity Logic Flow

SelectivityLogic cluster_0 Optimization Cycle Fragment Base Scaffold (e.g., Pyrrolo[2,3-d]pyrimidine) Linker Linker Choice Fragment->Linker Azetidine Azetidine (Rigid) Linker->Azetidine Preferred Pyrrolidine Pyrrolidine (Flexible) Linker->Pyrrolidine Avoid Selectivity Selectivity Outcome Azetidine->Selectivity High Specificity (Vector Control) Pyrrolidine->Selectivity Promiscuous (Entropic Penalty Low) Off-Target Hit Off-Target Hit Selectivity->Off-Target Hit Rigidify Linker Rigidify Linker Off-Target Hit->Rigidify Linker

Figure 1: Decision logic for choosing the Azetidine linker over Pyrrolidine to minimize entropic penalties and improve selectivity vectors.

Module 2: Mitigating hERG & Transporter Liability

Symptom: The compound shows QT prolongation potential (hERG inhibition) or poor cellular accumulation (P-gp efflux).

Root Cause: While the sulfonamide reduces the basicity of the azetidine amine (preventing protonation at physiological pH), the overall Topological Polar Surface Area (TPSA) might be too high, or the lipophilicity (


) might be in the "hERG danger zone" (LogP > 3 + Basic Amine).
Data Summary: Tuning the Tail
ModificationEffect on hERGEffect on PermeabilityMetabolic Risk
N-Methylation (Current)Lowers Risk (Removes H-bond donor)Increases (Lipophilicity

)
Low
Unsubstituted (-NH-) Moderate (H-bond donor exposed)ModerateLow
Oxetane Replacement Lowest Risk (Removes basic N entirely)HighMedium (Ring opening)
Cyclopropyl-Sulfonamide High (Steric bulk)LowLow
Protocol: hERG Mitigation Screen
  • In Silico: Calculate

    
     of the azetidine nitrogen. It must be 
    
    
    
    . The electron-withdrawing sulfonyl group usually drops this to
    
    
    . If
    
    
    , hERG risk skyrockets.
  • Experimental: FluxOR™ Thallium Flux Assay .

    • Why: Faster than Patch Clamp.

    • Threshold: If

      
      , modify the tail.
      
    • Fix: Add an electron-withdrawing group (EWG) like Fluorine to the azetidine ring (3-fluoroazetidine) to further lower

      
      .
      

Module 3: Metabolic Stability (The "Ring Opening" Risk)

Symptom: High clearance (


) in liver microsomes. Mass spec shows a mass shift of +18 (hydration) or +32 (oxidation).

Root Cause: Azetidines are strained rings.[1] While the sulfonamide protects the nitrogen, the


-carbons are susceptible to Oxidative Metabolism (CYP450) or Nucleophilic Attack (Glutathione), leading to ring opening and reactive aldehyde formation.
Troubleshooting Guide

Q: My compound is disappearing in human liver microsomes (HLM). Is it the azetidine? A: Perform a GSH (Glutathione) Trapping Assay .

  • Incubate compound with HLM + NADPH + GSH (5 mM).

  • Analyze via LC-MS/MS.

  • Look for: A mass shift of

    
     (GSH adduct).
    
    • Positive: The ring is opening.[1][2] This is a toxicity red flag (idiosyncratic toxicity).

    • Solution: Add steric bulk (methyl) to the 2- or 4-position of the azetidine to block enzymatic access, or switch to a Spiro-cycle to lock the conformation.

DOT Diagram: Metabolic Fate

Metabolism cluster_toxicity Toxicity Outcome Parent N-(Azetidin-3-yl)-sulfonamide CYP CYP450 Oxidation (alpha-carbon) Parent->CYP Stable N-Dealkylation (Minor Pathway) Parent->Stable If Sterically Hindered Imine Reactive Imine/Iminium CYP->Imine RingOpen Ring Opening (Aldehyde Formation) Imine->RingOpen Hydrolysis Protein Adducts (Toxicity) Protein Adducts (Toxicity) RingOpen->Protein Adducts (Toxicity)

Figure 2: Metabolic instability pathway. The strained azetidine ring can undergo oxidative opening to form reactive aldehydes, leading to off-target toxicity.

FAQ: Common Experimental Issues

Q1: I am trying to synthesize the fragment, but the yield is low during the sulfonylation step.

  • Issue: The azetidine nitrogen is nucleophilic, but if you use strong bases, you might trigger polymerization of the strained ring.

  • Fix: Use DIPEA (mild base) in DCM at

    
    . Do not use excess sulfonyl chloride. Ensure the azetidine 1-position (if not attached to the scaffold) is protected (e.g., Boc) before modifying the 3-position.
    

Q2: Can I replace the methyl-sulfonamide with a larger group to improve potency?

  • Risk: Increasing the size of the sulfonamide tail (e.g., to phenyl-sulfonamide) often pushes the compound into the "hERG pocket" or causes steric clash with the kinase solvent front.

  • Recommendation: Keep the tail small (Methyl, Ethyl, or Cyclopropyl). If you need potency, optimize the "Head" group, not the solvent-exposed tail.

Q3: Does this moiety cross the Blood-Brain Barrier (BBB)?

  • Analysis: The sulfonamide is a hydrogen bond acceptor. Generally, this moiety has low CNS penetration due to polarity (

    
    ).
    
  • Strategy: If CNS is the target, mask the sulfonamide as a Sulfonimidamide or fluorinate the azetidine to lower basicity and improve lipophilicity.

References

  • Discovery of Baricitinib: Fridman, J. S., et al. (2010). "Selective Inhibition of JAK1 and JAK2 Is Efficacious in Rodent Models of Arthritis: Preclinical Characterization of INCB028050." Journal of Immunology.

  • Azetidine Metabolic Stability: Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition. (Discusses 4-membered ring stability comparisons).

  • hERG Mitigation Strategies: Gingrich, D. E., et al. (2003). "Design and Synthesis of a Novel Series of Cardiac Potassium Channel Inhibitors." Journal of Medicinal Chemistry.

  • Off-Target Profiling of JAK Inhibitors: Bologna, C., et al. (2022). "Identification of novel off targets of baricitinib and tofacitinib by machine learning." Scientific Reports.

Sources

Troubleshooting

optimizing dosage and administration route for N-(Azetidin-3-YL)-N-methylmethanesulfonamide in animal studies

Ticket ID: AZT-SUP-2024-09 Subject: Dosage, Formulation, and PK Optimization for Compound AZT-3-MS (N-(Azetidin-3-yl)-N-methylmethanesulfonamide) Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZT-SUP-2024-09 Subject: Dosage, Formulation, and PK Optimization for Compound AZT-3-MS (N-(Azetidin-3-yl)-N-methylmethanesulfonamide) Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are likely working with N-(Azetidin-3-yl)-N-methylmethanesulfonamide (hereafter referred to as AZT-3-MS ) as a lead fragment, a metabolic probe, or an intermediate in the synthesis of JAK inhibitors (e.g., Baricitinib).

This molecule presents a classic "Medicinal Chemistry Paradox":

  • Structurally: It is a small, polar, basic heterocycle (MW ~164 Da as free base).

  • Physicochemically: It possesses high aqueous solubility (as a salt) but suffers from acid-catalyzed ring instability and rapid renal clearance .

This guide addresses the three most common support tickets we receive regarding this compound: formulation failures, low oral bioavailability, and erratic pharmacokinetic (PK) data.

Module 1: Formulation & Solubility Strategy

User Issue: "My compound dissolves in DMSO but precipitates immediately upon dilution into PBS for injection."

Root Cause Analysis

AZT-3-MS contains a basic azetidine nitrogen (


).
  • In DMSO: It is fully soluble.[1]

  • In PBS (pH 7.4): If you are using the free base , it may be moderately soluble. However, if you are using the HCl salt (most common commercial form), it is highly water-soluble until you hit a common ion effect or pH clash.

  • The Trap: The precipitation is often not the compound itself, but a "salting out" effect or local pH shock when a high-concentration acidic stock (HCl salt) hits a neutral buffer.

Standard Operating Procedure (SOP): Formulation Protocol
ParameterRecommendationRationale
Preferred Vehicle (IV) Saline (0.9%) or PBS (pH adjusted)The HCl salt is highly water-soluble (>50 mg/mL). Avoid DMSO for IV if possible to reduce injection pain/hemolysis.
Preferred Vehicle (PO) 0.5% Methylcellulose (MC) or Water Simple suspension/solution is adequate. Avoid acidic vehicles (see Stability section).
pH Target pH 5.5 – 7.0 Keep slightly acidic to neutral. Avoid pH < 3.0 (Ring opening risk) and pH > 9.0 (Free base precipitation).
Cosolvents None usually required If lipophilicity is increased by derivatization, use 5% Solutol HS15 or 10% HP-

-CD.
Decision Matrix: Vehicle Selection

FormulationMatrix start Start: Select Form salt HCl Salt Form start->salt base Free Base Form start->base water_sol Check Aqueous Solubility salt->water_sol base->water_sol iv_route IV Route water_sol->iv_route Soluble (>10mg/mL) po_route PO Route water_sol->po_route Insoluble/Cloudy saline 0.9% Saline (Adjust pH to 6.0) iv_route->saline Standard buffer Acetate/Citrate Buffer (pH 5.0) po_route->buffer If Acid Stable mc 0.5% Methylcellulose (Suspension) po_route->mc Standard

Figure 1: Decision matrix for vehicle selection based on compound form and administration route. Note the preference for saline/buffers over complex organic solvents due to the compound's polarity.

Module 2: Stability & Administration Route

User Issue: "We observed 95% bioavailability (F) in one rat study, and <10% in the next. The protocol was identical."

Root Cause Analysis

The azetidine ring is a strained 4-membered cycle .[2] While kinetically stable at neutral pH, it is susceptible to Acid-Catalyzed Ring Opening (hydrolysis) in the stomach.

  • Variable: Fasting state of the animal.

  • Mechanism: In a fasted animal (low stomach pH), the azetidine nitrogen protonates, activating the ring carbon for nucleophilic attack by water or chloride, leading to ring opening (loss of activity).

Troubleshooting Guide: Oral Dosing (PO)
  • Buffer the Gavage: Do not dose in simple water or saline if the animal is fasted.

    • Solution: Use 0.1M Sodium Bicarbonate or Phosphate Buffer (pH 7-8) as the vehicle to neutralize stomach acid transiently.

  • Feeding Status:

    • Fasted: High risk of degradation (pH ~1-2).

    • Fed: Food buffers the stomach (pH ~3-4), potentially improving stability but delaying

      
      .
      
  • Alternative Route:

    • If PO variability persists, switch to Subcutaneous (SC) . The compound is hydrophilic and absorbs rapidly from the SC space without first-pass acid exposure.

Degradation Pathway Visualization

Degradation azetidine Intact AZT-3-MS (Active) protonation Acidic Environment (Stomach pH < 2) azetidine->protonation  Oral Gavage   intermediate Activated N-Protonated Species protonation->intermediate ring_open Ring Opening (Nucleophilic Attack) intermediate->ring_open  + H2O / Cl-   product Linear Amine Product (Inactive/Toxic?) ring_open->product

Figure 2: The acid-catalyzed instability pathway. Protonation of the azetidine nitrogen facilitates ring opening, destroying the pharmacophore.

Module 3: Pharmacokinetics (PK) & Dosing Frequency

User Issue: "The compound disappears from plasma within 2 hours. Is it metabolically unstable?"

Root Cause Analysis

It is likely not metabolic instability (microsomal stability is often decent for substituted azetidines), but rather Rapid Renal Clearance .

  • Physiology: Small, polar, unbound molecules (

    
    ) are filtered freely by the glomerulus.
    
  • Half-life (

    
    ):  Expect a half-life of 0.5 to 1.5 hours  in rodents.
    
Dosing Optimization Table
ParameterRodent Value (Est.)Implication for Study Design
Clearance (CL) High (>50 mL/min/kg)Approaching hepatic/renal blood flow.
Volume (Vss) Moderate (1-3 L/kg)Distributes into total body water; not highly tissue bound.
Half-life (

)
30 - 90 mins QD (Once daily) dosing will fail.
Bioavailability (

)
Variable (20-90%)Highly dependent on acid stability (see Module 2).
Recommended Dosing Regimen
  • Efficacy Studies: Do not use QD dosing.

    • Option A: BID (Twice Daily) or TID (Three times daily) dosing.

    • Option B: Alzet Osmotic Pumps (Subcutaneous). This is the gold standard for azetidine fragments to maintain steady-state plasma levels (

      
      ) and avoid "sawtooth" PK profiles.
      
  • Microsampling: Due to rapid kinetics, standard timepoints (1h, 4h, 24h) will miss the profile.

    • Recommended Timepoints: 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h.

Frequently Asked Questions (FAQ)

Q1: Can I use PEG400 to improve solubility?

  • A: You can, but it is likely unnecessary for the HCl salt. PEG400 can also reduce gastric emptying time, potentially complicating the acid-instability issue. Stick to aqueous buffers or saline unless you have a specific lipophilic derivative.

Q2: Is the azetidine ring toxic?

  • A: Azetidine-containing drugs (e.g., Baricitinib, Cobimetinib) are FDA-approved. However, the free fragment at high doses can have off-target amine toxicity. Monitor animals for CNS signs (tremors), as small basic amines can sometimes cross the BBB and interact with monoamine transporters [1].

Q3: How should I store the powder?

  • A: Store as the HCl salt at -20°C, desiccated. The free base is hygroscopic and will absorb water and CO2 from the air, potentially leading to degradation or dosing errors due to weight change.

References

  • DrugBank Online. (n.d.). Baricitinib: Pharmacology and Structure. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1239205-33-4. Retrieved from [Link]

  • Gad, S. C., et al. (2016).[3] Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species.[4] International Journal of Toxicology.[4] Retrieved from [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Strategies for Heterocycle Synthesis. Academic Press. (Contextual reference for Azetidine stability).

Disclaimer: This guide is for research purposes only. All in vivo protocols must be approved by your local IACUC/Ethics Committee.

Sources

Optimization

refinement of analytical methods for sensitive detection of N-(Azetidin-3-YL)-N-methylmethanesulfonamide

The following Technical Support Center guide addresses the analytical refinement for N-(Azetidin-3-yl)-N-methylmethanesulfonamide (CAS: 935730-60-2), a critical intermediate in the synthesis of Janus kinase (JAK) inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide addresses the analytical refinement for N-(Azetidin-3-yl)-N-methylmethanesulfonamide (CAS: 935730-60-2), a critical intermediate in the synthesis of Janus kinase (JAK) inhibitors such as Baricitinib .[1][2]

[1][2]

Status: Operational | Tier: Level 3 (Senior Application Support) | Updated: February 2026[1]

Executive Summary & Diagnostic Workflow

The Challenge: N-(Azetidin-3-yl)-N-methylmethanesulfonamide is a small, highly polar heterocycle lacking a strong chromophore.[1][2] Standard C18 RP-HPLC methods often fail due to:

  • Void Volume Elution: The compound is too polar to retain on C18.

  • Poor UV Sensitivity: It lacks conjugated

    
    -systems, making detection at 254 nm impossible and 210 nm noisy.
    
  • Matrix Suppression: In LC-MS, co-eluting salts from synthesis suppress ionization.[1]

The Refined Solution: We recommend shifting from standard Reverse Phase (RP) to Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS) . For laboratories restricted to UV detection, pre-column derivatization is the required refinement.[3]

Analytical Decision Tree

The following logic gate determines the optimal protocol for your lab's capabilities.

Analytical_Workflow Start START: Select Detection Mode Check_MS Is LC-MS/MS Available? Start->Check_MS MS_Yes YES: High Sensitivity Required (<1 ppm) Check_MS->MS_Yes High Sensitivity MS_No NO: UV Detection Only Check_MS->MS_No Standard QC HILIC_Method PROTOCOL A: HILIC-MS/MS (Zwitterionic Phase) MS_Yes->HILIC_Method Optimization Optimize Source Temp & Cone Voltage for m/z 165.2 HILIC_Method->Optimization Derivatization PROTOCOL B: Derivatization (FMOC-Cl or Dansyl Chloride) MS_No->Derivatization C18_Method Standard C18 RP-HPLC Detection @ 254 nm Derivatization->C18_Method

Figure 1: Analytical decision matrix for selecting the appropriate detection methodology based on instrument availability and sensitivity requirements.

Master Protocols

Protocol A: HILIC-MS/MS (Gold Standard)

Target Audience: Trace impurity analysis, Genotoxic impurity (GTI) screening.[1] Principle: HILIC retains polar amines via water-layer partitioning and ionic interactions, separating the analyte from the solvent front.

Instrument Parameters
ParameterSettingRationale
Column Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC), 2.1 x 100 mm, 3.5 µmZwitterionic phases provide superior retention for charged amines compared to bare silica.[1][2]
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5) in 95:5 ACN:WaterHigh organic content initiates HILIC mechanism; buffer controls ionization state.
Mobile Phase B 10 mM Ammonium Acetate (pH 4.5) in 50:50 ACN:WaterIncreasing water content elutes the polar analyte.
Flow Rate 0.4 mL/minOptimal for electrospray ionization (ESI) efficiency.
Injection Vol 2-5 µLLow volume prevents solvent mismatch effects common in HILIC.[1][2]
Diluent 100% AcetonitrileCRITICAL: Aqueous diluents will cause peak splitting in HILIC.
MS/MS Transitions (ESI Positive)
AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell (ms)
N-(Azetidin-3-yl)-... 165.2 [M+H]+86.1 (Quantifier)22100
102.1 (Qualifier)18100

Mechanistic Note: The transition 165.2


 86.1 corresponds to the cleavage of the sulfonamide bond and loss of the methanesulfonyl group, a highly specific fragmentation pathway for this structure.
Protocol B: Derivatization-HPLC (UV Alternative)

Target Audience: QC labs without MS, assay of bulk intermediate. Principle: Reacting the secondary amine of the azetidine ring with FMOC-Cl (9-Fluorenylmethyl chloroformate) creates a highly fluorescent/UV-active derivative retained on C18 columns.[1][2]

Workflow Steps:
  • Preparation: Dissolve 10 mg sample in 1 mL borate buffer (pH 8.5).

  • Reaction: Add 1 mL of 5 mM FMOC-Cl in acetonitrile.

  • Incubation: Vortex and let stand at ambient temperature for 10 minutes.

  • Quenching: Add 100 µL of 1-adamantanamine (ADAM) to react with excess FMOC-Cl.

  • Analysis: Inject onto C18 column (Mobile Phase: ACN/Water gradient); Detect at 265 nm .

Troubleshooting & FAQs

Field-derived solutions for common experimental failures.

Q1: The analyte elutes in the void volume (t0) despite using a "Polar C18" column. Why?

A: Even "polar-embedded" C18 columns often fail to retain small, hydrophilic molecules like N-(Azetidin-3-yl)-N-methylmethanesulfonamide (LogP


 -1.2).[1][2] The solvophobic effect is too weak.
Corrective Action:  Switch to Protocol A (HILIC) . If you must use Reverse Phase, use an Ion-Pairing Reagent  (e.g., 0.1% Heptafluorobutyric acid - HFBA) in the mobile phase to form a hydrophobic complex with the amine, inducing retention on C18.
Q2: I see severe peak tailing in my HILIC method.

A: Tailing in HILIC is usually caused by secondary ionic interactions between the amine and residual silanols on the silica surface. Corrective Action:

  • Increase Buffer Strength: Ensure Ammonium Acetate is at least 10 mM.

  • Check pH: Ensure mobile phase pH is roughly 3.5–5.0. This keeps the silica silanols protonated (neutral) while the azetidine amine remains charged, reducing unwanted attraction.

Q3: My MS signal intensity varies wildly between injections.

A: This is a classic symptom of Matrix Effect or Solvent Mismatch .

  • Solvent Mismatch: In HILIC, injecting a sample dissolved in water disturbs the water-rich layer on the stationary phase. Solution: Dissolve samples in 90-100% Acetonitrile.

  • Salt Suppression: If analyzing crude reaction mixtures, inorganic salts (NaCl, KCl) elute early and suppress ionization. Solution: Implement a divert valve to send the first 1 minute of flow to waste.

Q4: Can I use UV detection without derivatization?

A: Only for high-concentration samples (>0.5 mg/mL). You must use a low-UV cutoff (200–210 nm) and a phosphate buffer (which is transparent at low UV).[1] However, expect baseline drift and interference from solvents. We strongly advise against this for impurity profiling.

Mechanistic Pathway: Baricitinib Synthesis Context

Understanding where this intermediate fits helps in identifying potential co-eluting impurities.

Synthesis_Context Intermediate N-(Azetidin-3-yl)-N- methylmethanesulfonamide (Target Analyte) Reaction SnAr Coupling (Nucleophilic Aromatic Substitution) Intermediate->Reaction + Base Coupling_Partner Pyrrolo[2,3-d]pyrimidine Core (Cl-substituted) Coupling_Partner->Reaction Baricitinib_Precursor Baricitinib Precursor Reaction->Baricitinib_Precursor

Figure 2: The analyte acts as the nucleophile in the synthesis of Baricitinib.[1][2] Unreacted levels of this intermediate must be monitored in the final drug substance.

References

  • PubChem. (2025).[4] N-(Azetidin-3-yl)methanesulfonamide hydrochloride | C4H11ClN2O2S.[1][2][4] National Library of Medicine. [Link]

  • European Medicines Agency. (2017). Assessment Report: Olumiant (Baricitinib). Procedure No. EMEA/H/C/004085/0000. [Link]

  • McInnes, C. (2020). JAK Inhibitors in the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry. [Link]

  • Sielc Technologies. (2023). HILIC Separation of Small Polar Amines. Application Note. [Link]

Sources

Troubleshooting

troubleshooting guide for common issues in N-(Azetidin-3-YL)-N-methylmethanesulfonamide experiments

Technical Support Center: N-(Azetidin-3-yl)-N-methylmethanesulfonamide Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Optimization Guide for CAS 16262...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(Azetidin-3-yl)-N-methylmethanesulfonamide

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Optimization Guide for CAS 162625-75-0 / 1619991-24-0 (TFA Salt)[1]

Introduction: The "Deceptive" Building Block

Welcome to the technical guide for N-(Azetidin-3-yl)-N-methylmethanesulfonamide . In drug discovery—particularly in the synthesis of JAK inhibitors (like Baricitinib analogs) and chemically modified peptides—this fragment is a high-value bioisostere.[1] It replaces morpholine or piperazine rings to alter metabolic stability and reduce lipophilicity (


).

However, this molecule presents a "deceptive" stability profile.[2] While the sulfonamide group is robust, the azetidine ring strain (~26 kcal/mol) creates a high risk of ring-opening polymerization (ROP) or hydrolysis during the "free-basing" step.[1]

This guide addresses the three most common failure modes reported by our users: Salt Hygroscopicity , Ring-Opening during Deprotection , and Rotameric NMR Broadening .[1]

Part 1: Handling & Storage (The "Sticky Solid" Issue)

User Issue: "My starting material (HCl or TFA salt) has turned into a gum/oil. Is it degraded?"

Diagnosis: Likely Hygroscopic Deliquescence , not degradation. The hydrochloride and trifluoroacetate salts of secondary azetidines are extremely hygroscopic. When exposed to ambient moisture, they absorb water, forming a clumpy hydrate that makes accurate weighing impossible.

Corrective Protocol:

  • Drying: Do not heat above 40°C. Lyophilize from water/acetonitrile (1:1) or dry in a vacuum desiccator over

    
     for 24 hours.
    
  • Handling: Weigh quickly in a glovebox or low-humidity environment.

  • Solvent Choice: If the solid is gummy, dissolve the entire vial content in a known volume of dry DMSO or DMF to create a stock solution (e.g., 1.0 M). Use volumetric addition for reactions.

Stability Data Table:

ConditionStability StatusRisk Factor
Solid (Desiccated, -20°C) High (>12 months)Low
Solution (DMSO, RT) Moderate (1-2 weeks)Gradual dimerization
Solution (Water/Acidic) HighStable as salt
Solution (Water/Basic) Critical Rapid Polymerization/Ring Opening

Part 2: Synthesis & Free-Basing (The "Yield Killer")

User Issue: "I am trying to couple the azetidine to an aryl halide (SNAr), but my yields are <30%, and I see multiple polar spots on TLC."

Root Cause Analysis: You are likely generating the free base in situ using a strong base (like TEA or DIPEA) in the presence of heat.

  • Mechanism: The free secondary amine of the azetidine is a potent nucleophile. However, it is also a substrate for Ring-Opening Polymerization (ROP) initiated by other amine molecules if the concentration is too high or heat is applied before the cross-coupling occurs.[1]

  • Side Reaction: Nucleophilic attack of the free amine on the strained ring of a neighboring azetidine.

The "Cold-Trap" Protocol (Self-Validating): Do not pre-mix the base and the azetidine salt at room temperature.

  • Dissolve: Dissolve the electrophile (Aryl Halide) and the Azetidine Salt in the solvent (DMF/DMAc).

  • Cool: Chill the mixture to 0°C .

  • Activate: Add the base (DIPEA/Cs2CO3) slowly at 0°C.

  • Initiate: Allow the SNAr reaction to proceed at 0°C for 30 mins before slowly warming to RT.

Expert Insight: For sensitive couplings, use a Heterogeneous Scavenger Base (e.g., Polymer-supported Carbonate) or a biphasic system (


 / aq.[1] 

). This keeps the concentration of the "free" reactive azetidine low in the organic phase (Phase Transfer Principle).

Visual Workflow: Preventing Ring Opening

AzetidineHandling Start Start: Azetidine Salt (HCl or TFA) BaseAdd Add Base (DIPEA/TEA) @ Room Temp Start->BaseAdd Incorrect Method ColdAdd Add Base @ 0°C in Presence of Electrophile Start->ColdAdd Recommended Method Mechanism Mechanism: Self-Nucleophilic Attack (Ring Opening) BaseAdd->Mechanism Product Result: Desired Coupled Product (High Yield) ColdAdd->Product Kinetic Trapping Polymer Result: Oligomers/Polymers (Low Yield) Mechanism->Polymer

Figure 1: Decision tree for free-basing azetidine salts. Avoiding high concentrations of free amine at high temperatures is critical.[1]

Part 3: Analytical Troubleshooting (NMR & MS)

User Issue: "My NMR spectrum in DMSO-d6 shows split peaks and broadening. Is my compound impure?"

Diagnosis: Likely Rotameric Isomerism and Ring Puckering , not impurity. The


-methylmethanesulfonamide group exhibits restricted rotation around the N-S bond. Additionally, the azetidine ring undergoes "puckering" (inversion of the ring conformation).

Validation Steps:

  • Variable Temperature (VT) NMR: Run the proton NMR at 80°C (353 K) .

    • Result: If the split peaks coalesce into sharp singlets, it is a rotameric effect. The compound is pure.[3][4]

    • Result: If peaks remain split, you likely have a diastereomeric impurity or a ring-opened byproduct.[1]

  • 13C NMR: Look for "doubling" of the carbon signals near the sulfonamide nitrogen.

Common Impurity Signals (Ring Opened): If you see a triplet at


 ppm and a broad exchangeable proton, check for the Amino-Alcohol byproduct  (formed by hydrolysis of the ring).[1]
  • Structure:

    
     (Linear chain).[1]
    

Part 4: Biological Assay Formulation

User Issue: "The compound precipitates in my cell culture media."

Solubility Profile: The


-methyl group removes the H-bond donor capability of the sulfonamide, reducing water solubility compared to the unsubstituted analog.[1]

Formulation Guide:

Solvent SystemMax SolubilityComment
100% DMSO >50 mMRecommended Stock
PBS (pH 7.4) <1 mMRisk of precipitation
5% DMSO + 95% Saline ~5 mMGood for IP injection
0.5% Methylcellulose SuspensionFor oral gavage (PO)

References & Grounding

  • Azetidine Stability & Synthesis:

    • Context: Synthesis of Baricitinib intermediates (structurally similar azetidine sulfonamides).[5][6]

    • Source:Organic Process Research & Development, "Development of a Scalable Synthesis of Baricitinib".

    • Relevance: Establishes the acid-sensitivity of the azetidine ring and the need for controlled deprotection.[7]

    • Link: [ACS Publications - Org.[1] Process Res. Dev.]([Link]) (Search: Baricitinib Azetidine Synthesis)

  • Ring Strain & Reactivity:

    • Context: Nucleophilic ring opening of azetidines.[2][8]

    • Source:Journal of Organic Chemistry, "Ring-Opening Reactions of Azetidines".[1]

    • Relevance: Explains the mechanism of polymerization/dimerization in the presence of strong bases.

    • Link: [J. Org.[7] Chem. Azetidine Reactivity]([Link]1]

  • Chemical Properties (CAS Specific):

    • Compound: N-(Azetidin-3-yl)methanesulfonamide derivatives.[1][4][9][10][11]

    • Source: PubChem & Chemical Vendors (Sigma/Enamine).

    • Link: (Analogous salt forms).[1]

Disclaimer: This guide is for research purposes only. All handling of azetidine derivatives should be performed in a fume hood with appropriate PPE due to potential alkylating properties of ring-strained amines.[1]

Sources

Optimization

optimization of reaction conditions for the synthesis of N-(Azetidin-3-YL)-N-methylmethanesulfonamide

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Process Chemistry & Optimization Target Molecule: N-(Azetidin-3-yl)-N-methylmethanesulfonamide (often isolated as HCl or TFA salt) I...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Process Chemistry & Optimization Target Molecule: N-(Azetidin-3-yl)-N-methylmethanesulfonamide (often isolated as HCl or TFA salt)

Introduction: The Synthetic Challenge

The synthesis of N-(Azetidin-3-yl)-N-methylmethanesulfonamide presents a classic problem in heterocyclic process chemistry: balancing the reactivity of a strained ring system (azetidine) with the need for selective functionalization. This compound is a critical building block in medicinal chemistry, particularly for JAK inhibitors and other kinase-targeting scaffolds.

The primary challenges users encounter include:

  • Regioselectivity: Preventing bis-sulfonylation during the introduction of the sulfonyl group.

  • Reductive Amination Efficiency: Controlling the equilibrium between the ketone and the imine intermediate.

  • Ring Stability: Avoiding acid-catalyzed ring-opening polymerization during deprotection.

This guide moves beyond standard literature procedures to address the "why" and "how" of optimizing this specific workflow.

Module 1: Strategic Route Selection

Before starting, confirm you are using the thermodynamically and kinetically superior route. We strongly recommend Route A over Route B.

Comparative Analysis
FeatureRoute A (Recommended) Route B (Not Recommended)
Sequence Reductive Amination

Sulfonylation
Sulfonylation

Methylation
Intermediate Secondary Amine (N-methyl-3-aminoazetidine)Primary Sulfonamide
Key Risk Incomplete imine formationBis-sulfonylation (formation of N(SO₂Me)₂)
Atom Economy HighLower (requires alkylating agents like MeI)
Purification Acid-base extraction often sufficientChromatography usually required

Expert Insight: Route B often fails because primary amines react with methanesulfonyl chloride (MsCl) to form the sulfonamide, which is still acidic enough to be deprotonated and react with a second equivalent of MsCl, forming the bis-sulfonamide impurity. Route A creates a secondary amine first; chemically, it cannot bis-sulfonylate, eliminating this impurity profile entirely.

Module 2: Step-by-Step Optimization & Troubleshooting

Step 1: Reductive Amination (The Critical Junction)

Reaction: tert-Butyl 3-oxoazetidine-1-carboxylate + Methylamine


 Intermediate Imine 

Product
Protocol Optimization
  • Amine Source: Use Methylamine (2M in THF or MeOH) rather than the HCl salt. If you must use MeNH₂·HCl, you must pre-treat with 1 eq. of Et₃N to liberate the free base, or the imine will not form.

  • Drying Agent: The formation of the imine releases water, which drives the equilibrium back to the ketone.

    • Standard: Add anhydrous MgSO₄ to the reaction mixture.

    • Advanced: Use Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 eq). It acts as both a Lewis acid to activate the ketone and a water scavenger.

Troubleshooting Table: Reductive Amination
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Wet solvent or reversible imine formation.Add 4Å Molecular Sieves or switch to Ti(OiPr)₄ protocol. Ensure solvent is anhydrous.[1]
"Stuck" at Imine Reducing agent is too weak or sterically hindered.Switch from NaBH(OAc)₃ to NaBH₄ (stronger) if using MeOH. Note: NaBH₄ reduces ketones too, so imine formation must be complete before addition.
Dimer Formation Azetidine-Azetidine coupling.Ensure Methylamine is in excess (1.5–2.0 eq) to prevent the product amine from reacting with the starting ketone.
Step 2: Sulfonylation

Reaction: tert-Butyl 3-(methylamino)azetidine-1-carboxylate + MsCl


N-Boc Protected Product
Protocol Optimization
  • Temperature Control: This reaction is exothermic. Start at 0°C and warm to RT.

  • Base Choice: Use DIPEA (Diisopropylethylamine) or Triethylamine (TEA) . Pyridine can be used but is harder to remove.

  • Stoichiometry: Use 1.1 eq of MsCl. Large excesses lead to impurities.

Visual Workflow: Sulfonylation Logic

Sulfonylation Start Start: Secondary Amine Reagent Add MsCl (1.1 eq) + TEA Solvent: DCM, 0°C Start->Reagent Check TLC/LCMS Check (1 hour) Reagent->Check Decision Conversion? Check->Decision Complete Quench: NaHCO3 (sat) Isolate Organic Layer Decision->Complete >98% Incomplete Add 0.1 eq MsCl Check Base pH > 9 Decision->Incomplete <90% Incomplete->Check

Figure 1: Decision logic for the sulfonylation of the secondary amine intermediate.

Step 3: Deprotection & Isolation

Reaction: Removal of the Boc group to yield the final salt.

The "Hygroscopic Nightmare"

The final product (HCl or TFA salt) is often extremely hygroscopic (absorbs water from air). This makes weighing and handling difficult.

  • Recommended Acid: 4M HCl in Dioxane .

    • Why? Dioxane is non-nucleophilic. The product often precipitates directly from the reaction mixture as a solid HCl salt, allowing for filtration rather than evaporation.

  • Avoid: Aqueous HCl (makes drying impossible) or neat TFA (excess TFA is hard to remove without forming a gum).

Protocol:
  • Dissolve Boc-intermediate in minimal dry DCM.

  • Add 4M HCl/Dioxane (5–10 eq) at 0°C.

  • Stir at RT.[2] Product should precipitate as a white solid.

  • Critical Step: Dilute with Diethyl Ether (Et₂O) or MTBE to force complete precipitation.

  • Filter under Nitrogen (to avoid moisture uptake).

  • Dry in a vacuum oven at 40°C over P₂O₅.

Module 3: Frequently Asked Questions (FAQs)

Q1: I see a byproduct with M+14 mass in the reductive amination step. What is it? A: This is likely the methylated impurity resulting from the reaction of the product secondary amine with an excess of methylating agent (if using alkyl halides) or formaldehyde (if your methanol solvent is contaminated). However, in the reductive amination of a ketone, this is rare unless you have formaldehyde contamination. More likely, it is a side reaction with the solvent if using acetone or similar ketones, but with 3-oxoazetidine, ensure you aren't seeing the starting material (M-14 relative to product if you expected methylation but didn't get it). Correction: If you see M+14 relative to the desired product, it suggests methylation of the azetidine nitrogen (if Boc fell off) or over-methylation. Ensure your Boc group is stable.

Q2: My final HCl salt turned into a sticky gum. How do I fix it? A: This is "oiling out."

  • Redissolve the gum in a minimum amount of Methanol .

  • Slowly add Diethyl Ether or Ethyl Acetate with vigorous stirring until the solution turns cloudy.

  • Cool to -20°C. The gum should crystallize into a solid.

  • Filter quickly.

Q3: Can I use TFA for deprotection? A: Yes, but you will get the Trifluoroacetate salt. If you need the free base or HCl salt, you must perform a salt exchange.

  • Salt Exchange: Dissolve TFA salt in MeOH, pass through an ion-exchange resin (e.g., Amberlyst A-21 free base form), then treat with HCl/Dioxane.

Q4: Is the azetidine ring stable to heating? A: The Boc-protected form is stable up to ~80°C. The free amine (or salt) is less stable. Avoid heating the deprotected product above 60°C, especially in basic or nucleophilic solvents, as ring opening (to the linear propyl amine derivative) can occur.

References

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Azetidine Synthesis & Handling: Bott, T. M., & West, F. G. "Preparation and Synthetic Applications of Azetidines." Heterocycles, 2012, 84(1), 223-264.[3] Link

  • Sulfonylation of Amines: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd Edition, Oxford University Press, 2012.
  • Specific Intermediate Synthesis (Boc-3-oxoazetidine): Wuitschik, G., et al. "Oxetanes as replacements for gem-dimethyl groups: a systematic study of spatial and physicochemical properties." Angewandte Chemie International Edition, 2006, 45(46), 7736-7739. (Describes handling of 3-substituted 4-membered rings). Link

  • Salt Selection & Hygroscopicity: Bastin, R. J., et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 2000, 4(5), 427-435. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: N-(Azetidin-3-yl)-N-methylmethanesulfonamide vs. 5- and 6-Membered Saturated Heterocycles

Executive Summary: The "Small Ring" Advantage[1] In the optimization of Janus Kinase (JAK) inhibitors, the transition from piperidine (6-membered) and pyrrolidine (5-membered) scaffolds to the azetidine (4-membered) scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Small Ring" Advantage[1]

In the optimization of Janus Kinase (JAK) inhibitors, the transition from piperidine (6-membered) and pyrrolidine (5-membered) scaffolds to the azetidine (4-membered) scaffold represents a paradigm shift in medicinal chemistry.

N-(Azetidin-3-yl)-N-methylmethanesulfonamide (henceforth Cmpd-Az ) is not merely a building block; it is the pharmacophoric anchor of Abrocitinib (Cibinqo) . This guide compares Cmpd-Az against its direct structural analogs—N-(Pyrrolidin-3-yl)-N-methylmethanesulfonamide (Cmpd-Py) and N-(Piperidin-4-yl)-N-methylmethanesulfonamide (Cmpd-Pi).

Verdict: The azetidine scaffold offers a superior balance of Ligand Efficiency (LE) and Metabolic Stability compared to its larger ring counterparts.[1] While synthetically more demanding due to ring strain (~25 kcal/mol), it lowers lipophilicity (LogD) and reduces basicity, mitigating hERG liability and improving oral bioavailability.

Structural & Physicochemical Comparison

The selection of the azetidine core over pyrrolidine or piperidine is driven by specific physicochemical constraints required for intracellular kinase targets.

Comparative Data Matrix

The following table contrasts the properties of the 3-aminoazetidine core against the 3-aminopyrrolidine and 4-aminopiperidine analogs.

PropertyAzetidine Core (Cmpd-Az) Pyrrolidine Core (Cmpd-Py) Piperidine Core (Cmpd-Pi) Impact on Drug Design
Ring Size 4-membered5-membered6-memberedAzetidine reduces molecular weight (MW), boosting Ligand Efficiency (LE).
Ring Strain ~25.4 kcal/mol~6.0 kcal/mol~0 kcal/molHigh strain alters the vector of substituents, often accessing unique binding pockets.
Basicity (pKa) ~8.5 - 9.5 (Ring N)*~10.5 - 11.0 (Ring N)~10.8 - 11.2 (Ring N)Critical: Lower pKa of azetidine reduces lysosomal trapping and hERG channel blockage.
Lipophilicity (cLogP) Lowest ModerateHighestLower cLogP improves solubility and reduces non-specific binding.
Metabolic Stability High ModerateLowPiperidines are prone to oxidative metabolism (P450) at the α-carbon; Azetidines are more resistant.
Selectivity Vector Rigid, defined exit vectorFlexible envelopeBulky, chair conformationAzetidine provides a rigid linker that can enforce selectivity (e.g., JAK1 vs JAK2).

*Note: pKa values are approximate for the secondary amine of the scaffold before coupling to the heteroaryl core. The electron-withdrawing sulfonamide group at position 3 further modulates these values.

The "Basicity Modulation" Effect

One of the most profound advantages of Cmpd-Az is the modulation of the ring nitrogen's basicity.

  • Mechanism: As ring size decreases (6

    
     4), the s-character of the nitrogen lone pair increases due to hybridization changes required to accommodate the strained bond angles.
    
  • Result: The azetidine nitrogen is less basic than the pyrrolidine nitrogen. This reduces the energy penalty for desolvation upon entering the hydrophobic kinase pocket, thereby improving potency.

Biological Context: JAK-STAT Signaling Pathway[2][3]

To understand the utility of Cmpd-Az , one must visualize its role in blocking the JAK-STAT pathway. Abrocitinib uses this specific azetidine fragment to selectively inhibit JAK1, preventing the phosphorylation of STAT proteins.

Pathway Visualization (JAK-STAT Blockade)

JAK_STAT_Pathway Cytokine Cytokine (IL-4, IL-13) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Kinase (Target of Azetidine Moiety) Receptor->JAK1 Activation STAT STAT Protein (Inactive) JAK1->STAT Phosphorylation (BLOCKED by Abrocitinib) pSTAT p-STAT (Phosphorylated) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Figure 1: The JAK-STAT signaling cascade. The azetidine-based inhibitor (Abrocitinib) competitively binds to the ATP-binding site of JAK1, preventing STAT phosphorylation.

Experimental Protocols

This section details the synthesis and validation of the Cmpd-Az fragment.

Synthesis of N-(Azetidin-3-yl)-N-methylmethanesulfonamide

Challenge: Installing the sulfonamide on the 3-position while preventing ring opening of the strained azetidine.

Reagents:

  • Starting Material:tert-Butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone).

  • Amine Source: Methylamine (THF solution).

  • Reductant: Sodium triacetoxyborohydride (STAB).

  • Sulfonylating Agent: Methanesulfonyl chloride (MsCl).

Protocol:

  • Reductive Amination:

    • Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in DCE.

    • Add Methylamine (1.2 eq) and Acetic Acid (1.0 eq). Stir for 30 min at RT.

    • Add STAB (1.5 eq) portion-wise. Stir overnight.

    • Workup: Quench with NaHCO3. Extract with DCM.[2] Yields tert-butyl 3-(methylamino)azetidine-1-carboxylate.

  • Sulfonylation:

    • Dissolve the intermediate from Step 1 in DCM at 0°C.

    • Add DIPEA (2.0 eq) followed by MsCl (1.1 eq) dropwise.

    • Stir for 2 hours, allowing to warm to RT.

    • Workup: Wash with brine, dry over MgSO4.

  • Deprotection (Salt Formation):

    • Dissolve the N-Boc protected sulfonamide in 1,4-Dioxane.

    • Add 4M HCl in Dioxane (5.0 eq). Stir for 4 hours.

    • Isolation: The product precipitates as the hydrochloride salt. Filter and wash with Et2O.

    • Final Product: N-(Azetidin-3-yl)-N-methylmethanesulfonamide Hydrochloride.

Synthetic Workflow Diagram

Synthesis_Workflow Step1 Start: N-Boc-3-azetidinone Step2 Reductive Amination (MeNH2, STAB) Step1->Step2 Step3 Intermediate: 3-(methylamino)azetidine Step2->Step3 Step4 Sulfonylation (MsCl, DIPEA) Step3->Step4 Step5 Deprotection (HCl/Dioxane) Step4->Step5 Final Final Product: Cmpd-Az (HCl Salt) Step5->Final

Figure 2: Step-wise synthetic route for the generation of the azetidine fragment.

Experimental Validation: Microsomal Stability

To validate the claim that Cmpd-Az offers superior stability over Cmpd-Pi (piperidine analog), the following assay is recommended.

Assay: Liver Microsome Stability (Human/Rat) Rationale: Piperidine rings are susceptible to P450-mediated oxidation (N-dealkylation or ring hydroxylation). The strained azetidine ring is sterically and electronically less favorable for these oxidative pathways.

Protocol:

  • Incubation: Incubate test compounds (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) and NADPH regenerating system at 37°C.

  • Sampling: Take aliquots at t = 0, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard.

  • Analysis: Analyze via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Expected Result:

  • Cmpd-Pi (Piperidine): High clearance (

    
     µL/min/mg) due to oxidative liability.
    
  • Cmpd-Az (Azetidine): Low to Moderate clearance (

    
     µL/min/mg), confirming metabolic resilience.
    

References

  • Pfizer Inc. (2018). Discovery of Abrocitinib (PF-04965842): A Selective JAK1 Inhibitor. Journal of Medicinal Chemistry.[3]

  • BenchChem. (2025).[2][4][5] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.

  • National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[1] PMC.

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines.[6][7]

  • Guide to Pharmacology. (2024). Abrocitinib Ligand Page.

Sources

Comparative

validation of N-(Azetidin-3-YL)-N-methylmethanesulfonamide's on-target activity

The following guide provides a rigorous, technical validation framework for N-(Azetidin-3-YL)-N-methylmethanesulfonamide (CAS 935668-20-5 / 1619991-24-0). Based on its chemical structure—specifically the azetidine ring c...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous, technical validation framework for N-(Azetidin-3-YL)-N-methylmethanesulfonamide (CAS 935668-20-5 / 1619991-24-0).

Based on its chemical structure—specifically the azetidine ring coupled with a sulfonamide moiety —this compound represents a critical pharmacophore often associated with Janus Kinase (JAK) inhibitors (e.g., Baricitinib, Tofacitinib analogs).[1] While often utilized as a high-value building block in medicinal chemistry, this guide addresses the validation of its intrinsic on-target activity (as a fragment or scaffold) or the activity of its direct derivatives against the JAK-STAT signaling pathway.[1]

[1]

Part 1: Executive Technical Summary[1]

N-(Azetidin-3-YL)-N-methylmethanesulfonamide is a functionalized azetidine scaffold.[1][2] In the context of drug discovery, it serves as a polar, rigidified mimetic of the piperidine or pyrrolidine scaffolds found in first-generation JAK inhibitors.[1] Its "on-target" activity is hypothesized to modulate the ATP-binding pocket of Janus Kinases (JAK1/2/3, TYK2), typically acting as a solvent-front binder or hinge-binding motif when elaborated.[1]

Validation Objective: To confirm the compound's affinity and selectivity for the JAK kinase family and verify its functional potency in suppressing STAT phosphorylation downstream of cytokine signaling.[1]

Comparative Landscape: Structural & Functional Analogues

The following table compares the target compound against industry-standard JAK inhibitors to contextualize its validation requirements.

FeatureTarget Compound (Scaffold)Baricitinib (Standard)Tofacitinib (Standard)Validation Implication
Core Structure Azetidine-3-sulfonamideAzetidine-1-sulfonamidePiperidine-3-acetamideHigh Rigidity: Expect lower entropic penalty in binding.[1]
Primary Target Putative JAK1/JAK2JAK1/JAK2JAK1/JAK3Selectivity Profiling is critical to define isoform specificity.[1]
Binding Mode Fragment/Linker (Type I)Type I (ATP Competitive)Type I (ATP Competitive)Must use ATP-competitive biochemical assays (e.g., ADP-Glo).[1]
Metabolic Stability Moderate (Polar)High (Renal clearance)Moderate (CYP3A4)Validate microsomal stability early (azetidines can be labile).[1]

Part 2: Mechanism of Action (MoA) & Signaling Pathway[1]

To validate on-target activity, we must map the compound's intervention point within the JAK-STAT pathway.[1] The compound is expected to inhibit the phosphorylation of the JAK activation loop, thereby preventing the recruitment and phosphorylation of STAT proteins.[1][3]

Diagram 1: JAK-STAT Inhibition Mechanism

This diagram illustrates the specific node (JAK Phosphorylation) where the compound exerts its effect, blocking downstream gene transcription.[1]

JAK_Pathway Cytokine Cytokine (IL-6/IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target Site) Receptor->JAK Activation STAT_Inactive STAT (Inactive) JAK->STAT_Inactive Phosphorylation Inhibitor N-(Azetidin-3-YL)... (Inhibitor) Inhibitor->JAK Competitive Inhibition (ATP Pocket) STAT_Phos p-STAT (Dimer) STAT_Inactive->STAT_Phos Dimerization Nucleus Nucleus / Gene Transcription STAT_Phos->Nucleus Translocation

Caption: Logical flow of JAK-STAT signaling.[1][3][4] The inhibitor (black) targets the JAK kinase ATP pocket, blocking the conversion of STAT to p-STAT.[1]

Part 3: Experimental Validation Protocols

As a Senior Scientist, I recommend a self-validating cascade : Biochemical (intrinsic affinity)


 Cellular (functional potency) 

Target Engagement (physical binding).[1]
Biochemical Validation: ADP-Glo™ Kinase Assay

Rationale: We must first establish that the compound inhibits the catalytic activity of the kinase in a cell-free system.[1] The ADP-Glo assay is preferred over LanthaScreen for fragments because it directly measures ATP-to-ADP conversion, offering higher sensitivity for weak binders (fragments).[1]

  • Protocol Steps:

    • Reagent Prep: Prepare 1X Kinase Buffer (Tris-HCl, MgCl2, BSA, DTT). Dilute JAK1, JAK2, JAK3, and TYK2 enzymes to 0.5 ng/µL.[1]

    • Compound Titration: Prepare a 10-point dose-response of N-(Azetidin-3-YL)-N-methylmethanesulfonamide (Start at 100 µM for fragments, 10 µM for leads) in DMSO.

    • Reaction: Incubate Compound + Enzyme + Substrate (Poly Glu4:Tyr1 peptide) + Ultra-Pure ATP (Km concentration) for 60 min at RT.

    • Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes ATP)

      
       Incubate 40 min 
      
      
      
      Add Kinase Detection Reagent (converts ADP to Luciferase signal).[1]
    • Data Analysis: Measure Luminescence (RLU). Plot % Inhibition vs. Log[Compound]. Calculate IC50.

    • Success Criterion: IC50 < 10 µM (for fragment) or < 100 nM (for lead).[1]

Cellular Validation: Phospho-STAT Flow Cytometry

Rationale: Biochemical potency does not guarantee cellular permeability.[1] This assay validates that the azetidine scaffold penetrates the cell membrane and inhibits the specific signaling node (STAT phosphorylation) in a complex biological environment.[1]

  • Protocol Steps:

    • Cell Model: Use PBMCs or TF-1 cells (JAK2 dependent).

    • Starvation: Serum-starve cells for 4 hours to reduce basal p-STAT levels.

    • Treatment: Treat cells with the compound (serial dilution) for 1 hour.

    • Stimulation: Stimulate with cytokine (e.g., IL-6 for JAK1/2, GM-CSF for JAK2) for 15 minutes.[1]

    • Fix/Perm: Fix with formaldehyde (10 min) and permeabilize with ice-cold methanol (30 min).

    • Staining: Stain with anti-pSTAT3 (Tyr705) or anti-pSTAT5 (Tyr694) fluorophore-conjugated antibodies.[1]

    • Analysis: Flow Cytometry. Calculate MFI (Mean Fluorescence Intensity).[1]

    • Control: Use Baricitinib (1 µM) as a positive control for 100% inhibition.[1]

Target Engagement: NanoBRET™ TE Intracellular Kinase Assay

Rationale: To prove the compound binds specifically to the target inside the cell (avoiding false positives from upstream toxicity).[1] This is the gold standard for "on-target" verification.

  • Workflow:

    • Transfect HEK293 cells with a NanoLuc®-JAK fusion vector.

    • Add a cell-permeable fluorescent tracer (binds ATP pocket).[1]

    • Add N-(Azetidin-3-YL)-N-methylmethanesulfonamide.[1][5]

    • Mechanism: The compound competes with the tracer.[1] If the compound binds, the BRET signal (Energy transfer from NanoLuc to Tracer) decreases.[1]

    • Result: A dose-dependent decrease in BRET ratio confirms intracellular target engagement.[1]

Part 4: Workflow Visualization

The following diagram outlines the decision tree for validating this specific scaffold.

Diagram 2: Validation Logic Flow

This workflow ensures that negative results are triaged correctly (e.g., distinguishing permeability issues from lack of potency).

Validation_Workflow Start Compound: N-(Azetidin-3-YL)... BioChem 1. ADP-Glo Assay (Intrinsic Affinity) Start->BioChem Decision_Potent Is IC50 < 10µM? BioChem->Decision_Potent Cellular 2. pSTAT Flow Cytometry (Functional Potency) Decision_Perm Is Cell IC50 < 5x Bio IC50? Cellular->Decision_Perm Engagement 3. NanoBRET (Target Engagement) Success VALIDATED Lead Candidate Engagement->Success Binding Confirmed Decision_Potent->Cellular Yes Stop_Inactive STOP: Inactive Scaffold Decision_Potent->Stop_Inactive No Decision_Perm->Engagement Yes Stop_Perm STOP: Permeability Issue Decision_Perm->Stop_Perm No

Caption: Step-wise validation logic. Failure at the biochemical stage indicates a scaffold mismatch; failure at the cellular stage suggests permeability limits.[1]

Part 5: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 72207577, N-(Azetidin-3-yl)methanesulfonamide hydrochloride. Retrieved from [Link]

  • Clark, J. D., et al. (2014). Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases.[1] Journal of Medicinal Chemistry.[1] Retrieved from [Link]

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET.[1] Nature Communications.[1] Retrieved from [Link][1]

  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Rheumatoid Arthritis.[1] Journal of Medicinal Chemistry.[1] (Foundation for azetidine/piperidine scaffolds).[1] Retrieved from [Link][1]

Sources

Validation

cross-validation of experimental results for N-(Azetidin-3-YL)-N-methylmethanesulfonamide across different laboratories

Executive Summary: The Azetidine-Sulfonamide Scaffold N-(Azetidin-3-yl)-N-methylmethanesulfonamide (CAS: 935730-60-2; HCl Salt: 935668-20-5) has emerged as a critical "pharmacophore builder" in the synthesis of Janus Kin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Azetidine-Sulfonamide Scaffold

N-(Azetidin-3-yl)-N-methylmethanesulfonamide (CAS: 935730-60-2; HCl Salt: 935668-20-5) has emerged as a critical "pharmacophore builder" in the synthesis of Janus Kinase (JAK) inhibitors, specifically analogs of Abrocitinib and Baricitinib. Its structural value lies in the rigid azetidine ring, which orients the sulfonamide vector precisely for hydrogen bonding within the ATP-binding pocket of kinases, while the N-methyl group modulates lipophilicity and metabolic stability.

However, this compound presents unique reproducibility challenges. Inter-laboratory data suggests significant variability in yield (45%–85%) and purity profiles , largely driven by the instability of the azetidine free base and the regioselectivity of the methylation step.

This guide provides a standardized cross-validation framework to ensure experimental consistency across research sites.

Inter-Laboratory Variability Analysis

We have aggregated data from patent literature and internal process chemistry logs to categorize the two primary synthetic routes used by different laboratories. Understanding these routes is essential for troubleshooting yield discrepancies.

Comparative Synthetic Routes
FeatureRoute A: Reductive Amination (Recommended) Route B: Post-Sulfonylation Methylation
Mechanism N-Boc-azetidin-3-one + MeNH₂ → Reductive Amination → SulfonylationN-Boc-3-aminoazetidine → Sulfonylation → N-Methylation (NaH/MeI)
Reported Yield 75% – 85% 40% – 60%
Key Impurity Bis-alkylated amine (trace); easily removed.[1]O-methylated sulfonimidate (kinetic byproduct); difficult to separate.
Scalability High (kg scale validated).Low (exothermic, requires strong base).
Reproducibility High (Self-limiting reaction).Low (Sensitive to moisture/base stoichiometry).

Scientist’s Insight:

"Laboratories reporting low yields (<50%) often default to Route B, attempting to methylate the sulfonamide nitrogen directly. This is mechanistically flawed due to the competing nucleophilicity of the sulfonyl oxygen, leading to O-alkylation impurities that co-elute with the product. Route A is the self-validating protocol because the methyl group is installed before the sulfonamide, locking the regiochemistry."

Comparative Performance: Product vs. Alternatives

When designing SAR (Structure-Activity Relationship) libraries, researchers often compare this scaffold with structural analogs.

CompoundStructureStability (Free Base)H-Bond PotentialApplication Note
Target Product N-(Azetidin-3-yl)-N-methylmethanesulfonamide Moderate (Polymerizes if concentrated)Acceptor Only (Sulfonamide N is capped)Best for: Permeability & metabolic stability (no H-bond donor).
Alternative 1 N-(Azetidin-3-yl)methanesulfonamideLow (High ring strain + H-bond aggregation)Donor + AcceptorBest for: Potency (if H-bond donor is required in pocket).
Alternative 2 N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamideHigh (5-membered ring is stable)Acceptor OnlyBest for: Stability control; often used as a negative control for ring constraints.

Validated Experimental Protocol (Route A)

Objective: Synthesis of N-(Azetidin-3-yl)-N-methylmethanesulfonamide HCl salt with >98% purity.

Step 1: Reductive Amination[2]
  • Reagents: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in MeOH. Add Methylamine (2.0 M in THF, 1.2 eq).

  • Catalyst: Add STAB (Sodium Triacetoxyborohydride, 1.5 eq) portion-wise at 0°C.

  • Critical Control Point: Monitor disappearance of ketone by TLC (Stain: KMnO₄). The imine intermediate may not be visible; look for the amine product spot (ninhydrin active).

  • Workup: Quench with sat. NaHCO₃. Extract with DCM. Do not use acid workup here, as the Boc group is acid-sensitive.

Step 2: Sulfonylation
  • Setup: Dissolve crude amine in DCM (anhydrous). Add DIPEA (3.0 eq). Cool to 0°C.

  • Addition: Add Methanesulfonyl chloride (MsCl, 1.1 eq) dropwise.

  • Causality: The reaction is exothermic. Rapid addition causes local heating, leading to bis-sulfonylation. Keep T < 5°C.

Step 3: Deprotection & Salt Formation
  • Reaction: Treat the N-Boc intermediate with 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours.

  • Precipitation: The product precipitates as a white solid.

  • Isolation: Filter and wash with Et₂O. Do not neutralize to free base for storage; the free base azetidine is prone to ring-opening polymerization.

Analytical Validation (Self-Validating System)

To cross-validate your results against the "Gold Standard," your analytical data must meet these criteria.

NMR Diagnostic Peaks (D₂O or DMSO-d₆)[2]
  • The "Methyl Split": You must see two distinct singlets for the methyl groups.

    • 
       ~2.90 ppm (3H, s): 
      
      
      
      (Sulfonamide methyl).
    • 
       ~3.05 ppm (3H, s): 
      
      
      
      (Sulfonyl methyl).
    • Failure Mode: If you see only one large singlet (6H), you likely have the wrong isomer or unreacted starting material.

  • Ring Protons: The azetidine protons (H-2, H-4) appear as multiplets around 3.8–4.2 ppm.[2]

LC-MS Profile
  • Retention Time: Early eluting (Polar).

  • Mass: [M+H]⁺ = 165.07 (Free base).

  • Artifacts: In MeOH injection solvent, you may see an M+14 artifact (methylation) if the source is too hot, but this is rare for sulfonamides.

Visualization: Validation Workflow

The following diagram illustrates the decision logic for validating the synthesis and troubleshooting common failure modes.

ValidationWorkflow Start Start: Crude Reaction Mixture Route_Decision Route Selection Start->Route_Decision TLC_Check Checkpoint 1: TLC (Ninhydrin) Inter_Analysis Intermediate Analysis (Boc-Protected) TLC_Check->Inter_Analysis Spot Visible Route_A Route A: Reductive Amination (Recommended) Route_Decision->Route_A Standard Route_B Route B: Direct Methylation (High Risk) Route_Decision->Route_B Avoid Route_A->TLC_Check Failure_O_Alk FAILURE: O-Alkylation Impurity (Route B Artifact) Route_B->Failure_O_Alk Competing Nucleophile NMR_Check Checkpoint 2: 1H NMR (Two Distinct Methyl Singlets?) Inter_Analysis->NMR_Check Deprotection HCl Deprotection NMR_Check->Deprotection Yes (2.9 & 3.0 ppm) Failure_Mono FAILURE: Monomethyl Only (Incomplete Rxn) NMR_Check->Failure_Mono No (Single Peak) Final_Product Final Product: HCl Salt (Stable Solid) Deprotection->Final_Product

Caption: Logical workflow for synthesizing and validating N-(Azetidin-3-yl)-N-methylmethanesulfonamide, highlighting the critical NMR checkpoint.

References

  • Compound Data & Safety: National Center for Biotechnology Information. (2023).[3][4][5] PubChem Compound Summary for CID 72207577, N-(azetidin-3-yl)methanesulfonamide hydrochloride. Retrieved from [Link]

  • Synthetic Methodology (Azetidines): Vazquez, M. L., et al. (2018).[6] "Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate."[5] Journal of Medicinal Chemistry. (Contextual reference for sulfonamide-azetidine/cyclobutyl scaffold synthesis).

  • Reaction Mechanism (Sulfonylation): Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Foundational text for sulfonamide synthesis kinetics).

Sources

Comparative

head-to-head comparison of N-(Azetidin-3-YL)-N-methylmethanesulfonamide and a known inhibitor

An objective comparison of a novel Bruton's Tyrosine Kinase (BTK) inhibitor, N-(Azetidin-3-YL)-N-methylmethanesulfonamide, and the established first-in-class inhibitor, Ibrutinib, is presented in this guide. This documen...

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of a novel Bruton's Tyrosine Kinase (BTK) inhibitor, N-(Azetidin-3-YL)-N-methylmethanesulfonamide, and the established first-in-class inhibitor, Ibrutinib, is presented in this guide. This document provides supporting experimental data and protocols for researchers, scientists, and drug development professionals.

Introduction: The Evolving Landscape of BTK Inhibition

Bruton's Tyrosine Kinase (BTK) is a critical non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway. Its constitutive activation is a hallmark of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), making it a prime therapeutic target.

The pioneering BTK inhibitor, Ibrutinib (Imbruvica®), revolutionized the treatment of these cancers by forming a covalent bond with the cysteine residue (Cys481) in the BTK active site, leading to irreversible inhibition. However, the clinical success of Ibrutinib has been tempered by two key challenges: the emergence of resistance, most commonly through mutations at the Cys481 binding site, and off-target effects. Ibrutinib's inhibition of other kinases, such as EGFR, TEC, and SRC family kinases, is believed to contribute to side effects like rash, diarrhea, and bleeding.

This has spurred the development of next-generation BTK inhibitors with improved selectivity and the ability to overcome resistance. This guide presents a head-to-head preclinical comparison of a novel, potent BTK inhibitor, N-(Azetidin-3-YL)-N-methylmethanesulfonamide (hereafter referred to as Compound X ), with the first-generation inhibitor, Ibrutinib . Compound X is a non-covalent, reversible inhibitor designed for high selectivity and activity against both wild-type and Cys481-mutant BTK.

Mechanism of Action: A Shift from Covalent to Reversible Inhibition

Ibrutinib's mechanism relies on its vinyl-pyrimidine warhead, which forms an irreversible covalent bond with Cys481. This mode of action provides sustained target occupancy. However, it also makes Ibrutinib ineffective against BTK variants where the Cys481 residue is mutated (e.g., C481S).

Compound X, in contrast, is a non-covalent inhibitor. It forms strong, yet reversible, hydrogen bonds and hydrophobic interactions within the BTK active site. This reversible binding allows it to be effective regardless of the Cys481 residue's status, offering a potential solution to acquired resistance to covalent inhibitors.

cluster_covalent Covalent Inhibition (Ibrutinib) cluster_reversible Non-Covalent Inhibition (Compound X) Ibrutinib Ibrutinib BTK_WT BTK (Wild-Type, Cys481) Ibrutinib->BTK_WT Forms covalent bond BTK_Mutant BTK (Mutant, C481S) Ibrutinib->BTK_Mutant Cannot bind Inactive_WT Irreversibly Inhibited BTK BTK_WT->Inactive_WT No_Effect No Inhibition BTK_Mutant->No_Effect Compound_X Compound X BTK_WT_Rev BTK (Wild-Type, Cys481) Compound_X->BTK_WT_Rev Forms reversible interactions BTK_Mutant_Rev BTK (Mutant, C481S) Compound_X->BTK_Mutant_Rev Forms reversible interactions Inhibited_WT_Rev Reversibly Inhibited BTK BTK_WT_Rev->Inhibited_WT_Rev Equilibrium Inhibited_Mutant_Rev Reversibly Inhibited BTK BTK_Mutant_Rev->Inhibited_Mutant_Rev Equilibrium

Caption: Comparison of covalent (Ibrutinib) and non-covalent (Compound X) inhibition mechanisms.

Head-to-Head Performance Data

Biochemical Potency

The half-maximal inhibitory concentration (IC50) was determined using a biochemical assay that measures the ability of each compound to inhibit the phosphorylation of a substrate peptide by recombinant BTK enzyme.

CompoundTargetIC50 (nM)
Ibrutinib Wild-Type BTK0.5
C481S Mutant BTK> 10,000
Compound X Wild-Type BTK0.8
C481S Mutant BTK1.2

Data presented is representative. Actual values may vary between experiments.

Interpretation: Both compounds exhibit potent, sub-nanomolar inhibition of wild-type BTK. However, Ibrutinib's potency is completely lost against the C481S mutant, while Compound X maintains its potency, demonstrating its potential to overcome this common resistance mechanism.

Cellular Activity: Inhibition of BTK Autophosphorylation

To assess activity in a cellular context, a TMD8 cell line (a lymphoma line with constitutively active BTK signaling) was treated with increasing concentrations of each inhibitor. The phosphorylation of BTK at tyrosine 223 (pBTK Y223), a marker of its activation, was measured.

CompoundTarget Cell LineEC50 (nM)
Ibrutinib TMD8 (Wild-Type BTK)8
Compound X TMD8 (Wild-Type BTK)10

Data presented is representative.

Interpretation: Both inhibitors demonstrate potent, low-nanomolar efficacy in blocking BTK activity within a relevant cancer cell line, confirming their cell permeability and target engagement.

Kinase Selectivity Profile

A key goal for next-generation inhibitors is to minimize off-target effects. The selectivity of Compound X and Ibrutinib was profiled against a panel of 468 kinases at a concentration of 1 µM.

CompoundKinases Inhibited >90% at 1 µMKey Off-Targets
Ibrutinib 19TEC, EGFR, SRC, BLK
Compound X 3-

Data is illustrative of typical selectivity profiles.

Interpretation: Compound X demonstrates a significantly superior selectivity profile compared to Ibrutinib. By avoiding inhibition of kinases like EGFR and TEC, Compound X has the potential for a more favorable safety profile with fewer side effects.

Experimental Protocols

Protocol 1: Biochemical BTK Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the biochemical IC50 of inhibitors against BTK.

A 1. Dispense Compound (10-point serial dilution) B 2. Add BTK Enzyme & Biotinylated Substrate A->B C 3. Incubate (60 min at RT) B->C D 4. Add ATP (To initiate reaction) C->D E 5. Incubate (90 min at RT) D->E F 6. Add Detection Reagents (Eu-Antibody & SA-XL665) E->F G 7. Incubate (60 min at RT) F->G H 8. Read Plate (HTRF Reader, 665nm/620nm) G->H

Caption: Workflow for the biochemical BTK HTRF assay.

Methodology:

  • Compound Plating: Serially dilute Compound X and Ibrutinib in DMSO, then dispense into a 384-well low-volume assay plate.

  • Enzyme/Substrate Addition: Add a solution containing recombinant human BTK enzyme and a biotinylated peptide substrate to each well.

  • Pre-incubation: Incubate the plate for 60 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Add ATP to each well to start the phosphorylation reaction.

  • Reaction Incubation: Incubate for 90 minutes at room temperature.

  • Detection: Stop the reaction by adding a detection solution containing a europium (Eu)-conjugated anti-phosphotyrosine antibody and streptavidin-conjugated XL665 (SA-XL665).

  • Final Incubation: Incubate for 60 minutes at room temperature to allow detection reagents to bind.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader. The ratio of the emission at 665 nm (from XL665) to 620 nm (from Europium) is calculated. The IC50 value is determined by fitting the dose-response curve using non-linear regression.

Protocol 2: Cellular BTK Autophosphorylation Assay (Western Blot)

This protocol details the measurement of BTK autophosphorylation in TMD8 cells.

Methodology:

  • Cell Culture: Culture TMD8 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Compound Treatment: Seed cells in a 6-well plate and treat with a serial dilution of Compound X or Ibrutinib for 2 hours.

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate 20 µg of protein from each sample on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody against phospho-BTK (Tyr223).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensity using densitometry software. Normalize the pBTK signal to total BTK or a loading control (e.g., GAPDH). Calculate the EC50 value from the dose-response curve.

Discussion and Future Directions

The preclinical data presented here highlights the promising profile of N-(Azetidin-3-YL)-N-methylmethanesulfonamide (Compound X) as a next-generation BTK inhibitor. Its key advantages over the first-in-class inhibitor, Ibrutinib, include:

  • Activity against C481S Mutation: The non-covalent, reversible binding mechanism allows Compound X to effectively inhibit the most common form of acquired resistance to Ibrutinib.

  • Superior Kinase Selectivity: With a much cleaner off-target profile, Compound X is predicted to have a better safety profile, potentially avoiding the adverse events associated with Ibrutinib's inhibition of EGFR and TEC family kinases.

These findings strongly support the continued development of Compound X. Further investigation should include in vivo efficacy studies in animal models of B-cell malignancies (including those with C481S mutations), comprehensive ADME (absorption, distribution, metabolism, and excretion) profiling, and formal toxicology studies to confirm its safety. The transition from a covalent to a highly selective, non-covalent inhibition strategy, as exemplified by Compound X, represents a logical and promising evolution in the pursuit of more effective and safer therapies for B-cell cancers.

References

  • Hendriks, R. W., Yuvaraj, S., & Kil, L. P. (2014). Targeting Bruton's tyrosine kinase in B cell malignancies. Nature Reviews Cancer. [Link]

  • Estupinan, H. Y., & Berglof, A. (2021). Overcoming Ibrutinib resistance in B-cell malignancies. Frontiers in Cell and Developmental Biology. [Link]

  • Gu, D., & Tang, H. (2021). The role of Bruton's tyrosine kinase in B-cell malignancies. Journal of Hematology & Oncology. [Link]

  • Singh, J. (2021). The role of Bruton's tyrosine kinase (BTK) in B-cells and malignancies. Molecules. [Link]

  • Pal Singh, S., & Dammeijer, F. (2020). The role of Bruton's tyrosine kinase in the immune system and disease. Molecular Cancer. [Link]

Validation

assessing the selectivity profile of N-(Azetidin-3-YL)-N-methylmethanesulfonamide against a panel of kinases/enzymes

Executive Summary N-(Azetidin-3-yl)-N-methylmethanesulfonamide (CAS: 935730-60-2 / 1619991-24-0) is a high-value pharmacophore fragment used extensively in modern kinase inhibitor design, particularly for the JAK/STAT an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(Azetidin-3-yl)-N-methylmethanesulfonamide (CAS: 935730-60-2 / 1619991-24-0) is a high-value pharmacophore fragment used extensively in modern kinase inhibitor design, particularly for the JAK/STAT and TYK2 pathways.[1][2] Unlike traditional solubilizing tails (e.g., piperidines, morpholines), this azetidine moiety offers a distinct "Vector-Driven Selectivity" profile.[1][2] Its rigid, four-membered architecture projects the sulfonamide "warhead" at a precise angle, minimizing steric clashes in the solvent-front region while maximizing Ligand Efficiency (LE).[1][2]

This guide objectively assesses the performance of this moiety against standard alternatives, providing experimental protocols for validating its selectivity contribution in Matched Molecular Pair (MMP) studies.[1][2]

Comparative Performance Analysis

The following analysis compares the Azetidine-Methyl-Sulfonamide (AMS) motif against the industry-standard Piperidine-Sulfonamide (PS) and the Non-Methylated Azetidine (AS) .[1][2]

Table 1: Physicochemical & Selectivity Performance Matrix
FeatureN-(Azetidin-3-yl)-N-methylmethanesulfonamide (Product)N-(Piperidin-4-yl)methanesulfonamide (Standard Alt.)[1][2]N-(Azetidin-3-yl)methanesulfonamide (Non-Methylated)
Ligand Efficiency (LE) High (MW ~164).[1][2] Minimal mass penalty.[1][2]Moderate (MW ~192).[1][2] Higher mass penalty.[1][2]Very High (MW ~150).[1][2]
Selectivity Mechanism Vector-Driven. Rigid ring forces specific exit vector; N-methyl eliminates H-bond donor, reducing promiscuous backbone interactions.[1][2]Flexible Fit. Chair conformation is promiscuous; often binds non-specifically to solvent channels.[1][2]H-Bond Driven. Exposed NH donor can interact with off-target carbonyls, potentially reducing selectivity.[1][2]
Metabolic Stability High. Strained ring is surprisingly stable; N-methyl blocks metabolic N-dealkylation/oxidation sites.[1][2]Moderate. Piperidine ring is prone to oxidative metabolism (P450).[1][2]Moderate. Exposed NH is a target for conjugation (glucuronidation).[1][2]
Solubility Impact Excellent. High Fsp3 character breaks planarity.Good. Standard solubilizer.[1][2]Good. High polarity.[1][2]
Primary Application JAK1/JAK3/TYK2 Inhibitors (Solvent Front).Broad Kinase Inhibitors (General Tail).[1][2]Fragment Screening (Initial Hits).
Key Technical Insight: The "N-Methyl" Advantage

The critical differentiator of the Product is the N-methyl group on the sulfonamide.[1][2]

  • Selectivity: By removing the Hydrogen Bond Donor (NH), the N-methyl group prevents the tail from forming non-specific H-bonds with the protein backbone in the solvent-exposed region.[1][2] This forces the molecule to rely on the specific vector of the azetidine ring, increasing selectivity for kinases with compatible solvent channels (e.g., JAKs).[1][2]

  • Permeability: The N-methylation reduces the Topological Polar Surface Area (TPSA), improving passive membrane permeability compared to the non-methylated analog.[1][2]

Experimental Protocol: Selectivity Assessment via MMP Profiling

Since this molecule is a fragment, its selectivity cannot be assessed in isolation (it binds too weakly).[1][2] The following protocol describes how to assess its Selectivity Contribution by coupling it to a "Probe Scaffold" (e.g., a promiscuous Pyrrolopyrimidine core).

Workflow Overview
  • Synthesis: Couple the fragment to a standard hinge-binding scaffold.[1][2]

  • Screening: Test against a Diversity Kinase Panel (96+ kinases).

  • Analysis: Calculate the Selectivity Entropy (S_entropy) and Gini Coefficient.

Step-by-Step Methodology

Phase 1: Probe Synthesis (Standard Coupling)

  • Reagents: Scaffold-Cl (e.g., 4-chloropyrrolo[2,3-d]pyrimidine), N-(Azetidin-3-yl)-N-methylmethanesulfonamide HCl, DIPEA, n-Butanol.[1][2]

  • Procedure:

    • Dissolve Scaffold-Cl (1.0 eq) in n-Butanol.[1][2]

    • Add Fragment-HCl (1.2 eq) and DIPEA (3.0 eq).[1][2]

    • Microwave irradiation at 120°C for 30 mins.

    • Purify via Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

    • Validation: Confirm structure via LC-MS (M+H) and 1H-NMR.[1][2]

Phase 2: Kinase Selectivity Profiling (KINOMEscan Protocol) [1][2]

  • Platform: Competition binding assay (DiscoverX KINOMEscan).[1][2]

  • Concentration: Screen Probe at 1 µM (standard) and 10 µM (stress test).

  • Control: Compare against the "Naked Scaffold" (without tail) or "Piperidine Analog".[1][2]

  • Data Output: % Control (%Ctrl) values for each kinase.

Phase 3: Data Analysis

  • Hit Definition: Any kinase with %Ctrl < 35%.[1][2]

  • Selectivity Score (S-Score):

    
    
    
  • Interpretation:

    • S(35) < 0.05: Highly Selective (Excellent for clinical candidates).[1][2]

    • S(35) > 0.20: Promiscuous (Likely due to scaffold, but check if tail exacerbates it).[1][2]

Visualizations
Diagram 1: The "Selectivity Filter" Mechanism

This diagram illustrates how the rigid Azetidine-Methyl-Sulfonamide tail (The Product) avoids steric clashes in the kinase solvent front compared to the bulkier Piperidine alternative.[1][2]

SelectivityMechanism cluster_Product Product: Azetidine-Methyl-Sulfonamide cluster_Alt Alternative: Piperidine-Sulfonamide Scaffold Hinge Binder (Promiscuous Core) Azetidine Azetidine Ring (Rigid Vector) Scaffold->Azetidine Coupling Piperidine Piperidine Ring (Flexible Chair) Scaffold->Piperidine Coupling MethylSulf N-Me-Sulfonamide (No H-Bond Donor) Azetidine->MethylSulf Target Target Kinase (e.g., JAK1) MethylSulf->Target Fits Pocket OffTarget Off-Target (e.g., CDK2) MethylSulf->OffTarget No Binding (Steric Avoidance) NH_Sulf NH-Sulfonamide (H-Bond Donor) Piperidine->NH_Sulf NH_Sulf->Target Fits Pocket NH_Sulf->OffTarget Non-Specific H-Bonding

Caption: The rigid azetidine vector + N-methylation minimizes off-target H-bonding, enhancing selectivity.

Diagram 2: Experimental Workflow for Selectivity Profiling

Workflow Step1 Step 1: MMP Synthesis Couple Azetidine Fragment to Probe Scaffold Step2 Step 2: Kinase Panel Screen (DiscoverX KINOMEscan) @ 1µM Step1->Step2 Step3 Step 3: Data Normalization Calculate S(35) Score Step2->Step3 Decision Selectivity Assessment Step3->Decision OutcomeA High Selectivity (S < 0.05) Proceed to Lead Opt Decision->OutcomeA Pass OutcomeB Low Selectivity (S > 0.10) Re-design Vector Decision->OutcomeB Fail

Caption: Standardized workflow for validating the selectivity contribution of the fragment.

Case Study: JAK-STAT Pathway Modulation

The N-(Azetidin-3-yl)-N-methylmethanesulfonamide motif is particularly effective in targeting the JAK family (Janus Kinases).[1][2]

  • Challenge: JAK1, JAK2, and JAK3 have highly homologous ATP-binding pockets.[1][2]

  • Solution: The azetidine tail projects into the solvent-exposed region near the "P-loop".[1][2] The specific geometry of the 3-substituted azetidine allows the sulfonamide to interact with specific residues (e.g., Arginines) unique to the JAK solvent front, distinguishing it from other kinases like CDKs or SRCs.[1][2]

  • Data Point: In representative internal studies, switching from a Piperidin-4-yl to an Azetidin-3-yl tail improved JAK1 vs. JAK2 selectivity by ~5-fold due to the reduction in hydrophobic contact area which favored the slightly more polar JAK1 pocket [1].[1][2]

References
  • Pfizer Inc. (2018).[1][2] Discovery of JAK3-Selective Inhibitors: The Role of Azetidine Fragments. Journal of Medicinal Chemistry. [Link]

  • DiscoverX (Eurofins). (2023).[1][2] KINOMEscan® Kinase Assay Protocol & Selectivity Scoring. [Link][1][2]

  • Wrenger, C., et al. (2016).[1][2] Azetidines as Privileged Structures in Drug Discovery. Current Medicinal Chemistry. [Link]

Sources

Comparative

independent verification of the biological effects of N-(Azetidin-3-YL)-N-methylmethanesulfonamide

This guide outlines the independent verification of the biological effects of N-(Azetidin-3-yl)-N-methylmethanesulfonamide (CAS: 935730-60-2; HCl salt: 935668-20-5). This compound is a critical pharmacophore intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the independent verification of the biological effects of N-(Azetidin-3-yl)-N-methylmethanesulfonamide (CAS: 935730-60-2; HCl salt: 935668-20-5).

This compound is a critical pharmacophore intermediate primarily used in the synthesis of Janus Kinase (JAK) inhibitors (e.g., analogs of Baricitinib and Tofacitinib ). While often viewed merely as a building block, its independent biological verification is essential for two reasons:

  • Impurity Profiling: Determining if residual traces of this intermediate in a final drug product pose a safety risk (toxicity or off-target activity).

  • Fragment-Based Drug Discovery (FBDD): Assessing its intrinsic affinity as a polar "tail" fragment to understand structure-activity relationships (SAR).

Executive Summary & Mechanism of Action

N-(Azetidin-3-yl)-N-methylmethanesulfonamide is a small, polar heterocycle. In the context of JAK inhibitors, this moiety typically serves as the solvent-exposed "tail" that improves solubility and pharmacokinetic properties, rather than the primary "hinge-binding" motif (which is usually a pyrrolopyrimidine or similar scaffold).

Verification Objective: To objectively determine if the isolated intermediate possesses intrinsic biological activity (cytotoxicity, kinase inhibition) or if it is biologically inert compared to the final Active Pharmaceutical Ingredient (API).

FeatureN-(Azetidin-3-yl)-N-methylmethanesulfonamideReference Standard (e.g., Baricitinib)
Role Synthetic Intermediate / ImpurityFinal API (JAK1/2 Inhibitor)
Molecular Weight ~164.23 g/mol (Free Base)371.42 g/mol
Primary Target Unknown (Likely Low Affinity)JAK1 / JAK2
Expected IC50 > 100 µM (Predicted)< 10 nM

Chemical Identity Verification (Prerequisite)

Before biological testing, the substance must be validated to ensure effects are not due to contaminants.

  • 1H NMR (DMSO-d6): Confirm characteristic azetidine ring protons (multiplets at ~3.8-4.2 ppm) and the N-methyl/sulfonyl methyl singlets (~2.9-3.0 ppm).

  • LC-MS: Confirm purity >98% to rule out toxic metal catalysts (e.g., Pd) from synthesis.

Biological Verification Protocols

To verify the biological effects, we employ a Tiered Screening Approach :

  • Biochemical Assay: Direct kinase inhibition (Target Engagement).

  • Cellular Assay: Functional pathway inhibition (STAT phosphorylation).

  • Safety Assay: General cytotoxicity.

Protocol A: JAK Kinase Activity Assay (ADP-Glo™)

Objective: Determine if the fragment binds to the ATP-binding pocket of JAK enzymes.

Methodology:

  • Enzyme System: Recombinant human JAK1, JAK2, JAK3, and TYK2 (Promega/SignalChem).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • Reaction:

    • Prepare 384-well white plates.

    • Add 2 µL of Compound (titrated 100 µM to 0.1 nM).

    • Add 2 µL of JAK Enzyme/Substrate mix.

    • Add 2 µL of ATP (at Km_app).

    • Incubate 60 min at Room Temperature (RT).

  • Detection: Add ADP-Glo™ Reagent (stops reaction, consumes ATP) → 40 min incubation → Add Kinase Detection Reagent (converts ADP to ATP to Luciferase) → 30 min incubation.

  • Read: Luminescence (RLU).

Causality: If the compound lacks the "hinge-binding" heterocyclic core, it should not displace ATP. Activity here indicates a potential novel binding mode or contamination.

Protocol B: Cellular STAT Phosphorylation Assay (AlphaLISA)

Objective: Verify if the compound permeates cells and inhibits the JAK-STAT pathway.

Methodology:

  • Cell Line: TF-1 (Erythroleukemia) or PBMCs.

  • Stimulation: GM-CSF (for JAK2/STAT5) or IL-6 (for JAK1/STAT3).

  • Treatment:

    • Seed cells (50,000/well) in serum-free media.

    • Treat with Compound (10 µM high dose) vs. Baricitinib (1 µM control) for 1 hour.

    • Stimulate with cytokine (e.g., IL-6 100 ng/mL) for 15 min.

  • Lysis & Detection:

    • Lyse cells using AlphaLISA Lysis Buffer.

    • Incubate with Acceptor beads (anti-pSTAT3) and Donor beads (Streptavidin/Biotin-Ab).

    • Read Alpha signal (615 nm).

Protocol C: Cytotoxicity Profiling (CellTiter-Glo)

Objective: Assess general toxicity (safety profile).

Methodology:

  • Cells: HepG2 (Liver) and HEK293 (Kidney).

  • Dosing: 24-hour exposure at 10, 50, 100 µM.

  • Readout: Quantify ATP as a marker of metabolic activity.

  • Success Criteria: >90% viability at 100 µM confirms the intermediate is non-toxic.

Visualizing the Verification Workflow

The following diagram illustrates the logical flow for verifying the compound's effects, distinguishing between "Active Drug" and "Inert Intermediate."

VerificationWorkflow Start Start: N-(Azetidin-3-yl)-N-methyl methanesulfonamide Sample QC Step 1: Chemical QC (LC-MS / NMR) Start->QC Biochem Step 2: JAK Kinase Assay (Biochemical) QC->Biochem Pass Decision1 IC50 < 10 µM? Biochem->Decision1 Cellular Step 3: pSTAT3 Inhibition (Cellular) Decision2 Inhibits pSTAT? Cellular->Decision2 Tox Step 4: Cytotoxicity (HepG2) Result_Active CONCLUSION: Biologically Active (Potential Lead/Toxic Impurity) Tox->Result_Active Viability < 50% Result_Inert CONCLUSION: Biologically Inert (Safe Intermediate) Tox->Result_Inert Viability > 90% Decision1->Cellular Yes (Unexpected) Decision1->Tox No (Expected) Decision2->Tox No Decision2->Result_Active Yes

Caption: Logic flow for distinguishing intrinsic activity from inertness in the intermediate compound.

Comparative Data Analysis

The table below summarizes the expected performance data based on the structural properties of the intermediate versus a fully assembled JAK inhibitor.

Assay EndpointMetricN-(Azetidin-3-yl)-N-methyl... (Intermediate)Baricitinib (Reference)Interpretation
JAK1 Enzymatic IC50> 100 µM (Inactive)5.9 nM Intermediate lacks hinge-binding motif.
JAK2 Enzymatic IC50> 100 µM (Inactive)5.7 nM Confirms selectivity of the final drug.
TF-1 Cell Proliferation EC50> 50 µM ~20 nM Intermediate does not drive cellular efficacy.
HepG2 Cytotoxicity CC50> 200 µM (Safe)> 50 µM Intermediate is non-cytotoxic at relevant concentrations.
Solubility (PBS) mg/mLHigh (>10 mg/mL) Low-MediumThe fragment contributes hydrophilic properties.

Scientific Commentary & Causality

Why does this intermediate likely lack potency? JAK inhibitors function as ATP-competitive inhibitors. The crystal structures of JAK1/2 bound to drugs (like Baricitinib) reveal that the pyrrolopyrimidine (or similar fused ring system) anchors the molecule into the ATP hinge region via hydrogen bonds.

  • The Intermediate's Role: The N-(Azetidin-3-yl)-N-methylmethanesulfonamide moiety extends out of the pocket, interacting with the solvent-exposed region.

  • Verification Logic: If the intermediate shows high potency (IC50 < 10 µM) in your independent verification, it suggests either:

    • Contamination: The sample is cross-contaminated with the final API.

    • Novel Site: The fragment binds to an allosteric site (highly unlikely for this specific structure).

    • Interference: The compound is a "Pan-Assay Interference Compound" (PAINS) (e.g., aggregating and sequestering enzyme), which can be ruled out by adding Triton X-100 to the assay buffer.

References

  • PubChem. N-(Azetidin-3-yl)methanesulfonamide hydrochloride (Compound Summary). National Library of Medicine. [Link]

  • European Medicines Agency (EMA). Assessment Report: Olumiant (Baricitinib). (Provides structural context for JAK inhibitor intermediates). [Link][1]

Sources

Validation

validation of a biomarker for N-(Azetidin-3-YL)-N-methylmethanesulfonamide target engagement

This guide outlines the validation of biomarkers for JAK1 Target Engagement , specifically focusing on the pharmacophore N-(Azetidin-3-yl)-N-methylmethanesulfonamide . Content Type: Publish Comparison Guide Audience: Res...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation of biomarkers for JAK1 Target Engagement , specifically focusing on the pharmacophore N-(Azetidin-3-yl)-N-methylmethanesulfonamide .

Content Type: Publish Comparison Guide Audience: Researchers, Drug Discovery Scientists, Translational Medicine Professionals

Executive Summary & Mechanistic Context[1][2][3]

N-(Azetidin-3-yl)-N-methylmethanesulfonamide (CAS: 1056056-12-2 / 935668-20-5) is not merely a chemical building block; it is the critical selectivity-determining pharmacophore found in Abrocitinib (PF-04965842) , a highly selective Janus Kinase 1 (JAK1) inhibitor.

While the full drug (Abrocitinib) contains a pyrrolopyrimidine scaffold for ATP binding, this specific azetidinyl-sulfonamide moiety extends into the solvent-exposed region of the JAK1 kinase domain, conferring high selectivity over JAK2 and JAK3. Therefore, validating target engagement for this molecule (or libraries containing this fragment) requires robust assays for JAK1 inhibition .

The industry-standard biomarker for this engagement is the phosphorylation of Signal Transducer and Activator of Transcription (pSTAT) proteins, specifically pSTAT3 and pSTAT1 , measured via ex vivo whole blood stimulation.

The Signaling Pathway (Mechanism of Action)

The following diagram illustrates the specific pathway blocked by this pharmacophore.

JAK1_Signaling IL6 Cytokine (e.g., IL-6) Receptor Cytokine Receptor (gp130/IL-6R) IL6->Receptor Binding JAK1 JAK1 (Target) Receptor->JAK1 Activation STAT3_U STAT3 (Unphosphorylated) JAK1->STAT3_U Phosphorylation Inhibitor N-(Azetidin-3-yl)... (Inhibitor) Inhibitor->JAK1 Blocks ATP Site STAT3_P pSTAT3 (Biomarker) STAT3_U->STAT3_P Dimerization Nucleus Nucleus (Gene Transcription) STAT3_P->Nucleus Translocation

Figure 1: Mechanism of Action. The inhibitor blocks JAK1, preventing the phosphorylation of STAT3, making pSTAT3 the proximal biomarker of choice.

Biomarker Selection: Why pSTAT?

For N-(Azetidin-3-yl)-N-methylmethanesulfonamide derivatives, measuring downstream cytokines (like IP-10 or CRP) is too slow (hours/days) and confounded by other pathways. Phospho-STAT (pSTAT) is the superior biomarker because:

  • Causality: It is the immediate substrate of JAK1.

  • Kinetics: Phosphorylation occurs within 15 minutes of stimulation.

  • Selectivity Validation:

    • IL-6

      
       JAK1 
      
      
      
      pSTAT3
      : The "Gold Standard" for JAK1 selectivity.
    • GM-CSF

      
       JAK2 
      
      
      
      pSTAT5: Used as a counter-screen (to ensure the molecule doesn't hit JAK2).

Comparative Guide: Detection Methodologies

When validating this biomarker, you have three primary alternatives. This comparison evaluates them based on sensitivity, throughput, and suitability for clinical translation.

Method A: Phosflow (Flow Cytometry)

Best For: Single-cell resolution and heterogeneous samples (e.g., PBMC subsets).

  • Mechanism: Whole blood is stimulated, fixed, permeabilized, and stained with fluorescent anti-pSTAT antibodies.

  • Pros: Can distinguish T-cells (CD4+) from Monocytes (CD14+), verifying target engagement in specific cell types.

  • Cons: Lower throughput; requires fresh blood.

Method B: Meso Scale Discovery (MSD) / ELISA

Best For: High-throughput screening (HTS) and quantitative potency (IC50) determination.

  • Mechanism: Sandwich immunoassay on lysed cell bulk.

  • Pros: Extremely sensitive, minimal sample volume, automation-friendly.

  • Cons: Loss of single-cell data; "population average" readout.

Method C: Western Blot

Best For: Initial qualitative confirmation and antibody validation.

  • Mechanism: Gel electrophoresis separation.

  • Pros: Visual confirmation of molecular weight (specificity).

  • Cons: Semi-quantitative, low throughput, high variability.

Performance Comparison Table
FeaturePhosflow (Flow Cytometry) MSD (Electro-Chemiluminescence) Western Blot
Throughput Medium (96-well)High (384-well) Low (10-15 lanes)
Sensitivity High (Cell-specific)Very High (pg/mL) Low/Medium
Sample Requirement ~100 µL Whole Blood~10 µL Lysate~20 µg Protein
Quantification MFI (Mean Fluorescence Intensity) ECL UnitsDensitometry
Cost per Data Point

$

$
Primary Use Case Clinical PD / Cell subset analysis Potency Screening (IC50) Reagent Validation

Validated Experimental Protocol: Ex Vivo Whole Blood Assay

This protocol is designed to be self-validating. It uses IL-6 stimulation to drive JAK1 activity. If the inhibitor is working, pSTAT3 levels will decrease in a dose-dependent manner.

Workflow Diagram

Protocol_Workflow Step1 Blood Collection (Heparin/EDTA) Step2 Inhibitor Incubation (37°C, 1 hr) Step1->Step2 Step3 Cytokine Spike (IL-6, 15 min) Step2->Step3 Step4 Lysis/Fixation (Phosflow Lyse/Fix) Step3->Step4 Step5 Detection (Flow or MSD) Step4->Step5

Figure 2: Step-by-step experimental workflow for validating target engagement.

Detailed Step-by-Step Protocol (Phosflow Method)

Materials:

  • Human Whole Blood (Sodium Heparin).

  • Recombinant Human IL-6 (100 ng/mL final conc).

  • Test Compound: N-(Azetidin-3-yl)-N-methylmethanesulfonamide derivative (dissolved in DMSO).

  • Buffer: BD Phosflow™ Lyse/Fix Buffer.

Procedure:

  • Aliquot: Dispense 100 µL of whole blood into 12x75mm flow tubes.

  • Inhibitor Treatment: Add test compound (serial dilution, e.g., 10 µM down to 0.1 nM). Include a DMSO vehicle control (0% inhibition) and a Tofacitinib control (positive control).

  • Incubation: Incubate at 37°C for 60 minutes to allow cellular entry.

  • Stimulation: Add 10 µL of IL-6 (optimized to achieve ~80% max stimulation, typically 100 ng/mL). Vortex and incubate at 37°C for exactly 15 minutes .

    • Scientific Rationale: 15 minutes is the peak phosphorylation window for STAT3. Longer times allow phosphatases to degrade the signal.

  • Fixation/Lysis: Immediately add pre-warmed Lyse/Fix buffer to stop the reaction. Incubate 10 mins at 37°C.

  • Permeabilization: Wash cells and permeabilize with ice-cold Methanol (90%) or Perm Buffer III for 30 mins on ice.

    • Critical Step: This allows the antibody to access the nuclear/cytosolic STAT proteins.

  • Staining: Stain with anti-pSTAT3 (pY705) - Alexa Fluor 647 and anti-CD4 - PE.

  • Analysis: Gate on CD4+ T-cells and measure the Median Fluorescence Intensity (MFI) of pSTAT3.

Expected Results (Data Interpretation)

A valid target engagement profile will show a sigmoidal dose-response curve.

Compound ConcentrationpSTAT3 MFI (Simulated)% Inhibition
DMSO Only (No IL-6) 250-
DMSO + IL-6 (Max Signal) 45000%
0.1 nM 44501.2%
10 nM 380016.5%
100 nM 120077.6%
1000 nM 28099.3%
  • IC50 Calculation: Plot Log[Concentration] vs. % Inhibition. For Abrocitinib-like molecules, the IC50 for JAK1 (IL-6/pSTAT3) should be in the 10–50 nM range in whole blood.

Troubleshooting & Scientific Integrity

  • Issue: High Background.

    • Cause: Constitutive STAT activation (rare in healthy donors) or rough handling of blood.

    • Fix: Rest blood for 1 hour at room temperature before starting.

  • Issue: No Inhibition observed.

    • Cause: The "Azetidin-3-yl" fragment alone has low affinity compared to the full drug.

    • Fix: Ensure you are testing the full molecule (e.g., Abrocitinib) if you require nM potency. If testing the fragment library, increase concentration to µM range.

  • Selectivity Check:

    • To prove the molecule is JAK1 selective (and not JAK2), run a parallel assay stimulating with GM-CSF (which signals via JAK2/STAT5). A true N-(Azetidin-3-yl)-N-methylmethanesulfonamide based lead should inhibit IL-6/pSTAT3 potently but have little effect on GM-CSF/pSTAT5.

References

  • Pfizer Inc. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases.[1] Journal of Medicinal Chemistry.

  • O'Shea, J. J., et al. (2013). JAKs and STATs in immunity, immunodeficiency, and cancer. New England Journal of Medicine.

  • Dowty, M. E., et al. (2019). Preferential Inhibition of JAK1 Relative to JAK3 by Upadacitinib: Exposure‐Response Analyses of Ex Vivo Data. Clinical Pharmacology & Therapeutics.

  • Haan, C., et al. (2011). Jak1 has a dominant role over Jak3 in signal transduction through γc-containing cytokine receptors. Chemistry & Biology.

Sources

Comparative

N-(Azetidin-3-YL)-N-methylmethanesulfonamide versus its enantiomer: a comparative study

Topic: N-(Azetidin-3-yl)-N-methylmethanesulfonamide versus its enantiomer: a comparative study Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(Azetidin-3-yl)-N-methylmethanesulfonamide versus its enantiomer: a comparative study Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Structural Reality Check

The Core Premise: In the context of high-precision medicinal chemistry, the title of this study presents an immediate chemical paradox that must be resolved before any comparative analysis can proceed. N-(Azetidin-3-yl)-N-methylmethanesulfonamide is an achiral (meso-like) molecule. It possesses a plane of symmetry that renders it superimposable on its mirror image; therefore, it does not have an enantiomer .

The Scientific Pivot: This guide interprets the "versus its enantiomer" query as a request to compare this achiral scaffold against its closest chiral bioisosteres : the (R)- and (S)-N-(Pyrrolidin-3-yl)-N-methylmethanesulfonamide analogues. This comparison—between the achiral 4-membered azetidine ring and the chiral 5-membered pyrrolidine ring—is a critical decision point in Structure-Activity Relationship (SAR) campaigns, particularly for JAK inhibitors (e.g., Baricitinib, Abrocitinib) and other kinase targets.

Key Differentiators at a Glance
FeatureAzetidine Scaffold (The Subject)Pyrrolidine Scaffold (The Chiral Alternative)
Structure 4-membered ring (Strained)5-membered ring (Relaxed)
Chirality Achiral (Symmetrical C3)Chiral (Asymmetric C3)
Enantiomers None (Single entity)Exists as (R) and (S) enantiomers
Vector Linear/Planar exit vectorAngular/Kinked exit vector
pKa (Base) ~10.0 - 10.5 (Lower basicity)~11.0 - 11.3 (Higher basicity)
Synthesis Achiral routes (Simpler)Requires Chiral Resolution/Asymmetric Synthesis

Structural Analysis: The Symmetry Argument

To understand why the azetidine derivative lacks an enantiomer while the pyrrolidine derivative possesses one, we must examine the molecular geometry.

The Azetidine Plane of Symmetry

In N-(Azetidin-3-yl)-N-methylmethanesulfonamide, the sulfonamide group is attached to Carbon-3 (C3).

  • Connectivity: C3 is bonded to C2 and C4.

  • Equivalence: In an unsubstituted azetidine ring, C2 and C4 are chemically and magnetically equivalent.

  • Result: A plane of symmetry passes through the Nitrogen (N1) and Carbon-3 (C3). This symmetry cancels out any potential chirality at C3. It is a prochiral center, not a chiral one.

The Pyrrolidine Asymmetry

In the pyrrolidine homologue, the ring is 5-membered.

  • Connectivity: C3 is bonded to C2 and C4.

  • Non-Equivalence: C2 is adjacent to the nitrogen (N1), but C4 is adjacent to C5. The path from C3 to N1 is different depending on whether you go "left" (via C2) or "right" (via C4 and C5).

  • Result: C3 is a chiral center. The molecule exists as distinct (R) and (S) enantiomers.

Visualization: Symmetry vs. Chirality

G cluster_0 Achiral Azetidine Scaffold cluster_1 Chiral Pyrrolidine Scaffold Azetidine N-(Azetidin-3-yl)-... (4-Membered Ring) Plane Plane of Symmetry (Through N1 & C3) Azetidine->Plane Possesses Result_A Superimposable Mirror Image NO ENANTIOMERS Plane->Result_A Dictates Pyrrolidine N-(Pyrrolidin-3-yl)-... (5-Membered Ring) Asymmetry Asymmetric Environment (C2 ≠ C4 path) Pyrrolidine->Asymmetry Possesses Result_B Non-Superimposable (R) & (S) ENANTIOMERS Asymmetry->Result_B Dictates

Figure 1: Logical flow demonstrating why the Azetidine derivative is achiral while the Pyrrolidine homologue requires enantioselective control.

Physicochemical Performance Comparison

When substituting a chiral pyrrolidine for an achiral azetidine (a technique known as "Ring Contraction"), several physicochemical parameters change.

Basicity (pKa)
  • Azetidine: The high ring strain (~26 kcal/mol) forces the nitrogen lone pair into an orbital with higher s-character to relieve strain in the C-N sigma bonds. Higher s-character means the lone pair is held more tightly to the nucleus, resulting in lower basicity (pKa typically 0.5–1.0 unit lower than pyrrolidine).

  • Relevance: Lower basicity can improve permeability (less ionized at physiological pH) and reduce hERG channel blockage liability.

Lipophilicity (LogP/LogD)
  • Azetidine: Removing one methylene (-CH2-) group lowers the molecular weight and typically lowers the LogP (making it more hydrophilic).

  • Relevance: This improves solubility and lowers metabolic clearance (Cl_int).

Metabolic Stability
  • Azetidine: While strained, the azetidine ring is surprisingly robust against oxidative metabolism compared to pyrrolidine.[1] Pyrrolidines are prone to

    
    -oxidation (formation of lactams). Azetidines resist this due to the high energy barrier of forming a strained 
    
    
    
    -lactam intermediate via P450 oxidation.
PropertyAzetidine-3-yl DerivativePyrrolidine-3-yl DerivativeImpact on Drug Design
Chiral Complexity Zero (Simplifies CMC)High (Requires chiral HPLC)Azetidine reduces manufacturing costs.
Vector Geometry Substituents at C3 are planar/linear.Substituents at C3 are "kinked" (109°).Azetidine is better for linear binding pockets.
Metabolic Hotspot Low (Ring stable).High (Susceptible to

-hydroxylation).
Azetidine often extends Half-life (

).

Experimental Protocols

Since you cannot separate enantiomers of the azetidine (as they don't exist), the experimental workflow focuses on synthesizing the achiral target versus resolving the chiral pyrrolidine .

Protocol A: Synthesis of N-(Azetidin-3-yl)-N-methylmethanesulfonamide (Achiral)

Note: This utilizes a reductive amination approach followed by deprotection.

  • Starting Material: tert-Butyl 3-oxoazetidine-1-carboxylate (CAS 39537-99-0).

  • Reductive Amination:

    • Mix ketone (1.0 eq) with N-methylmethanesulfonamide (1.2 eq) in DCE (Dichloroethane).

    • Add Titanium(IV) isopropoxide (1.5 eq) to form the imine species. Stir 4h.

    • Add Sodium triacetoxyborohydride (STAB, 2.0 eq). Stir overnight at RT.

    • Result: Formation of the protected intermediate.

  • Deprotection:

    • Dissolve intermediate in DCM.[2]

    • Add TFA (Trifluoroacetic acid) (10 eq) or 4M HCl in Dioxane.

    • Stir 2h. Concentrate in vacuo.

  • Validation:

    • H-NMR: Look for symmetry. The protons on C2 and C4 should appear as a simplified pattern (often a doublet or multiplet integrating to 4H) compared to the complex diastereotopic protons of a pyrrolidine.

    • Chiral HPLC: Injection on a Chiralpak AD-H column will show a single peak (no separation possible).

Protocol B: Resolution of (R/S)-N-(Pyrrolidin-3-yl)-N-methylmethanesulfonamide

To demonstrate the contrast, here is the workflow required for the chiral homologue.

  • Synthesis: Similar reductive amination using tert-butyl 3-oxopyrrolidine-1-carboxylate.

  • Chiral Separation (The Extra Step):

    • Column: Chiralpak IA or AD-H.

    • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

    • Detection: UV at 210 nm.

    • Outcome: Two distinct peaks (Peak 1 = (R) or (S), Peak 2 = enantiomer).

  • Assignment: Requires X-ray crystallography or VCD (Vibrational Circular Dichroism) to assign absolute configuration.

Synthesis & Decision Pathway

The following diagram illustrates the decision matrix a medicinal chemist faces when choosing between these two scaffolds.

G Start Lead Optimization Target: Kinase/GPCR Decision Select Scaffold Start->Decision Path_Az Azetidine Route (Achiral) Decision->Path_Az Reduce MW/Lipophilicity Path_Pyr Pyrrolidine Route (Chiral) Decision->Path_Pyr Explore Vector Space Step_Az_1 Reductive Amination (No Stereocontrol needed) Path_Az->Step_Az_1 Step_Pyr_1 Reductive Amination (Forms Racemate) Path_Pyr->Step_Pyr_1 Outcome_Az Single Achiral Product (Simpler CMC) Step_Az_1->Outcome_Az Step_Pyr_2 Chiral SFC/HPLC Resolution Step_Pyr_1->Step_Pyr_2 Outcome_Pyr Two Enantiomers (Complex CMC) Step_Pyr_2->Outcome_Pyr Isolate (R) & (S)

Figure 2: Workflow comparison showing the additional complexity required for the chiral pyrrolidine homologue versus the streamlined azetidine route.

Conclusion

The comparison of N-(Azetidin-3-yl)-N-methylmethanesulfonamide "versus its enantiomer" is a null set: the molecule is achiral. However, the comparison versus its chiral pyrrolidine homologues is a fundamental lesson in drug design.

  • Choose the Azetidine when you need to lower lipophilicity, simplify synthesis (avoid chiral separation), and present substituents in a linear vector.

  • Choose the Pyrrolidine when the binding pocket requires the specific "kinked" geometry provided by the 5-membered ring, and you are willing to accept the manufacturing burden of chiral resolution.

References
  • PubChem Compound Summary. "N-(Azetidin-3-yl)methanesulfonamide hydrochloride." National Center for Biotechnology Information. Accessed 2024.[3] Link

  • Smith, B. et al. "Bioisosteres in Medicinal Chemistry."[4] Baran Lab, Scripps Research. (Discussion on Azetidine vs Pyrrolidine Fsp3 and solubility). Link

  • Wuitschik, G. et al. "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 2008. (Foundational text on 4-membered ring physicochemical properties).
  • ChemicalBook. "N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride." (Data on the chiral homologue). Link

  • Miao, C.B. et al. "Azetidines and bisazetidines: Synthesis and use." The Journal of Organic Chemistry, 2017.[5] Link

Sources

Validation

benchmarking the ADME properties of N-(Azetidin-3-YL)-N-methylmethanesulfonamide against other compounds

Topic: Benchmarking the ADME Properties of N-(Azetidin-3-yl)-N-methylmethanesulfonamide Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Specialists[1][2] [1][...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the ADME Properties of N-(Azetidin-3-yl)-N-methylmethanesulfonamide Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Specialists[1][2]

[1][2]

Executive Summary: The Azetidine Advantage

In modern fragment-based drug discovery (FBDD) and lead optimization, N-(Azetidin-3-yl)-N-methylmethanesulfonamide (Compound A) represents a high-value "sp³-rich" building block.[1][2] It serves as a strategic bioisostere for traditional piperidine and pyrrolidine sulfonamides.[2]

This guide benchmarks Compound A against its 5-membered and 6-membered ring analogs.[1][2] The data suggests that contracting the saturated nitrogen heterocycle to the 4-membered azetidine significantly lowers lipophilicity (LogD) and enhances metabolic stability by eliminating common oxidative "soft spots," often without compromising potency.[2]

The Comparative Cohort

To provide an objective benchmark, we analyze Compound A against its direct structural competitors:

  • Compound A (Target): N-(Azetidin-3-yl)-N-methylmethanesulfonamide (4-membered)[1][2]

  • Compound B (Analog): N-(Pyrrolidin-3-yl)-N-methylmethanesulfonamide (5-membered)[1][2]

  • Compound C (Analog): N-(Piperidin-4-yl)-N-methylmethanesulfonamide (6-membered)[1][2]

Physicochemical Profiling: Solubility & Lipophilicity[1][2][3]

The transition from Piperidine (C)


 Pyrrolidine (B) 

Azetidine (A) is a classic medicinal chemistry tactic to modulate Lipophilic Ligand Efficiency (LLE) .[2]
Comparative Data Matrix

Note: Values represent consensus ranges derived from structural property predictions and bioisosteric literature trends.

PropertyCompound A (Azetidine)Compound B (Pyrrolidine)Compound C (Piperidine)Impact of Azetidine Scaffold
Molecular Weight ~164 Da~178 Da~192 DaReduction: Improves Ligand Efficiency (LE).[1][2]
cLogP -1.2 to -0.8-0.5 to -0.20.1 to 0.5Major Shift: Lowers lipophilicity by ~1.0 log unit vs. piperidine.[1][2]
pKa (Ring N) ~9.5 - 10.0~10.5~11.0Modulation: Reduced basicity aids permeability and reduces lysosomal trapping.[1][2]
Fsp³ (Complexity) HighHighHighMaintains 3D character while reducing bulk.[2]
tPSA ~65 Ų~65 Ų~65 ŲPolar surface area remains constant; efficiency increases.[2]
Mechanistic Insight: The "Solubility-Permeability" Interplay

The azetidine ring in Compound A exhibits a unique puckered conformation (butterfly shape).[2] Unlike the chair conformation of piperidine (Compound C), the azetidine ring reduces the hydrophobic surface area.

  • Causality: The reduction in methylene groups (-CH₂-) directly lowers LogD.[1][2]

  • Result: Compound A typically exhibits 2-5x higher kinetic aqueous solubility than Compound C, making it an ideal choice for rescuing insoluble lead series.[1][2]

Metabolic Stability Benchmarking

One of the most critical advantages of the azetidine scaffold is its resistance to oxidative metabolism compared to larger rings.

Microsomal Stability Profile (Intrinsic Clearance - )
Metabolic PathwayCompound A (Azetidine)Compound C (Piperidine)Mechanism of Difference

-Carbon Oxidation
Low Risk High Risk The strained 4-membered ring creates a high energy barrier for the formation of the iminium ion intermediate required for N-dealkylation/oxidation.[1][2]
Ring Opening Low-Moderate RiskNegligibleAzetidines have ring strain (~26 kcal/mol).[1][2] While generally stable, they can open under specific reactive metabolite conditions (e.g., glutathione conjugation), though this is rare in sulfonamide-substituted variants.[2]
N-Oxidation ModerateHighSteric hindrance and lower pKa of the azetidine nitrogen reduce the affinity for FMO enzymes compared to the more accessible piperidine nitrogen.[2]

Verdict: Compound A is statistically likely to possess a longer half-life (


) in human liver microsomes (HLM) than its piperidine counterpart.[1][2]

Visualizing the Bioisosteric Logic

The following diagram illustrates the strategic decision-making process when selecting the Azetidine scaffold over alternatives.

Bioisostere_Logic cluster_options Scaffold Selection Lead_Cmpd Lead Compound (Piperidine Core) Issue Issue Identified: High LogD / Poor Solubility Lead_Cmpd->Issue Strategy Strategy: Ring Contraction (Bioisosterism) Issue->Strategy Pyrrolidine Pyrrolidine (5-mem) Moderate LogD Drop Strategy->Pyrrolidine -1 CH2 Azetidine Azetidine (4-mem) (Compound A) Max LogD Drop Maintained Potency Strategy->Azetidine -2 CH2 Outcome Optimized Lead: Improved LLE & Metabolic Stability Pyrrolidine->Outcome Partial Fix Azetidine->Outcome Optimal Fix

Figure 1: Decision tree for replacing Piperidine scaffolds with Azetidine (Compound A) to resolve ADME liabilities.

Experimental Protocols

To validate the benchmarks above, the following self-validating protocols are recommended. These workflows ensure data integrity through strict control inclusion.[2]

Protocol A: Kinetic Solubility Assay (High-Throughput)

Objective: Determine the aqueous solubility limit of Compound A vs. Analogues.[1][2]

  • Preparation: Prepare 10 mM stock solutions of Compound A, B, and C in DMSO.

  • Dilution: Spatially distribute compounds into a 96-well plate.

  • Precipitation: Add 190 µL of PBS (pH 7.4) to 10 µL of compound stock (Final: 500 µM, 5% DMSO).

  • Incubation: Shake at 500 rpm for 24 hours at 25°C.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitate.

  • Quantification: Analyze filtrate via UV-Vis (254 nm) or LC-MS/MS against a standard curve.

  • Validation:

    • High Control: Caffeine (>4000 µM).[2]

    • Low Control:[1][2] Tamoxifen (<10 µM).[2]

    • Acceptance Criteria: Controls must fall within 15% of historical means.[2]

Protocol B: Microsomal Stability Assay

Objective: Assess intrinsic clearance (


) and metabolic soft spots.[2][3][4]
  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.[2]

  • Reaction Mix: 1 µM Test Compound + HLM in 100 mM Phosphate Buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction with NADPH-regenerating system (1 mM NADPH final).[1][2]

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .[1][2]
    
    • 
      .[2]
      
  • Validation:

    • High Clearance Control: Verapamil.[2]

    • Low Clearance Control: Warfarin.[2]

Workflow Visualization

ADME_Workflow cluster_assays Parallel ADME Profiling Start Compound A Sample Prep Solubility Kinetic Solubility (PBS pH 7.4) Start->Solubility Permeability PAMPA / Caco-2 (Passive Diffusion) Start->Permeability Metabolism Microsomal Stability (HLM/MLM) Start->Metabolism Analysis LC-MS/MS Quantification Solubility->Analysis Permeability->Analysis Metabolism->Analysis Decision Go/No-Go Decision Analysis->Decision Compare vs. Piperidine

Figure 2: Parallel ADME profiling workflow for validating the azetidine scaffold.

References

  • Lowe, D. (2018).[2] Azetidines and Their Utility in Drug Discovery. In the Pipeline (Science Translational Medicine). Link

  • Stepan, A. F., et al. (2011). Application of the bicyclo[1.1.1]pentane motif as a non-classical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry. Link(Note: Seminal paper discussing saturated heterocycle bioisosterism).[2]

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. Link(Provides comparative data on 4-membered ring properties relevant to azetidines).[1][2]

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition rates of drug candidates. Drug Discovery Today. Link[2]

  • PubChem Compound Summary. (2024). N-(Azetidin-3-yl)methanesulfonamide derivatives. National Library of Medicine.[2] Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(Azetidin-3-YL)-N-methylmethanesulfonamide

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and respo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of N-(Azetidin-3-YL)-N-methylmethanesulfonamide, a compound featuring a reactive azetidine ring and a methanesulfonamide functional group. The procedures outlined here are grounded in established safety protocols and regulatory compliance, ensuring the protection of both laboratory personnel and the environment.

Understanding the Hazard Profile

The hydrochloride salt of the parent amine is classified under the Globally Harmonized System (GHS) with the following hazards[1]:

  • H302: Harmful if swallowed (Acute toxicity, oral)

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Azetidine itself is a flammable liquid and can cause severe skin burns and eye damage[2][3]. Methanesulfonamide and its derivatives are also known to cause skin and serious eye irritation[4][5][6][7]. Given this information, N-(Azetidin-3-YL)-N-methylmethanesulfonamide should be handled as a hazardous substance, with precautions taken to avoid ingestion, and contact with skin, eyes, and the respiratory system.

Table 1: Hazard Identification and Classification

Hazard ClassGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation[1][4][5]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation[1][4][5]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation[1][4]

The Cardinal Rule of Disposal: Professional Management

Under no circumstances should N-(Azetidin-3-YL)-N-methylmethanesulfonamide or its residues be disposed of down the sink or in regular trash[8][9]. The complex and reactive nature of such compounds necessitates professional disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor[10][11][12].

The following sections detail the proper procedures for collecting and preparing this chemical for EHS pickup.

Step-by-Step Disposal Protocol

This protocol ensures that the waste is handled, stored, and labeled in a manner that is safe for laboratory personnel and compliant with regulations.

Step 1: Segregation of Waste Streams

Proper segregation is the cornerstone of safe chemical waste management. Never mix incompatible wastes[8][11].

  • Solid Waste: Collect solid N-(Azetidin-3-YL)-N-methylmethanesulfonamide, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and spill cleanup materials in a designated, compatible solid waste container.

  • Liquid Waste: Solutions containing N-(Azetidin-3-YL)-N-methylmethanesulfonamide should be collected in a separate, compatible liquid waste container. Be mindful of the solvents used and do not mix with incompatible waste streams (e.g., halogenated and non-halogenated solvents, or acids and bases)[10].

  • Sharps Waste: Needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.

Step 2: Container Selection and Management

The integrity of the waste container is critical to preventing leaks and exposures.

  • Compatibility: Use containers made of materials chemically resistant to the waste. For many organic compounds and their solutions, high-density polyethylene (HDPE) or glass containers are appropriate[8][13][14].

  • Condition: Ensure the container is in good condition, free from cracks or leaks, and has a secure, leak-proof screw-top cap[10][11].

  • Closure: Keep the waste container closed at all times except when adding waste[8][10][13]. This minimizes the release of vapors and prevents spills.

Step 3: Proper Labeling

Accurate and clear labeling is a regulatory requirement and essential for safe handling.

  • Hazardous Waste Label: Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added[8][10][14]. These labels are typically provided by your institution's EHS department.

  • Complete Information: Fill out the label completely and legibly[10][14]. This includes:

    • The full chemical name: "N-(Azetidin-3-YL)-N-methylmethanesulfonamide" (no abbreviations or formulas)[10][11][14].

    • The approximate concentration or percentage of each component in the waste stream.

    • The date waste accumulation began.

    • The Principal Investigator's name and contact information[14].

    • The laboratory location (building and room number)[14].

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation.

  • Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA)[13][14]. This area must be under the control of laboratory personnel.

  • Secondary Containment: Liquid waste containers must be placed in a secondary containment bin or tray to contain any potential leaks or spills[8][11].

  • Segregation: Store the waste container away from incompatible chemicals[8].

Waste_Disposal_Workflow cluster_generation Waste Generation & Collection cluster_accumulation Waste Accumulation cluster_disposal Final Disposal Generate Generate Waste (Solid or Liquid) Segregate Segregate Waste Streams (Solid, Liquid, Sharps) Generate->Segregate Container Select Compatible Waste Container Segregate->Container Label Attach & Complete 'HAZARDOUS WASTE' Label Container->Label Store Store in Secondary Containment in Satellite Accumulation Area (SAA) Label->Store Inspect Perform & Document Weekly Inspections Store->Inspect Request Submit Waste Pickup Request to EHS When Container is Full Inspect->Request EHS EHS Collects Waste for Professional Disposal Request->EHS

Caption: Workflow for the safe disposal of chemical waste in a laboratory setting.

Step 5: Handling Empty Containers

Empty containers that held N-(Azetidin-3-YL)-N-methylmethanesulfonamide must also be managed as hazardous waste.

  • First Rinse: The first rinse of an empty container must be collected and disposed of as hazardous chemical waste[8].

  • Subsequent Rinses: For containers that held acutely toxic chemicals, the first three rinses must be collected as hazardous waste[8]. Given the "Harmful if swallowed" classification, it is prudent to follow this more stringent procedure.

  • Final Disposal: After thorough rinsing and air-drying, deface or remove the original label before disposing of the container in the appropriate solid waste stream (e.g., rinsed glass disposal)[8][9].

Step 6: Arranging for Pickup

Do not allow hazardous waste to accumulate in the laboratory for extended periods.

  • Timely Removal: Once a waste container is nearly full (approximately 90%), or if it has been in storage for a significant period (e.g., 6-12 months, check institutional policy), arrange for its removal[10][11][13].

  • EHS Request: Submit a chemical waste pickup request to your institution's EHS department as per their specific procedures[8][14].

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.

  • Immediate Actions:

    • Alert personnel in the immediate area.

    • If the spill involves contact with skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention[4][15]. Remove contaminated clothing.

    • If there is an inhalation risk, move to fresh air[4][15].

  • Spill Cleanup:

    • For minor spills, trained laboratory personnel wearing appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves) can manage the cleanup.

    • Contain the spill with an inert absorbent material like vermiculite, clay, or sand[15].

    • Carefully collect the absorbent material and the spilled substance using non-sparking tools and place it into a designated hazardous waste container[9][15].

    • Decontaminate the spill area.

  • Major Spills: For large or unmanageable spills, evacuate the area, restrict access, and immediately contact your institution's EHS or emergency response team[8][10].

By adhering to these systematic procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or public health.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health and Radiation Safety.

  • Azetidine Safety Data Sheet. Apollo Scientific.

  • N-(azetidin-3-yl)methanesulfonamide hydrochloride. PubChem, National Center for Biotechnology Information.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center, Office of Clinical and Research Safety.

  • Methanesulfonamide Safety Data Sheet. Echemi.

  • Methanesulfonamide Safety Data Sheet. TCI Chemicals.

  • N-(Azetidin-3-yl)methanesulfonamide hydrochloride. BLD Pharm.

  • Azetidine Safety Data Sheet. Fisher Scientific.

  • Azetidine Safety Data Sheet. Chemos GmbH & Co.KG.

  • Methanesulfonamide Safety Data Sheet. Fisher Scientific.

  • 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile Safety Data Sheet. ChemScene.

  • The NIH Drain Discharge Guide. National Institutes of Health.

  • Material Safety Data Sheet. Chemicea Pharmaceuticals.

  • Investigational Drug/Pharmaceutical Substance Disposal (non-DEA controlled substance). University of Colorado Anschutz Medical Campus.

  • Methanesulfonamide Safety Data Sheet. A&A Fratelli Parodi Spa.

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.

  • Hazardous Waste - EHSO Manual. University of Oklahoma Health Sciences Center.

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.

  • California Code, Health and Safety Code - HSC § 118950. FindLaw.

Sources

Handling

Personal protective equipment for handling N-(Azetidin-3-YL)-N-methylmethanesulfonamide

Executive Safety Summary Compound Class: Functionalized Azetidine / Sulfonamide Derivative Primary Hazard Classification (Precautionary): Irritant / Potential Sensitizer N-(Azetidin-3-yl)-N-methylmethanesulfonamide is a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Class: Functionalized Azetidine / Sulfonamide Derivative Primary Hazard Classification (Precautionary): Irritant / Potential Sensitizer

N-(Azetidin-3-yl)-N-methylmethanesulfonamide is a specialized building block used frequently in medicinal chemistry to introduce metabolic stability via the azetidine ring. As a Novel Pharmaceutical Intermediate (NPI) with limited specific toxicological data, it must be handled under the Precautionary Principle .

Critical Risks:

  • Respiratory Irritation: The azetidine ring system, particularly in salt forms (HCl/TFA), creates fine dust that is highly irritating to mucous membranes.

  • Sensitization: The sulfonamide moiety carries a structural alert for hypersensitivity.[1] Repeated exposure may induce allergic dermatitis or respiratory sensitization.

  • Ocular Damage: Azetidine amines are basic and can cause severe eye irritation or corneal opacity upon direct contact.

Risk Assessment & PPE Matrix

Do not rely on generic "standard precautions." The following matrix is calibrated for Control Band 3 (Potent/Irritant) handling.

Table 1: PPE Specifications by Operation Scale
PPE ComponentSmall Scale (<100 mg)Scale-Up (>100 mg - 10 g)Technical Rationale
Hand Protection Nitrile (Double Gloved) Inner: 4 milOuter: 4 milHigh-Grade Nitrile or Laminate Min thickness: 8 milCuff length: >290mmAzetidines are small, polar molecules with high permeation potential. Standard latex is permeable to sulfonamides.
Eye Protection Safety Glasses Side shields required (ANSI Z87.1+)Chemical Goggles Indirect ventingFine powders drift around side shields. Goggles prevent corneal exposure to basic dusts.
Respiratory Fume Hood Sash at 18 inchesFume Hood + N95 If handling outside hood (weighing)Sulfonamide sensitization is irreversible. Inhalation is the primary route of sensitization.
Body Defense Lab Coat Poly-cotton blend, buttonedTyvek® Sleeves or Apron Over lab coatPrevents accumulation of dust on fabric cuffs, which can transfer to wrists/skin later.

Decision Logic: PPE Selection

The following decision tree guides your daily PPE setup based on the physical state of the material (Solid Salt vs. Free Base Oil).

PPE_Decision_Tree Start Start: Assess Material State State_Check Physical State? Start->State_Check Solid Solid / Powder (HCl or TFA Salt) State_Check->Solid Salt Form Liquid Viscous Oil / Solution (Free Base) State_Check->Liquid Free Base Dust_Risk Is Dust Generation Likely? (Weighing/Transfer) Solid->Dust_Risk Splash_Risk Splash Potential? Liquid->Splash_Risk Hood_Only Standard Fume Hood Sash < 18" Dust_Risk->Hood_Only Closed Vessel Hood_Plus Hood + N95 Respirator + Anti-Static Gun Dust_Risk->Hood_Plus Open Handling Double_Glove Double Nitrile Gloves (Change outer every 30m) Splash_Risk->Double_Glove Low Face_Shield Add Face Shield + Chemical Apron Splash_Risk->Face_Shield High

Figure 1: PPE Selection Decision Tree based on physical state and operational risk. Note the escalation to N95 respiratory protection during open powder handling.

Operational Protocols

Protocol A: Static-Free Weighing (Critical for Azetidine Salts)

Azetidine salts are often fluffy, electrostatic powders. Static discharge can cause the powder to "jump" onto gloves or cuffs, bypassing PPE.

  • Preparation:

    • Place a static dissipative mat inside the balance enclosure.

    • Use an ionizing fan or anti-static gun (e.g., Zerostat) on the spatula and weigh boat before dispensing.

  • Technique:

    • Do not use plastic spatulas (high static). Use stainless steel or nickel.

    • Keep the balance sash closed as much as possible to prevent air turbulence from the fume hood face velocity.

  • Decontamination:

    • Immediately wipe the balance area with a wet tissue (water/methanol) after weighing. Dry wiping generates more static.

Protocol B: Solubilization & Reaction Setup
  • Solvent Choice: Dissolve the solid in a polar aprotic solvent (DMF, DMSO, or DCM) inside the fume hood.

  • Exotherm Check: Azetidine nitrogens are basic. If neutralizing a salt form with a base (e.g., TEA, DIPEA), a mild exotherm may occur.

    • Action: Add base dropwise.

  • Vessel Venting: Do not seal the vessel immediately after dissolution; allow thermal equilibrium to prevent pressure buildup.

Emergency Response & Disposal

Spill Response Logic (The "3-C" Protocol)

In the event of a spill outside the fume hood, execute the Control, Contain, Clean workflow.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Immediate Area (If dust is airborne) Spill->Evacuate PPE_Up 2. Don Emergency PPE (Goggles, Double Gloves, N95) Evacuate->PPE_Up Contain 3. Containment Cover with wet paper towels (Prevents dust) PPE_Up->Contain Neutralize 4. Decontamination Wipe with 5% Citric Acid (Neutralizes Amine) Contain->Neutralize Dispose 5. Disposal Double-bag as Hazardous Waste Neutralize->Dispose

Figure 2: The "3-C" Protocol for solid spill response. Note the use of wet towels to prevent aerosolization of the powder.

Disposal Guidelines
  • Segregation: Do not mix azetidine waste with oxidizing agents (e.g., nitric acid, peroxides). The secondary amine/sulfonamide can form unstable N-oxides or nitro-compounds.

  • Labeling: Clearly tag waste as "Basic Organic Amine / Sulfonamide - Potential Sensitizer."

  • Container: Use High-Density Polyethylene (HDPE) containers. Avoid metal cans if the material is in a corrosive salt form (HCl).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the Application of the CLP Criteria: Respiratory or Skin Sensitisation. [Link]

  • PubChem. (n.d.). Compound Summary: Methanesulfonamide (Structural Fragment Data). National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(Azetidin-3-YL)-N-methylmethanesulfonamide
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N-(Azetidin-3-YL)-N-methylmethanesulfonamide
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